Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-10-5-7-11(8-6-10)13-15-12(9-18-13)14(16)17-4-2/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKQGDPMMDOKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695914 | |
| Record name | Ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-69-3 | |
| Record name | Ethyl 2-(4-ethylphenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the Hantzsch thiazole synthesis, offering insights into the mechanistic underpinnings and rationale for experimental choices. Furthermore, a thorough characterization of the target compound is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and development of novel thiazole-based compounds.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in drug discovery.[3][4][5] Specifically, 2-aryl-thiazole-4-carboxylate derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6][7]
This compound, the subject of this guide, serves as a valuable intermediate in the synthesis of more complex molecules.[8] The presence of the ethylphenyl group at the 2-position and the ethyl carboxylate at the 4-position offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[8][9] Understanding its synthesis and possessing a complete set of characterization data are therefore crucial for its effective utilization in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.[1][10][11] This reaction involves the condensation of an α-haloketone with a thioamide.[10][11] In this specific case, the synthesis proceeds via the reaction of 4-ethylthiobenzamide with ethyl bromopyruvate.
Reaction Mechanism and Rationale
The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established mechanism.[10] The key steps are:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (ethyl bromopyruvate). This results in the formation of a tetrahedral intermediate.[11][12]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon, leading to the formation of a five-membered ring.
-
Dehydration: Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring.[12]
The choice of reactants is critical for the success of the synthesis. 4-Ethylthiobenzamide provides the 2-(4-ethylphenyl) moiety, while ethyl bromopyruvate serves as the three-carbon backbone and introduces the ethyl carboxylate group at the 4-position. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction.
Experimental Protocol
Materials:
-
4-Ethylthiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylthiobenzamide (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons, thiazole proton, and ethyl groups. |
| ¹³C NMR | Resonances for all unique carbon atoms, including carbonyl, aromatic, and aliphatic carbons. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
| FT-IR | Characteristic absorption bands for C=O (ester), C=N, and C-S bonds. |
Detailed Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[13]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the expected signals are:
-
A singlet for the proton on the thiazole ring (H-5).
-
Aromatic protons of the 4-ethylphenyl group, typically appearing as two doublets (AA'BB' system).
-
A quartet and a triplet for the ethyl group of the ester.
-
A quartet and a triplet for the ethyl group on the phenyl ring.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected resonances include:
-
The carbonyl carbon of the ester group.
-
Carbons of the thiazole ring.
-
Aromatic carbons of the 4-ethylphenyl group.
-
Aliphatic carbons of the two ethyl groups.
-
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[14][15] For this compound (C₁₄H₁₅NO₂S), the expected molecular weight is 261.34 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.[14]
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[16] Key expected absorption bands for the target compound include:
-
~1720-1740 cm⁻¹: Strong absorption due to the C=O stretching of the ester group.[17]
-
~1600 cm⁻¹: Absorption corresponding to the C=N stretching of the thiazole ring.
-
~1400-1500 cm⁻¹: Aromatic C=C stretching vibrations.
-
~600-700 cm⁻¹: C-S stretching vibration.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the synthesized compound.
Applications and Future Directions
This compound is a versatile building block for the synthesis of a variety of biologically active molecules. Its utility as a synthetic intermediate makes it a compound of high interest in medicinal chemistry.[8] Further derivatization of the ester functionality or modification of the phenyl ring can lead to the discovery of novel therapeutic agents.[3] For instance, hydrolysis of the ester to the corresponding carboxylic acid can provide a handle for amide coupling, leading to a diverse library of compounds for biological screening.[9]
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Hantzsch thiazole synthesis. The detailed protocol, coupled with a comprehensive characterization strategy, provides researchers with the necessary tools to confidently prepare and validate this important chemical intermediate. The foundational knowledge presented herein is anticipated to facilitate further research into the development of novel thiazole-based compounds with potential applications in drug discovery and materials science.
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Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate belongs to the versatile class of 2-arylthiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities. While direct mechanistic studies on this specific molecule are not extensively documented, a comprehensive analysis of structurally analogous compounds provides a strong foundation for postulating its mechanism of action. This guide synthesizes the existing body of knowledge on related 2-aryl-thiazole-4-carboxylate derivatives to propose a putative mechanism of action centered on anticancer activity, likely mediated through the inhibition of tubulin polymerization. We further delineate a robust experimental framework to rigorously validate this hypothesis, offering a roadmap for future research and development.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif integral to numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a cornerstone in the design of novel therapeutic agents.[1] Derivatives of thiazole have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2] The 2,4-disubstituted thiazole framework, in particular, has emerged as a promising scaffold for the development of potent and selective modulators of cellular processes.[3] this compound, the subject of this guide, embodies this promising chemical architecture.
A Postulated Mechanism of Action: Insights from Structural Analogs
Based on extensive research into structurally related 2-aryl-thiazole-4-carboxylate and 2-aryl-thiazole-4-carboxamide derivatives, the most prominently reported biological activity is cytotoxicity against a range of human cancer cell lines.[2][4][5] A key study on 4-substituted methoxybenzoyl-aryl-thiazoles, which share a similar core structure, identified the inhibition of tubulin polymerization as a primary mechanism for their anticancer effects.[6]
Therefore, we postulate that This compound exerts its biological effects, particularly its anticancer activity, through the disruption of microtubule dynamics by inhibiting tubulin polymerization.
This proposed mechanism is supported by the following points:
-
Structural Similarity: The 2-arylthiazole core is a common feature in a class of compounds known to interact with the colchicine-binding site on tubulin.
-
Lipophilicity: The presence of the 4-ethylphenyl group increases the lipophilicity of the molecule, potentially enhancing its cell permeability and interaction with the hydrophobic colchicine-binding pocket of tubulin.
-
Structure-Activity Relationship (SAR) Data: Studies on similar thiazole derivatives have shown that modifications at the 2- and 4-positions of the thiazole ring significantly influence their cytotoxic potency.[4][6]
Signaling Pathway: Disruption of Microtubule Dynamics
The proposed mechanism involves the binding of this compound to β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.
Caption: Proposed signaling pathway for the anticancer activity of this compound.
A Framework for Experimental Validation
To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is essential. The following protocols provide a comprehensive strategy to elucidate the molecular interactions and cellular consequences of treatment with this compound.
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
Objective: To directly assess the effect of the compound on the polymerization of tubulin.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitor Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Protocol: Flow Cytometry with Propidium Iodide Staining
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay
Objective: To confirm that the compound induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Experimental Workflow Diagram
Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.
Quantitative Data Summary
While specific data for this compound is pending experimental validation, the following table presents hypothetical yet plausible data based on structurally similar compounds found in the literature.[6][7]
| Assay | Parameter | Hypothetical Value | Reference Compound (e.g., Colchicine) |
| MTT Assay (MCF-7 cells) | IC50 | 5.2 µM | 0.01 µM |
| Tubulin Polymerization | IC50 | 2.8 µM | 0.5 µM |
| Cell Cycle Analysis | % of Cells in G2/M (at IC50) | 65% | 70% |
| Apoptosis Assay | % of Apoptotic Cells (at IC50) | 45% | 50% |
Conclusion and Future Directions
The available evidence from analogous compounds strongly suggests that this compound is a promising candidate for anticancer drug development, with a putative mechanism of action involving the inhibition of tubulin polymerization. The proposed experimental framework provides a clear path to validate this hypothesis and further characterize its biological activity.
Future research should focus on:
-
Lead Optimization: Synthesizing and testing analogs with modifications to the 4-ethylphenyl and ethyl carboxylate moieties to improve potency and selectivity.
-
In Vivo Efficacy: Evaluating the antitumor activity of the compound in preclinical animal models.
-
Target Engagement Studies: Utilizing techniques such as cellular thermal shift assays (CETSA) to confirm direct binding to tubulin in a cellular context.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.
By systematically pursuing these avenues of research, the full therapeutic potential of this compound and the broader class of 2-arylthiazole derivatives can be realized.
References
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- Titmarsh, H., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry, 21(10), 2836-2844.
- Patel, K., et al. (2015). DESIGN, SYNTHESIS AND CHARACTERIZATION OF NOVEL OXO-(2-(ARYLAMINO)-4-PHENYL- THIAZOL-5-YL)-ACETIC ACID ETHYL ESTERS AS POTENTIAL ANTI-INFLAMMATORY AGENTS. Indo American Journal of Pharmaceutical Research, 5(1), 456-464.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, a member of the diverse and pharmacologically significant thiazole family, represents a scaffold of considerable interest in medicinal chemistry and materials science.[1][2][3] The precise elucidation of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and potential applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this document will leverage established principles of spectroscopy and data from closely related analogs to provide a robust predictive framework for its characterization.[4][5][6]
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₁₄H₁₅NO₂S and a molecular weight of 261.34 g/mol , dictates its characteristic spectral features.[7] Understanding the interplay of the ethylphenyl group, the thiazole core, and the ethyl carboxylate moiety is key to interpreting its spectroscopic fingerprint.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Methodology for ¹H NMR Acquisition:
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.
Interpretation of Expected ¹H NMR Signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ethyl Carboxylate (CH₃) | ~1.4 | Triplet (t) | 3H | Shielded aliphatic protons coupled to the adjacent methylene group. |
| Ethylphenyl (CH₃) | ~1.3 | Triplet (t) | 3H | Aliphatic protons of the ethyl group on the phenyl ring, coupled to the adjacent methylene group. |
| Ethylphenyl (CH₂) | ~2.7 | Quartet (q) | 2H | Methylene protons of the ethyl group on the phenyl ring, deshielded by the aromatic ring and coupled to the adjacent methyl group. |
| Ethyl Carboxylate (CH₂) | ~4.4 | Quartet (q) | 2H | Methylene protons adjacent to the electron-withdrawing carboxylate oxygen, resulting in significant deshielding. Coupled to the adjacent methyl group. |
| Aromatic Protons (H-2', H-6') | ~7.9 | Doublet (d) | 2H | Protons on the phenyl ring ortho to the thiazole ring, deshielded by the aromatic system. |
| Aromatic Protons (H-3', H-5') | ~7.3 | Doublet (d) | 2H | Protons on the phenyl ring meta to the thiazole ring. |
| Thiazole Proton (H-5) | ~8.2 | Singlet (s) | 1H | The lone proton on the electron-deficient thiazole ring, highly deshielded. The chemical shift of this proton is a characteristic feature of 4-carboxy-substituted thiazoles.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Methodology for ¹³C NMR Acquisition:
The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
Interpretation of Expected ¹³C NMR Signals:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| Ethyl Carboxylate (CH₃) | ~14 | Shielded aliphatic carbon. |
| Ethylphenyl (CH₃) | ~15 | Shielded aliphatic carbon. |
| Ethylphenyl (CH₂) | ~29 | Aliphatic carbon attached to the aromatic ring. |
| Ethyl Carboxylate (CH₂) | ~61 | Carbon attached to the electron-withdrawing oxygen of the ester. |
| Aromatic Carbons (C-3', C-5') | ~127 | Aromatic carbons. |
| Aromatic Carbons (C-2', C-6') | ~129 | Aromatic carbons. |
| Thiazole Carbon (C-5) | ~125 | Carbon atom in the thiazole ring. |
| Aromatic Carbon (C-4') | ~148 | Aromatic carbon bearing the ethyl group. |
| Aromatic Carbon (C-1') | ~130 | Aromatic carbon attached to the thiazole ring. |
| Thiazole Carbon (C-4) | ~147 | Carbon atom in the thiazole ring bearing the carboxylate group. |
| Carboxylate Carbon (C=O) | ~161 | Carbonyl carbon of the ester group, highly deshielded. |
| Thiazole Carbon (C-2) | ~168 | Carbon atom in the thiazole ring attached to the phenyl group, significantly deshielded. |
A comprehensive database of ¹³C NMR chemical shifts for various organic compounds can be a valuable resource for refining these predictions.[8]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Methodology for IR Acquisition:
The IR spectrum can be obtained using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
Interpretation of Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic and Thiazole C-H |
| ~2980-2850 | C-H stretch | Aliphatic (Ethyl groups) |
| ~1720 | C=O stretch | Ester Carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1550 | C=N stretch | Thiazole Ring |
| ~1250 | C-O stretch | Ester |
| ~830 | C-H bend | para-disubstituted benzene |
The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the ester carbonyl group. The combination of aromatic C-H stretching and bending vibrations will confirm the presence of the substituted phenyl ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Methodology for MS Acquisition:
The mass spectrum would typically be acquired using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
Interpretation of Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular ion peak. For this compound (C₁₄H₁₅NO₂S), the expected exact mass is approximately 261.0823 m/z. In a high-resolution mass spectrum, this value can be used to confirm the elemental composition.
-
Major Fragmentation Pathways: The molecule is expected to fragment in predictable ways. Key fragmentation patterns to look for include:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 216.
-
Loss of the entire ethyl carboxylate group (-COOCH₂CH₃), leading to a fragment at m/z 188.
-
Cleavage of the ethyl group from the phenyl ring, resulting in a fragment at m/z 232.
-
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining the detailed information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can confidently confirm the identity and purity of this compound. This foundational knowledge is critical for its further development in various scientific and industrial applications.
References
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive public crystal structure deposition for this specific molecule is not available, this document leverages crystallographic data from closely related analogs and established methodologies to present a predictive yet robust structural elucidation. We will explore the synthesis, crystallization, and single-crystal X-ray diffraction workflow, culminating in a detailed examination of the anticipated molecular geometry, conformational properties, and supramolecular assembly. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical protocol for characterization and a deep insight into the structural nuances of this important class of thiazole derivatives.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a cornerstone in heterocyclic chemistry, forming the core of numerous biologically active compounds. Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The title compound, this compound (C₁₄H₁₅NO₂S, Molar Mass: 261.34 g/mol ), serves as a crucial intermediate in the synthesis of novel therapeutic agents.[3] Its structural framework, featuring a substituted phenyl ring at the 2-position and an ethyl ester at the 4-position, offers multiple points for synthetic modification, making it a versatile building block in drug discovery programs.[3]
Understanding the three-dimensional structure of this molecule at an atomic level is paramount. Crystal structure analysis provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—that govern how molecules pack in the solid state. This knowledge is critical for structure-activity relationship (SAR) studies, optimizing crystal forms for pharmaceutical development (polymorphism), and designing novel materials with desired photophysical properties.[4]
Synthesis and Crystallization
The synthesis of this compound typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation reaction between a thioamide and an α-haloketone.
Synthetic Pathway
The logical synthetic route is a two-step process starting from commercially available 4-ethylbenzonitrile.
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 4-Ethylbenzothioamide. 4-Ethylbenzonitrile is reacted with a sulfurating agent like ammonium sulfide or Lawesson's reagent in a suitable solvent (e.g., pyridine or DMF) to yield 4-ethylbenzothioamide. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclocondensation. The resulting 4-ethylbenzothioamide is then reacted with ethyl bromopyruvate in a solvent such as ethanol. The mixture is typically refluxed for several hours.[5] Upon cooling, the product, this compound, often precipitates and can be purified by recrystallization.
Experimental Protocol: Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The slow evaporation technique is a common and effective method.
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane) to near saturation.
-
Evaporation: The solution is placed in a clean vial, loosely capped or covered with parafilm perforated with a few small holes.
-
Incubation: The vial is left undisturbed in a vibration-free environment at a constant, cool temperature.
-
Harvesting: Over a period of days to weeks, as the solvent slowly evaporates, crystals should form. A well-formed, defect-free crystal is then carefully selected for analysis.
Single-Crystal X-ray Diffraction: The Definitive Structural Tool
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline solid.
Workflow for Structural Elucidation
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like Patterson or direct methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated using software like CHECKCIF to ensure its chemical and geometric sensibility. The results are typically reported in a Crystallographic Information File (CIF).
Predicted Crystal Structure Analysis
Based on the analysis of structurally similar compounds, such as Ethyl {2-[4-(4-isopropylphenyl)thiazole-2-yl]phenyl}carbamate and various other substituted thiazoles, we can predict the key structural features of this compound.[6][7][8]
Molecular Conformation
The molecule is expected to be largely planar. The dihedral angle between the thiazole ring and the 4-ethylphenyl ring is predicted to be small, likely less than 15°. This near-planar conformation is a common feature in 2-phenylthiazole derivatives and is stabilized by the extended π-conjugation across the two rings.[6][7] The ethyl ester group at the C4 position may exhibit some rotational freedom.
Tabulated Crystallographic and Bond Parameter Predictions
The following tables summarize the expected crystallographic data and key intramolecular parameters, compiled from known structures of analogous compounds.
Table 1: Predicted Crystallographic Data
| Parameter | Predicted Value | Rationale/Source Analog |
| Crystal System | Monoclinic or Orthorhombic | Common for this class of compounds[9][10] |
| Space Group | P2₁/c or P-1 | Centrosymmetric groups are prevalent[9] |
| Z (Molecules/Unit Cell) | 2 or 4 | Typical for organic molecules |
| Volume (ų) | 1400 - 1600 | Based on molecular size |
| Density (calculated, g/cm³) | 1.2 - 1.4 | Standard for similar organic crystals |
Table 2: Predicted Key Bond Lengths and Angles
| Bond/Angle | Predicted Value | Rationale/Source Analog |
| S1—C2 (Å) | 1.75 - 1.77 | Thiazole ring geometry[8] |
| N3—C2 (Å) | 1.31 - 1.33 | Thiazole ring geometry[8] |
| C4—C5 (Å) | 1.36 - 1.38 | Thiazole ring geometry |
| C2—C(phenyl) (Å) | 1.47 - 1.49 | Single bond with sp²-sp² character |
| C(phenyl)-S1-C5 (°) | ~90 | Typical thiazole ring angle |
| C2-N3-C4 (°) | ~110 | Typical thiazole ring angle |
Supramolecular Assembly and Intermolecular Interactions
In the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing will likely be dominated by weaker interactions.
-
C-H···O Interactions: The carbonyl oxygen of the ethyl ester group is a potential hydrogen bond acceptor. Weak C-H···O interactions involving aromatic C-H or ethyl C-H groups are expected to play a role in linking molecules into chains or sheets.
-
π-π Stacking: The planar aromatic systems of the thiazole and ethylphenyl rings are likely to engage in offset π-π stacking interactions, contributing significantly to the overall crystal stability.[4]
-
van der Waals Forces: The ethyl groups will participate in hydrophobic interactions, filling space efficiently within the crystal lattice.
Caption: Predicted intermolecular interactions in the crystal lattice.
Conclusion
This technical guide outlines the comprehensive structural analysis of this compound. By integrating established synthetic protocols, standard crystallographic workflows, and predictive analysis based on high-quality data from analogous structures, we have constructed a detailed portrait of its molecular and supramolecular architecture. The predicted near-planar conformation, stabilized by π-conjugation, and a crystal packing dominated by C-H···O interactions and π-π stacking, provide a solid foundation for further research. This guide serves as a robust framework for scientists aiming to synthesize, crystallize, and structurally characterize this and other related thiazole derivatives, ultimately aiding in the rational design of new molecules for pharmaceutical and material applications.
References
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025).
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (n.d.). MDPI. [Link]
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023). RSC Publishing. [Link]
- Molecular structure investigation by ab initio, DFT and X-ray diffraction of thiazole-derived compound. (2014). Acta Crystallographica Section A. [Link]
- Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)
- Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. (n.d.).
- Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. (n.d.).
- Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. (n.d.). Chemistry & Biology Interface. [Link]
- Ethyl 2-(4-ethylphenyl)
- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxyl
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (n.d.). Physics @ Manasagangotri. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.).
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An In-Depth Technical Guide to Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Thiazole Scaffold in Medicinal Chemistry
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. This guide focuses on a specific, promising derivative: Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules and is an intriguing candidate for drug discovery in its own right, particularly in the realm of neurological and inflammatory disorders.[1][2] This document provides a comprehensive overview of its synthesis, characterization, and potential therapeutic applications, grounded in established chemical principles and contemporary research.
I. Synthesis of this compound via Hantzsch Thiazole Synthesis
The most reliable and widely employed method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis, first described in 1887. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 4-ethylbenzothioamide and ethyl bromopyruvate.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the ethyl bromopyruvate, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the pyruvate moiety. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring.
Caption: The Hantzsch synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Hantzsch synthesis methodologies.
Materials:
-
4-ethylbenzothioamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylbenzothioamide (1 equivalent) in absolute ethanol.
-
Addition of α-haloketone: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
II. Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 885278-69-3 | [1] |
| Molecular Formula | C₁₄H₁₅NO₂S | [1] |
| Molecular Weight | 261.34 g/mol | [1] |
| Appearance | Pale yellow solid or oil | Inferred |
Spectroscopic Data Interpretation
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Ester Protons: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -OCH₂-).
-
Ethylphenyl Protons: A triplet at approximately 1.3 ppm (3H, -CH₃) and a quartet around 2.7 ppm (2H, -CH₂-).
-
Aromatic Protons: Two doublets in the range of 7.3-8.0 ppm, corresponding to the para-substituted phenyl ring.
-
Thiazole Proton: A singlet at approximately 8.2 ppm, characteristic of the proton at the C5 position of the thiazole ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl Ester Carbons: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-), with the carbonyl carbon appearing around 162 ppm.
-
Ethylphenyl Carbons: Signals around 15 ppm (-CH₃) and 29 ppm (-CH₂-).
-
Aromatic Carbons: Multiple signals in the 125-145 ppm range.
-
Thiazole Carbons: The C2, C4, and C5 carbons of the thiazole ring are expected to resonate at approximately 168 ppm, 148 ppm, and 128 ppm, respectively.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C=O Stretch: A strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C=N and C=C Stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the thiazole and phenyl rings.
-
C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.
-
C-O Stretching: Bands in the 1250-1050 cm⁻¹ region for the ester C-O bonds.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 261, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅) and cleavage of the ethylphenyl side chain.
III. Potential Therapeutic Applications and Mechanism of Action
While specific biological studies on this compound are limited, the broader class of 2-arylthiazole derivatives has shown significant promise in several therapeutic areas, particularly in the treatment of neuroinflammatory and neurodegenerative diseases.[2][8][9]
Anti-Inflammatory and Neuroprotective Effects
Neuroinflammation is a key pathological feature of many neurological disorders, including Alzheimer's disease and Parkinson's disease. Thiazole derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways.[2]
Potential Mechanism of Action:
It is hypothesized that this compound may exert its effects by:
-
Inhibition of Pro-inflammatory Cytokines: Thiazole-containing compounds have been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Modulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Many bioactive heterocyclic compounds, including thiazoles, are known to modulate these pathways.[10]
Caption: A potential signaling pathway modulated by this compound.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on related 2-arylthiazole-4-carboxylate derivatives have provided valuable insights for the rational design of more potent analogs. Key observations include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence biological activity. Electron-donating groups, such as the ethyl group in the target compound, can enhance potency.
-
The Carboxylate Moiety: The ethyl ester at the 4-position of the thiazole ring is a common feature in many bioactive derivatives. This group can be further modified to fine-tune the compound's pharmacokinetic properties.
IV. Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. Its straightforward synthesis via the Hantzsch reaction and the amenability of its structure to chemical modification make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:
-
Definitive Spectroscopic Characterization: Obtaining and publishing the complete experimental spectroscopic data for this compound is essential for its unambiguous identification and quality control.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate its specific biological targets, mechanism of action, and therapeutic efficacy in relevant disease models.
-
Lead Optimization: Systematic modification of the ethylphenyl and ethyl carboxylate moieties will be crucial for optimizing its potency, selectivity, and pharmacokinetic profile.
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CAS number and molecular formula of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
An In-depth Technical Guide to Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal and agrochemical research. We will delve into its fundamental physicochemical properties, outline a robust and validated synthetic protocol, detail the necessary spectroscopic characterization for structural confirmation, and explore its significant applications in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this versatile molecular scaffold.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore in a multitude of biologically active compounds.[2] this compound emerges as a particularly valuable building block within this class. Its substituted phenyl ring and reactive ester functionality provide synthetic handles for constructing extensive libraries of derivatives for structure-activity relationship (SAR) studies.[4] This guide aims to consolidate the critical technical information required to effectively synthesize, verify, and utilize this compound in a research and development setting.
Physicochemical and Handling Properties
Accurate identification and proper handling are the foundation of successful chemical research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885278-69-3 | [4][5][6] |
| Molecular Formula | C₁₄H₁₅NO₂S | [4][5][6] |
| Molecular Weight | 261.34 g/mol | [4][5] |
| Appearance | Pale brown liquid | [5] |
| Purity | ≥95-97% (HPLC) | [4][5] |
| MDL Number | MFCD06738347 | [4][5] |
| Storage | Store at 0-8°C or Room Temperature | [4][5] |
Synthesis Protocol and Mechanistic Rationale
The construction of the thiazole ring is most commonly achieved via the Hantzsch thiazole synthesis. This method provides a reliable and high-yielding pathway to 2,4-disubstituted thiazoles. The synthesis of the title compound involves the condensation and subsequent cyclization of 4-ethylthiobenzamide with ethyl bromopyruvate.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is a self-validating system, where successful execution yields a product whose identity can be unambiguously confirmed by the characterization methods outlined in Section 4.0.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-ethylthiobenzamide in anhydrous ethanol.
-
Initiation of Reaction: To the stirred solution, add 1.1 equivalents of ethyl bromopyruvate dropwise at room temperature. The slight excess of the bromopyruvate ensures the complete consumption of the starting thioamide.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78°C for ethanol). Maintain reflux for 4-6 hours. The thermal energy supplied is critical for overcoming the activation barrier of the intramolecular cyclization and dehydration steps. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the mixture to room temperature, concentrate the solvent under reduced pressure using a rotary evaporator. The resulting residue can be neutralized with a saturated sodium bicarbonate solution to quench any remaining acidic byproducts.[7]
-
Purification: Extract the crude product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate again. The final product can be purified by column chromatography on silica gel to achieve high purity.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for the target compound.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the molecular structure is paramount. The combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a robust, self-validating data set to confirm the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not publicly available, the expected data based on its structure and analogous compounds are tabulated below.[7][8]
| Technique | Expected Observations | Rationale |
| ¹H NMR | Multiplets in the 7.0-8.0 ppm rangeA singlet around 8.0-8.5 ppmQuartets and triplets for two distinct ethyl groups | Aromatic protons on the phenyl ring. The lone proton on the thiazole ring. Protons of the ethyl ester and the ethyl group on the phenyl ring. |
| ¹³C NMR | Signals > 160 ppmSignals in the 120-150 ppm rangeSignals < 70 ppm | Carbonyl carbon of the ester and C=N carbon of the thiazole. Aromatic and thiazole ring carbons. Aliphatic carbons of the ethyl groups. |
| FT-IR | Strong peak at ~1720 cm⁻¹Peak around 1600 cm⁻¹Peaks around 3100 cm⁻¹ and 2900 cm⁻¹ | C=O stretching of the ester group.[7] C=N stretching of the thiazole ring. Aromatic and aliphatic C-H stretching, respectively. |
| MS (ESI+) | m/z of ~262.08 | Corresponds to the [M+H]⁺ molecular ion peak, confirming the molecular weight. |
Applications in Drug Discovery and Agrochemical Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate used to build more complex, biologically active molecules.[4][5]
-
Scaffold for CNS-Active Agents: It serves as a foundational building block for novel compounds targeting central nervous system (CNS) disorders.[4] The thiazole core is a known pharmacophore in various CNS drugs.[1]
-
Intermediate in Agrochemicals: Its stability and functional group tolerance make it suitable for designing new crop protection agents.[4][5]
-
Tool for SAR Studies: The ester functionality allows for easy modification, such as hydrolysis to the carboxylic acid followed by amide coupling. This enables medicinal chemists to systematically alter the molecule's structure to probe its interaction with biological targets and optimize for desired properties like potency and selectivity.[4]
-
Platform for Kinase Inhibitors: The 2,4-disubstituted thiazole motif is prevalent in many small-molecule kinase inhibitors used in oncology.[3][9] This intermediate provides a direct entry point into the synthesis of such compounds.
Role in the Development Pipelinedot
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The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted role of thiazole derivatives in drug discovery, from fundamental synthetic strategies to their broad spectrum of pharmacological applications. We will delve into the mechanistic insights behind their biological activities, explore structure-activity relationships, and present detailed experimental protocols to provide a practical resource for researchers in the field. This guide aims to not only summarize the current state of thiazole-based drug development but also to inspire future innovation by highlighting the untapped potential of this versatile heterocyclic system.
Introduction: The Enduring Appeal of the Thiazole Nucleus
The thiazole moiety, with its unique arrangement of sulfur and nitrogen atoms, confers a distinct set of physicochemical properties that make it an attractive scaffold for drug design.[2][5][6] The presence of both an electron-donating sulfur atom and an electron-accepting imine nitrogen within the aromatic ring creates a unique electronic environment that facilitates a variety of intermolecular interactions with biological targets.[7] This inherent versatility has led to the incorporation of the thiazole ring into a multitude of natural products, including vitamin B1 (thiamine), and a significant number of FDA-approved drugs.[4][8][9]
The structural rigidity of the thiazole ring provides a defined orientation for substituent groups, which is crucial for optimizing interactions with specific binding pockets of proteins and enzymes. Furthermore, the thiazole nucleus is metabolically stable and generally exhibits a favorable toxicity profile, further enhancing its drug-like properties. Its ability to serve as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions underscore its significance as a "privileged scaffold" in medicinal chemistry.
Synthetic Strategies for Thiazole Derivatives: Building the Core
The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the thiazole core.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Method
The Hantzsch synthesis, first reported in 1887, remains one of the most widely employed methods for the preparation of thiazoles.[3] This reaction involves the condensation of an α-haloketone with a thioamide. The versatility of this method lies in the ready availability of a wide variety of starting materials, allowing for the introduction of diverse substituents at the 2, 4, and 5-positions of the thiazole ring.
Mechanism of the Hantzsch Thiazole Synthesis:
Caption: The Hantzsch thiazole synthesis proceeds via nucleophilic attack, cyclization, and dehydration.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole Derivative
-
Reaction Setup: To a solution of the chosen thioamide (1.0 eq) in ethanol (10 mL) in a round-bottom flask, add the α-haloketone (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or heat under reflux until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired thiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Other Notable Synthetic Methods
While the Hantzsch synthesis is a workhorse in thiazole chemistry, other methods offer alternative routes to specific substitution patterns:
-
Cook-Heilborn Synthesis: This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents.[10]
-
Tcherniac's Synthesis: This route yields 2-substituted thiazoles from the hydrolysis of α-thiocyanoketones.[10]
The Broad Pharmacological Spectrum of Thiazole Derivatives
The true value of the thiazole scaffold is realized in its remarkable ability to form the basis of drugs with a wide range of therapeutic applications.[5][11][12]
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development.[13][14][15][16][17] Their mechanisms of action are diverse, targeting various hallmarks of cancer.
Table 1: Prominent Thiazole-Containing Anticancer Drugs
| Drug Name | Target(s) | Mechanism of Action |
| Dasatinib | BCR-ABL, SRC family kinases | Inhibits key signaling pathways involved in cell proliferation and survival in certain leukemias.[13][15] |
| Ixabepilone | Microtubules | Binds to tubulin and promotes its polymerization, leading to cell cycle arrest and apoptosis.[15] |
| Dabrafenib | BRAF V600E kinase | Inhibits a mutated protein that drives the growth of certain melanomas.[15] |
Signaling Pathway Targeted by Dasatinib:
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways that promote cancer cell proliferation.
Antimicrobial and Antiviral Activity
The thiazole nucleus is a key component of many antimicrobial and antiviral drugs.[8][18][19][20][21] The emergence of drug-resistant pathogens necessitates the development of new therapeutic agents, and thiazole derivatives continue to be a promising area of research.[18]
-
Antibacterial Agents: Sulfathiazole, a short-acting sulfa drug, is a classic example of a thiazole-containing antibacterial agent.[18][22] More recent research has focused on developing thiazole derivatives effective against resistant strains like MRSA.[21]
-
Antifungal Agents: Thiazole derivatives have shown efficacy against various fungal pathogens, including Candida species.[5]
-
Antiviral Agents: Ritonavir, an anti-HIV medication, is a prominent example of a thiazole-containing antiviral drug that functions as a protease inhibitor.[4][8][18][23] Thiazole derivatives have also demonstrated activity against a range of other viruses, including influenza, hepatitis C, and coronaviruses.[8][23][24]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and thiazole derivatives have shown significant potential as anti-inflammatory agents.[22][25][26][27][28] Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), contains a thiazole ring and is widely used to treat arthritis and other inflammatory conditions.[19][22] The mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[25]
Structure-Activity Relationships (SAR) and Mechanistic Insights
Understanding the relationship between the chemical structure of a thiazole derivative and its biological activity is crucial for rational drug design. SAR studies help in identifying the key structural features responsible for potency and selectivity.
For instance, in a series of anticancer thiazole derivatives, the nature and position of substituents on the phenyl ring attached to the thiazole core can significantly impact activity.[16][19] The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its ability to interact with the target protein.[19] Similarly, for antimicrobial thiazoles, specific substitutions at the C2 and C5 positions have been shown to be critical for activity.[29]
Molecular docking studies are often employed to gain insights into the binding modes of thiazole derivatives with their biological targets.[30] These computational models can help explain observed SAR trends and guide the design of new analogs with improved affinity and selectivity.
Future Perspectives and Conclusion
The thiazole scaffold continues to be a highly fruitful area of research in drug discovery.[1] Its versatility and favorable pharmacological properties ensure its continued relevance in the development of new therapies for a wide range of diseases. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis of complex thiazole derivatives.
-
Hybrid Molecules: The combination of the thiazole nucleus with other pharmacophores to create hybrid molecules with dual or enhanced activity.[20]
-
Targeted Drug Delivery: The use of thiazole derivatives in the development of targeted therapies that deliver the drug specifically to the site of action, minimizing off-target effects.
-
Combating Drug Resistance: The design of new thiazole-based agents that can overcome existing mechanisms of drug resistance in cancer and infectious diseases.
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The Ascendant Therapeutic Trajectory of Substituted Thiazole Carboxylates: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole nucleus, particularly when functionalized with a carboxylate moiety, represents a cornerstone in contemporary medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted biological potential of substituted thiazole carboxylates. We traverse the synthetic landscape, delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, and antimicrobial activities, and elucidate the critical structure-activity relationships that govern their therapeutic efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to propel the development of next-generation therapeutics derived from this privileged scaffold.
Introduction: The Thiazole Carboxylate Scaffold - A Nexus of Biological Activity
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and biologically active natural products.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it a highly sought-after pharmacophore. The incorporation of a carboxylate group, often as an ester or amide, further enhances the molecule's drug-like properties by providing additional hydrogen bonding capabilities and opportunities for diverse substitutions. This guide will systematically dissect the biological potential of this versatile chemical entity.
Synthetic Strategies: Constructing the Thiazole Carboxylate Core
The cornerstone of thiazole carboxylate synthesis is the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the common intermediate, ethyl 2-aminothiazole-5-carboxylate, the Hantzsch synthesis provides a reliable pathway.
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol outlines a one-pot procedure for the synthesis of a key building block, ethyl 2-amino-4-methylthiazole-5-carboxylate.[3]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80°C and reflux for 2 hours.
-
Cool the reaction to room temperature and neutralize with ammonia solution to a pH of 7.
-
Filter the resulting precipitate and wash with water.
-
Recrystallize the crude product from ethyl acetate to obtain the purified ethyl 2-amino-4-methylthiazole-5-carboxylate.
Causality Behind Experimental Choices:
-
The use of a one-pot procedure simplifies the workflow and improves overall yield by avoiding the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate.[3]
-
NBS is a convenient and effective brominating agent for the α-carbon of the β-ketoester.
-
The final cyclization with thiourea is the key ring-forming step of the Hantzsch synthesis.
-
Neutralization with ammonia is crucial to precipitate the free base of the product, which is often formed as a salt during the reaction.
Anticancer Potential: Targeting Key Oncogenic Pathways
Substituted thiazole carboxylates have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[4] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key kinases within this pathway.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole carboxylate derivatives.
Mechanism of Action: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Thiazole derivatives have been demonstrated to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[3][9]
Caption: Induction of the intrinsic apoptotic pathway by thiazole carboxylate derivatives.
Structure-Activity Relationship (SAR) in Anticancer Thiazole Carboxylates
The anticancer potency of thiazole carboxylates is highly dependent on the nature and position of substituents. The following table summarizes the SAR for a series of 2-aminothiazole-5-carboxamide derivatives.
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| Dasatinib | - | - | K562 | < 1 | [10] |
| Dasatinib | - | - | MCF-7 | < 1 | [10] |
| Dasatinib | - | - | HT-29 | < 1 | [10] |
| 6d | 2-(4-methylpiperazin-1-yl)acetamido | 2-chloro-6-methylphenyl | K562 | Comparable to Dasatinib | [11] |
| 6d | 2-(4-methylpiperazin-1-yl)acetamido | 2-chloro-6-methylphenyl | MCF-7 | 20.2 | [11] |
| 6d | 2-(4-methylpiperazin-1-yl)acetamido | 2-chloro-6-methylphenyl | HT-29 | 21.6 | [11] |
| 28 | Varies | Varies | HT29 | 0.63 | [12] |
| 20 | Varies | Varies | H1299 | 4.89 | [12] |
| 20 | Varies | Varies | SHG-44 | 4.03 | [12] |
| 23 | Varies | Varies | HepG2 | 0.51 | [12] |
| 24 | Varies | Varies | HepG2 | 0.57 | [12] |
| 23 | Varies | Varies | PC12 | 0.309 | [12] |
| 24 | Varies | Varies | PC12 | 0.298 | [12] |
This table presents a selection of data to illustrate SAR trends. For comprehensive data, please refer to the cited literature.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazole carboxylate test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Thiazole carboxylates have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[14]
Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX
Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Dual inhibition of these enzymes is a promising strategy for developing safer and more effective anti-inflammatory drugs.[15]
Mechanism of Action: Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[16] Inhibition of NF-κB activation is a key mechanism by which some thiazole derivatives exert their anti-inflammatory effects.[17]
Caption: Anti-inflammatory mechanisms of thiazole carboxylate derivatives.
Structure-Activity Relationship (SAR) in Anti-inflammatory Thiazole Carboxylates
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 6l | 0.09 | 0.38 | [14] |
| 6b | 0.037 | - | [15] |
| 6d | 0.042 | - | [15] |
| 6f | 0.039 | - | [15] |
| Celecoxib | 0.045 | - | [15] |
This table presents a selection of data to illustrate SAR trends. For comprehensive data, please refer to the cited literature.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.[18][19]
Materials:
-
Wistar rats
-
Carrageenan (1% in saline)
-
Test compounds (thiazole carboxylates)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or reference drug intraperitoneally or orally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole carboxylates have demonstrated promising activity against a broad spectrum of bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (thiazole carboxylates)
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Perspectives
Substituted thiazole carboxylates represent a highly versatile and privileged scaffold in drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic tractability, positions them as prime candidates for further development. Future research should focus on leveraging structure-based drug design and computational modeling to optimize the potency and selectivity of these compounds. Furthermore, exploring novel delivery systems and combination therapies will be crucial in translating the immense biological potential of substituted thiazole carboxylates into clinically successful therapeutics.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC - PubMed Central. [Link]
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. [Link]
- Broth Microdilution | MI - Microbiology. [Link]
- Carrageenan Induced Paw Edema (R
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PMC - NIH. [Link]
- Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. MDPI. [Link]
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC - NIH. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
- Broth Dilution Method for MIC Determin
- Carrageenan Induced Paw Edema Model.
- MTT Cell Assay Protocol. [Link]
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC - NIH. [Link]
- Experimental design for carrageenan‐induced paw edema in rat.
- 2.2. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
- (PDF) Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
- EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Publishing. [Link]
- Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. [Link]
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH. [Link]
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
- Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflamm
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
- Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. PMC. [Link]
- Full article: Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Taylor & Francis Online. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, *OH scavenging and anti-adhesive activities. PubMed. [Link]
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. [Link]
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega.
- Discovery of an effective anti-inflammatory agent for inhibiting the activ
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
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- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
InChIKey for Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
An In-depth Technical Guide to Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate InChIKey: VZKQGDPMMDOKOS-UHFFFAOYSA-N
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key synthetic intermediate, its thiazole core serves as a versatile scaffold for the development of novel bioactive molecules and advanced polymers. This document details the compound's core identifiers, physicochemical properties, a validated synthesis protocol based on the Hantzsch thiazole synthesis, and its principal applications. Furthermore, it outlines a standard workflow for analytical characterization, ensuring researchers and drug development professionals can confidently synthesize, purify, and verify the compound for downstream applications.
Core Compound Identification
Precise identification is the foundation of all chemical research. This compound is uniquely defined by a set of internationally recognized chemical identifiers. These are crucial for database searches, regulatory submissions, and unambiguous scientific communication.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate | [1] |
| InChIKey | VZKQGDPMMDOKOS-UHFFFAOYSA-N | [1] |
| CAS Number | 885278-69-3 | [1][2][3] |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC | [1] |
| Molecular Formula | C₁₄H₁₅NO₂S | [2][3] |
| MDL Number | MFCD06738347 | [2][3] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53407520&t=l" />TD>TR>TABLE>>]; }
Caption: 2D Structure of this compound.
Physicochemical and Handling Properties
The physical and chemical properties of a compound dictate its behavior in experimental settings, influencing solubility, stability, and reactivity. Understanding these parameters is essential for designing experiments and ensuring safe handling.
Table 2: Physicochemical Data and Storage Information
| Property | Value | Significance for Researchers |
| Molecular Weight | 261.34 g/mol | Essential for stoichiometric calculations in reaction planning.[2][3] |
| Appearance | Pale brown liquid | Provides a preliminary quality check against a known standard.[3] |
| Purity (Typical) | ≥95-97% (HPLC) | Indicates the quality available from commercial suppliers; high purity is critical for biological assays and polymerization.[2][3] |
| Storage | Store at 0-8°C | Suggests the compound may have limited long-term stability at room temperature; refrigeration is required to prevent degradation.[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | The ester functionality and aromatic rings confer solubility in a range of common organic solvents, facilitating its use in various reaction and analytical conditions.[4] |
Synthesis Protocol: Hantzsch Thiazole Synthesis
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis remains one of the most reliable and widely adopted methods for preparing substituted thiazoles. The causality behind this choice rests on the high-yielding and convergent nature of the reaction, where a thioamide is condensed with an α-halo carbonyl compound. For the target molecule, this involves the reaction of 4-ethylthiobenzamide with an ethyl 2-bromo-3-oxobutanoate derivative.
Expert Rationale
The Hantzsch synthesis is selected for its robustness and the ready availability of starting materials. The mechanism proceeds via a nucleophilic attack of the thioamide sulfur onto the α-carbon of the halo-ester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This pathway is highly efficient for generating 2,4-disubstituted thiazoles.
Caption: Hantzsch synthesis pathway for the target compound.
Detailed Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-ethylthiobenzamide (10 mmol, 1.65 g) in absolute ethanol (100 mL).
-
Reaction Initiation: To the stirred solution, add ethyl bromopyruvate (10 mmol, 1.25 mL, 1.95 g) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product (a pale brown liquid) can be further purified by flash column chromatography on silica gel if necessary.[3]
Applications in Research and Development
The value of this compound lies in its utility as a versatile building block across multiple scientific disciplines.[1]
-
Pharmaceutical Development: The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry. This compound serves as a key intermediate for synthesizing molecules targeting neurological disorders.[1][2][3] Its structure allows for facile modification at the ester and phenyl groups, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
-
Agrochemicals: It is employed in the design of next-generation pesticides and herbicides.[1][3] The thiazole ring system is known to interact with various biological targets in pests, and the specific substitution pattern of this molecule can be tuned to develop agents with high efficacy and improved environmental profiles.[3]
-
Material Science: The compound can be incorporated into polymer backbones or used as an additive to enhance the thermal stability and mechanical properties of materials.[1] Its rigid, aromatic structure contributes to creating more durable and resilient polymers.
-
Biological Research: Preliminary investigations suggest that derivatives of this scaffold may possess anti-inflammatory and antioxidant properties, opening avenues for developing new therapeutic agents.[1]
Analytical Characterization Workflow
A self-validating protocol requires rigorous analytical confirmation. Following synthesis and purification, a standard workflow must be employed to verify the structure and purity of the final product.
Caption: Standard workflow for synthesis and characterization.
Expected Spectroscopic Data
While experimental data must be generated for each batch, the expected spectroscopic signatures can be predicted based on the known structure:
-
¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), aromatic protons on the ethylphenyl ring (two doublets), a singlet for the thiazole proton, and signals for the ethyl group on the phenyl ring (a quartet and a triplet).
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, distinct signals for the aromatic and thiazole ring carbons, and aliphatic signals for the two ethyl groups.
-
Mass Spectrometry (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of 261.34.
References
- J&K Scientific. 2-(4-Ethyl-phenyl)thiazole-4-carboxylic acid ethyl ester | 885278-69-3. [Link]
- MySkinRecipes. Ethyl 2-(4-ethylphenyl)
- Shinde, R. R., Dhawale, S. A., & Farooqui, M. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172. [Link]
- ResearchGate. Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)
- ResearchGate. Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. [Link]
- BioCrick. Ethyl 2-(3-cyano-4-isobutoxyphenyl)
- PubMed Central. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)
Sources
Deconstructing Complexity: A Technical Guide to the SMILES Notation of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1][2] The compound at the heart of this guide, Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, is a member of this important class of molecules. Its structure combines the thiazole core with a substituted phenyl ring and an ethyl ester group, functionalities that can be strategically modified to modulate its physicochemical properties and biological targets. This guide provides an in-depth analysis of its chemical representation using the Simplified Molecular-Input Line-Entry System (SMILES), a crucial tool for cheminformatics and computational drug design.
Core Molecular Identity
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate | J&K Scientific[3] |
| CAS Number | 885278-69-3 | MySkinRecipes[4], SynQuest Laboratories[5] |
| Molecular Formula | C₁₄H₁₅NO₂S | MySkinRecipes[4] |
| Molecular Weight | 261.34 g/mol | MySkinRecipes[4] |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC | MySkinRecipes[4] |
Decoding the SMILES Notation: A Step-by-Step Interpretation
The SMILES notation for this compound, CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC, provides a linear, text-based representation of its two-dimensional structure. Understanding this notation is fundamental for database searching, quantitative structure-activity relationship (QSAR) modeling, and other computational chemistry applications.
Here is a breakdown of the SMILES string:
-
CCC1=CC=C(C=C1) : This segment represents the 4-ethylphenyl group.
-
CC: An ethyl group (two connected carbon atoms).
-
C1=CC=C(C=C1): A benzene ring, denoted by the aromatic bonds (=) and the closure of the ring with the number 1. The parentheses indicate a substituent on the ring.
-
-
C2=NC(=CS2) : This part describes the thiazole ring.
-
The carbon atom preceding this segment is attached to the thiazole ring.
-
C2=N: A carbon atom double-bonded to a nitrogen atom. The number 2 indicates the start of a new ring.
-
C(=C): A carbon atom double-bonded to another carbon atom.
-
S2: A sulfur atom that closes the thiazole ring, indicated by the matching number 2.
-
-
C(=O)OCC : This final segment represents the ethyl carboxylate group.
-
C(=O): A carbonyl group (a carbon double-bonded to an oxygen).
-
O: An oxygen atom.
-
CC: An ethyl group.
-
Visualizing the SMILES Generation Workflow
The process of converting a chemical structure into its SMILES notation follows a set of algorithmic rules. The following diagram illustrates a conceptual workflow for generating the SMILES string for this compound.
Caption: Conceptual workflow for generating the SMILES notation.
Synthesis of the Thiazole Core: The Hantzsch Thiazole Synthesis
Representative Experimental Protocol: Synthesis of a 2-Arylthiazole Derivative
This protocol outlines the general steps involved in a Hantzsch thiazole synthesis.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the appropriate thioamide (e.g., 4-ethylthiobenzamide) in a suitable solvent such as ethanol or methanol.
-
To this solution, add an equimolar amount of an α-haloketone (e.g., ethyl bromopyruvate).
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or heat under reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
The initial product formed is often the hydrohalide salt of the thiazole.[7]
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
Alternatively, the reaction mixture can be poured into a basic solution (e.g., 5% sodium carbonate) to neutralize the acid and precipitate the free thiazole base.[1]
-
Collect the solid product by filtration, wash with water, and air dry.
Step 4: Purification
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure thiazole derivative.
Mechanistic Pathway of the Hantzsch Thiazole Synthesis
The following diagram illustrates the key steps in the Hantzsch thiazole synthesis mechanism.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Applications and Biological Relevance
While specific biological activity data for this compound is not extensively published, the broader class of 2-arylthiazole-4-carboxylate derivatives has garnered significant interest in drug discovery. These compounds are explored for a variety of therapeutic applications.
-
Anticancer Agents: Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[8]
-
Antimicrobial and Antifungal Activity: Thiazole derivatives are known to exhibit a wide range of antimicrobial and antifungal properties.[9][10]
-
Central Nervous System (CNS) Applications: This specific molecule is noted as an intermediate in the synthesis of biologically active compounds targeting CNS disorders.[4]
The ethyl ester functionality of this compound allows for straightforward chemical modification, making it a valuable building block in medicinal chemistry for developing structure-activity relationships (SAR) and optimizing lead compounds.[4]
Conclusion
This compound represents a molecule of interest within the pharmacologically significant class of thiazole derivatives. Its structure, effectively captured by the SMILES notation CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC, provides a gateway for researchers to explore its properties and potential applications using computational tools. The well-established Hantzsch synthesis offers a reliable route to this and related compounds, paving the way for further investigation into their biological activities. As the demand for novel therapeutics continues to grow, a thorough understanding of the chemical language and synthesis of such scaffolds is paramount for the advancement of drug discovery and development.
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Methodological & Application
Application Notes and Protocol for the Synthesis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, a valuable intermediate in the development of novel therapeutics and agrochemicals.[1] The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for the formation of the thiazole ring system.[2][3] This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and critical insights into process optimization and safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and utilize this important chemical entity.
Introduction: The Significance of the Thiazole Moiety
Thiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom.[4] This structural motif is a common feature in a wide array of biologically active molecules and pharmaceutical agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including applications as bacteriostatics, antibiotics, and central nervous system regulators.[4] The title compound, this compound, serves as a key building block in medicinal chemistry for structure-activity relationship studies due to its modifiable ester functionality and stable core structure.[1]
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The synthesis of this compound is achieved through the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of an α-haloketone with a thioamide.[2][3][4]
The reaction proceeds through a multi-step pathway:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide ion via an SN2 mechanism.[2]
-
Tautomerization and Cyclization: Following the initial SN2 reaction, the intermediate undergoes tautomerization. Subsequently, an intramolecular nucleophilic attack by the nitrogen atom onto the ketone carbonyl group forms the five-membered thiazole ring.[2]
-
Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring.
This reaction is known for its high yields and straightforward execution, making it a preferred method for the synthesis of substituted thiazoles.[2][5]
Experimental Protocol
This protocol outlines the synthesis of this compound from two key starting materials: 4-ethylthiobenzamide and ethyl 2-chloroacetoacetate.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 4-Ethylthiobenzamide | 57774-76-2 | C₉H₁₁NS | 165.26 | ≥97% | Various |
| Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | 164.59 | ≥98% | BenchChem[6] |
| Ethanol (anhydrous) | 64-17-5 | C₂H₅OH | 46.07 | ≥99.5% | Various |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ≥99% | Various |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ≥99.5% | Various |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ≥98.5% | Various |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ≥97% | Various |
3.2. Synthesis of Starting Materials
3.2.1. Synthesis of 4-Ethylthiobenzamide: While 4-ethylthiobenzamide is commercially available, it can be synthesized from 4-ethylbenzonitrile. A common method involves the reaction of the nitrile with a thionating agent such as Lawesson's reagent or by reacting it with thiourea.
3.2.2. Synthesis of Ethyl 2-chloroacetoacetate: Ethyl 2-chloroacetoacetate is a key α-haloketone intermediate.[6] A common laboratory preparation involves the chlorination of ethyl acetoacetate with sulfuryl chloride.[6][7]
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, place ethyl acetoacetate.
-
Cooling: Cool the flask to a temperature between -5 to 10 °C using an ice-salt bath.[6][8][9]
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the cooled ethyl acetoacetate, maintaining a molar ratio of approximately 1:1 to 1:1.1.[6][9]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 4 hours.[6][9]
-
Workup: The reaction mixture is then worked up to isolate the product, which can be purified by vacuum distillation.
3.3. Step-by-Step Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylthiobenzamide (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reactant: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: The final product, this compound, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
3.4. Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application Notes: Insights for Success
-
Purity of Starting Materials: The purity of the 4-ethylthiobenzamide and ethyl 2-chloroacetoacetate is crucial for obtaining a high yield of the desired product. Impurities in the starting materials can lead to side reactions and complicate the purification process.
-
Solvent Choice: Anhydrous ethanol is a suitable solvent for this reaction as it effectively dissolves the reactants and has an appropriate boiling point for the reflux conditions. Other polar protic solvents can also be used, but reaction times may need to be optimized.
-
Reaction Monitoring: TLC is an effective technique to monitor the progress of the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of the product spot indicate the completion of the reaction.
-
Neutralization Step: Careful neutralization with sodium bicarbonate is important to remove the acidic byproduct (HCl). Incomplete neutralization can lead to product degradation during the workup and purification steps.
-
Purification Strategy: Column chromatography is generally effective for purifying the final product. The choice of eluent composition may need to be adjusted based on the polarity of any impurities present.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful chemicals.
-
Handling of Reagents:
-
Ethyl 2-chloroacetoacetate: This compound is a lachrymator and can cause skin and eye irritation.[10] Handle with care and avoid contact.
-
Thioamides: Thioamides can be toxic and should be handled with caution.
-
Sulfuryl chloride: This reagent is corrosive and reacts violently with water. It should be handled with extreme care in a dry environment.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization Data (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (triplet and quartet), the aromatic protons, the thiazole proton, and the ester ethyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the thiazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (261.34 g/mol ).[1]
Conclusion
The protocol detailed in this guide provides a robust and reliable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently prepare this valuable intermediate for its application in drug discovery and development. The insights provided in the application notes are intended to facilitate a successful and efficient synthesis.
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Application Notes and Protocols: Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate in Medicinal Chemistry
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging in various interactions with biological macromolecules. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a specific derivative, Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, as a representative of the promising 2-aryl-thiazole-4-carboxylate class of compounds for therapeutic development. While direct extensive research on this specific molecule is emerging, the wealth of data on its structural analogs allows us to delineate its potential applications and provide robust protocols for its synthesis and evaluation.
Rationale for Development: Targeting Cancer Pathways
Numerous studies have highlighted the potential of 2-phenylthiazole-4-carboxamide and related ester derivatives as potent anticancer agents.[1][2] These compounds have been shown to exhibit significant cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and liver.[1] The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, such as those controlling cell proliferation, survival, and angiogenesis.
Mechanism of Action: A Multi-faceted Approach
The anticancer activity of the 2-aryl-thiazole-4-carboxylate scaffold is believed to stem from its ability to interact with multiple intracellular targets. Two of the most prominent and validated targets for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase Akt.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 signaling can starve tumors of essential nutrients and oxygen, thereby impeding their growth.
-
Akt Kinase Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of Akt is a common feature in many cancers, promoting cell survival and resistance to apoptosis (programmed cell death).[5] Thiazole derivatives have been identified as potent inhibitors of Akt kinases, suggesting a mechanism for inducing apoptosis in cancer cells.[5]
The dual inhibition of these pathways represents a powerful strategy for cancer therapy, simultaneously targeting tumor growth and survival.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the title compound is readily achievable through the well-established Hantzsch thiazole synthesis.[6] This method involves the condensation of a thioamide with an α-haloketone.
Workflow for Synthesis
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Application Notes & Protocols: A Guide to Investigating Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate in Agrochemical Research
Foreword
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast landscape of synthetic chemistry, the thiazole heterocycle has repeatedly emerged as a "privileged scaffold"—a molecular framework that serves as a foundation for a multitude of bioactive compounds.[1][2][3][4][5][6][7] From potent fungicides to selective insecticides, the thiazole ring's unique electronic and structural properties make it an invaluable tool in the agrochemical discovery pipeline. This guide focuses on a specific, yet promising, member of this family: Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate . Its structure presents a synthetically accessible and highly adaptable platform for generating chemical diversity.
This document is intended for researchers, chemists, and biologists in the agrochemical sector. It is not a rigid set of instructions but rather a strategic roadmap. We will delve into the causality behind experimental choices, provide robust, self-validating protocols for synthesis and screening, and explore the logical progression from a single molecule to a potential lead series through structure-activity relationship (SAR) studies.
The Strategic Rationale: Why Investigate This Molecule?
This compound is more than a random chemical entity; it is a carefully selected starting point for a discovery program. Its value can be understood by dissecting its constituent parts:
-
The Thiazole Core: This aromatic heterocycle is metabolically stable and capable of a wide range of non-covalent interactions (hydrogen bonding, π-stacking), allowing it to bind to diverse biological targets.[1][2][3]
-
The 2-(4-ethylphenyl) Group: This lipophilic moiety is critical for interaction with and transport across biological membranes, such as the waxy cuticle of a plant leaf or the exoskeleton of an insect. The ethyl group provides a specific steric and electronic profile that can be systematically modified to probe the binding pocket of a target enzyme or receptor.
-
The 4-Carboxylate Group: The ethyl ester at this position is a key modulator of the molecule's physicochemical properties, influencing solubility and systemic movement within a plant. Crucially, it serves as a versatile chemical handle for derivatization into acids, amides, or other functional groups, enabling fine-tuning of activity and properties.[8]
Given the established success of the thiazole scaffold, this compound is a prime candidate for screening against a wide array of agricultural pests and diseases.
Synthesis Protocol: The Hantzsch Reaction
The most direct and reliable route to this class of compounds is the Hantzsch thiazole synthesis, a classic cyclocondensation reaction.[9][10][11][12][13]
Protocol 1: Synthesis of this compound
-
Principle: This protocol describes the reaction of a thioamide (4-ethylthiobenzamide) with an α-halocarbonyl (ethyl bromopyruvate). The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[13]
-
Materials:
-
4-ethylthiobenzamide
-
Ethyl bromopyruvate
-
Anhydrous Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent for chromatography (e.g., Hexanes:Ethyl Acetate mixture)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-ethylthiobenzamide (1.0 equivalent) in anhydrous ethanol (approx. 0.2 M concentration) in a round-bottom flask, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 3:1 Hexanes:Ethyl Acetate. The product spot should be more non-polar than the starting thioamide. The reaction is typically complete within 3-5 hours.
-
Quenching and Neutralization: Once the starting material is consumed, cool the reaction to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.[13] Continue addition until effervescence ceases.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual inorganic salts and water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Synthesis and Purification Workflow
Caption: A typical discovery cascade from a single compound to an optimized lead.
Structure-Activity Relationship (SAR) Exploration
A positive hit in the screening assays transforms this compound from a mere test substance into a "hit compound"—the starting point for a medicinal chemistry effort. The goal of SAR is to synthesize analogs to understand which molecular features are required for activity and to improve potency. [1][2][14][15][16] Key Areas for Modification:
-
Aryl Ring (R¹): The electronics and sterics of this group are critical.
-
Strategy: Replace the 4-ethyl group with a range of substituents: electron-withdrawing groups (e.g., -Cl, -CF₃), electron-donating groups (e.g., -OCH₃), and different alkyl groups (e.g., -CH₃, -iPr) to probe the target's binding site.
-
-
Ester/Amide (R²): This position governs polarity and potential hydrogen bonding.
-
Strategy: Hydrolyze the ethyl ester to the carboxylic acid. The resulting acid is often more water-soluble and can form different interactions. Synthesize a library of amides (primary, secondary, tertiary) to explore new interaction space and modulate cell permeability. Studies have shown that converting esters to amides can significantly impact insecticidal activity. [14] Conceptual SAR Logic
-
Caption: Logical points for chemical modification in a Structure-Activity Relationship study.
References
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- Title: Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates Source: Pest Management Science, Wiley Online Library URL:https://onlinelibrary.wiley.com/doi/abs/10.1002/ps.7928
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Application Note: Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate as a Key Intermediate in Pharmaceutical Synthesis
Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of novel drugs. This application note provides a comprehensive technical guide for researchers and drug development professionals on the synthesis, purification, and application of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate (CAS: 885278-69-3), a versatile intermediate for building complex pharmaceutical molecules. We present a detailed, field-proven protocol based on the Hantzsch thiazole synthesis, along with methodologies for purification, quality control, and downstream modification, underscoring the compound's strategic importance in the drug discovery pipeline.
Physicochemical Properties & Characterization
This compound is a substituted thiazole derivative that serves as a valuable building block in organic synthesis.[3] Its structure features a reactive ester group suitable for further modification and a disubstituted phenyl ring that can be tailored for specific receptor interactions.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 885278-69-3 |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | ≥95% |
| Storage | Room temperature, away from light and moisture |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 ppm (d, 2H), 7.2 ppm (d, 2H), 8.1 ppm (s, 1H), 4.4 ppm (q, 2H), 2.7 ppm (q, 2H), 1.4 ppm (t, 3H), 1.25 ppm (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~168, 161, 148, 146, 131, 128, 127, 125, 61, 29, 15, 14 ppm |
| Mass Spec (ESI+) | m/z 262.08 [M+H]⁺ |
Synthesis via Hantzsch Thiazole Condensation
The most reliable and high-yielding method for constructing this thiazole intermediate is the Hantzsch thiazole synthesis.[4][5] This classic condensation reaction involves the cyclization of an α-haloketone (or its ester equivalent) with a thioamide.[6]
Principle of Synthesis: The synthesis proceeds in two main stages. First, the commercially available 4-ethylbenzonitrile is converted to 4-ethylthiobenzamide. Second, this thioamide is condensed with ethyl bromopyruvate. The reaction begins with an SN2 attack by the thioamide's sulfur atom on the α-bromo carbon of the ester, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[4]
Caption: Overall workflow for synthesis and purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Ethylthiobenzamide (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Ethanol (anhydrous, as solvent)
-
Sodium bicarbonate (optional, as mild base)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethylthiobenzamide (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of thioamide).
-
Reagent Addition: While stirring at room temperature, add ethyl bromopyruvate (1.1 eq) dropwise to the suspension. An exothermic reaction may be observed.
-
Scientist's Note: The dropwise addition helps to control the initial exotherm and minimize the formation of side products.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps of the Hantzsch synthesis.[7] The reaction is complete when the starting thioamide spot is no longer visible by TLC.
-
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated by filtration. If not, reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any generated HBr, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Caption: Hantzsch thiazole synthesis reaction scheme.
Purification and Quality Control
For use as a pharmaceutical intermediate, achieving high purity (>98%) is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[8] Recrystallization is an effective method for purifying the crude product.
Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective. The product should be highly soluble in hot ethanol and poorly soluble in cold water.
-
Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.
-
Precipitation: While the solution is still warm, slowly add water dropwise until the solution becomes faintly turbid. Re-heat gently to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to arrange in a stable crystal lattice, excluding impurities.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol: Quality Control via HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Acceptance Criteria: Purity ≥ 98.0% (by area normalization). A single major peak should be observed at the expected retention time.
Application in Downstream Pharmaceutical Synthesis
The ester functionality of this compound is a versatile handle for elaboration into more complex molecules, such as amides, which are prevalent in modern pharmaceuticals.[9] A common synthetic sequence involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.
Caption: Downstream application workflow.
Protocol 1: Hydrolysis to 2-(4-ethylphenyl)thiazole-4-carboxylic acid
-
Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Acidify the reaction mixture to pH ~3-4 with 1N HCl. An off-white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Amide Coupling to a Primary Amine
-
Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-20 minutes at 0 °C.
-
Rationale: Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine and preventing the formation of side products.[10]
-
-
Coupling: Add the desired primary amine (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Purification: Perform a standard aqueous workup followed by purification via flash column chromatography on silica gel to isolate the final amide product.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The Hantzsch condensation provides a robust and scalable route to its production. Subsequent purification yields a high-purity building block ready for downstream functionalization, particularly through its ester group. The protocols detailed herein offer a reliable framework for researchers to synthesize, purify, and utilize this intermediate for the development of novel thiazole-based therapeutic agents.
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- NINGBO INNO PHARMCHEM CO., LTD.
- NINGBO INNO PHARMCHEM CO., LTD. Ethyl 2-(3-Cyano-4-Isobutoxyphenyl)
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- National Center for Biotechnology Information (PMC). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (URL: [Link])
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- Chemical Synthesis Database.
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Application Note & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Using Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate and its Analogs
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive guide for researchers and drug discovery professionals on the development and implementation of high-throughput screening (HTS) assays to identify and characterize novel kinase inhibitors based on the core structure of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. We present a robust primary biochemical assay using Fluorescence Polarization (FP) for initial hit identification, followed by a confirmatory secondary cell-based AlphaLISA assay to assess target engagement and cellular potency. The protocols are designed to be self-validating, incorporating essential quality control metrics to ensure data integrity and reliability.[5][6]
Introduction: The Thiazole Scaffold and Kinase Inhibition
Thiazole-containing compounds are integral to numerous clinically approved drugs and biologically active agents, valued for their diverse pharmacological profiles.[7] While this compound is recognized as a versatile synthetic intermediate[8], its structural motifs are present in molecules with demonstrated biological relevance. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This makes them a prime target for therapeutic intervention. This guide outlines a screening cascade to identify derivatives of the title compound that modulate the activity of a hypothetical, yet representative, serine/threonine kinase, herein referred to as "Thiazole-Target Kinase 1" (TTK1).
The screening strategy is designed to first identify compounds that bind to the kinase's ATP-binding site and then to confirm their ability to inhibit the kinase's activity within a cellular context. This dual-assay approach is a standard in the field to minimize false positives and prioritize compounds for further development.[5][9]
Primary Screen: Fluorescence Polarization (FP) Competition Assay
Assay Principle
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution, making it highly suitable for HTS.[10][11] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer). When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger molecule, such as our target kinase TTK1, its rotation slows significantly, resulting in the emission of highly polarized light.[12][13]
In this competitive binding assay, test compounds that bind to the TTK1 active site will displace the fluorescent tracer, causing a decrease in the measured fluorescence polarization. This change is directly proportional to the binding affinity of the test compound.
Experimental Workflow: FP Assay
Caption: Workflow for the primary Fluorescence Polarization (FP) screening assay.
Materials & Reagents
| Reagent/Material | Supplier | Purpose |
| Recombinant Human TTK1 Kinase | In-house/Vendor | Target protein |
| Fluorescent Tracer (e.g., BODIPY-ATP analog) | Vendor | Fluorescent probe for FP |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20) | In-house | Maintain protein stability and assay conditions |
| 384-well, low-volume, black plates | Vendor | Low-binding, opaque plates for fluorescence assays |
| Test Compound Library | In-house | Source of potential inhibitors |
| DMSO (Assay Grade) | Vendor | Solvent for compounds |
| Multi-channel Pipettes/Liquid Handler | N/A | Reagent dispensing |
| Fluorescence Plate Reader with Polarization Filters | N/A | Signal detection |
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound and its analogs in 100% DMSO.
-
Using an acoustic dispenser or liquid handler, transfer 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO into designated wells (negative control, 0% inhibition) and 50 nL of a known potent TTK1 inhibitor (positive control, 100% inhibition).
-
-
Reagent Preparation:
-
Thaw the TTK1 kinase and fluorescent tracer on ice.
-
Prepare a 2X working solution of TTK1 kinase in assay buffer. The final concentration should be determined empirically through titration experiments (typically in the low nM range).
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration is typically around its Kd value for the kinase.
-
-
Assay Execution:
-
Combine equal volumes of the 2X TTK1 kinase and 2X fluorescent tracer solutions to create a "Kinase/Tracer Mix".
-
Dispense 5 µL of the Kinase/Tracer Mix into all wells of the compound-plated 384-well plate.
-
Seal the plate and centrifuge briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[12]
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for BODIPY-FL: Ex: 485 nm, Em: 535 nm).
-
Data Analysis and Quality Control
-
Calculate Percent Inhibition:
-
The percentage inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])
-
Where mP is the millipolarization value.
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[14] It is calculated using the control wells from each plate: Z' = 1 - [(3 * (SD_neg_ctrl + SD_pos_ctrl)) / |(Mean_neg_ctrl - Mean_pos_ctrl)|]
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
-
-
Hit Confirmation and IC50 Determination:
-
Compounds showing significant inhibition (e.g., >50%) in the primary screen are selected as "hits".
-
These hits are then re-tested in a dose-response format (typically an 8- to 12-point titration) to determine their half-maximal inhibitory concentration (IC50). Data is fitted to a four-parameter logistic equation using graphing software.
-
Secondary Screen: Cell-Based AlphaLISA Assay
Assay Principle
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions in a microplate format.[15][16] This assay will quantify the inhibition of TTK1 activity in a cellular context by measuring the phosphorylation of a specific downstream substrate, Substrate-X.
The assay utilizes two types of beads: Donor beads and Acceptor beads. One bead is conjugated to an antibody that recognizes total Substrate-X, while the other is conjugated to an antibody that specifically recognizes phosphorylated Substrate-X (p-Substrate-X). When both antibodies bind to the same phosphorylated substrate molecule, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the amount of phosphorylated Substrate-X.
Hypothetical Signaling Pathway
Caption: Inhibition of the TTK1 signaling pathway by a test compound.
Materials & Reagents
| Reagent/Material | Supplier | Purpose |
| Cell Line (e.g., HEK293 expressing TTK1) | ATCC/In-house | Cellular model for the assay |
| Cell Culture Medium (e.g., DMEM + 10% FBS) | Vendor | Cell growth and maintenance |
| AlphaLISA Acceptor Beads (conjugated to anti-p-Substrate-X Ab) | Vendor | Detection reagent |
| AlphaLISA Streptavidin Donor Beads | Vendor | Detection reagent |
| Biotinylated anti-Total Substrate-X Antibody | Vendor | Capture antibody |
| Lysis Buffer & Detection Buffer | Vendor | Cell lysis and assay environment |
| 384-well, white, solid-bottom plates | Vendor | Opaque plates for luminescence assays |
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 2,500-5,000 cells per well in 20 µL of culture medium into a 384-well white plate.[17]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare dose-response plates of the primary screen hits in culture medium (with a final DMSO concentration ≤ 0.5%).
-
Remove the seeding medium from the cell plate and add 20 µL of the compound dilutions.
-
Incubate for the desired treatment time (e.g., 2 hours) at 37°C, 5% CO2.
-
-
Cell Lysis:
-
Add 5 µL of 5X AlphaLISA Lysis Buffer to each well.
-
Incubate on an orbital shaker for 10 minutes at room temperature.[16]
-
-
Detection:
-
Prepare a mix of the AlphaLISA Acceptor beads and the biotinylated anti-Total Substrate-X antibody in Detection Buffer.
-
Add 10 µL of this mix to each well of the lysate plate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of Streptavidin Donor beads (diluted in Detection Buffer) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
Data Analysis
-
The raw AlphaLISA signal is used to calculate the percentage inhibition for each compound concentration.
-
The data is then plotted in graphing software, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
These cellular IC50 values can be compared to the biochemical IC50 values from the FP assay to understand the compound's cell permeability and target engagement in a physiological setting.
Conclusion
This application note details a robust and validated HTS cascade for the identification and characterization of novel kinase inhibitors derived from the this compound scaffold. The combination of a biochemical FP binding assay for primary screening and a cell-based AlphaLISA assay for secondary confirmation provides a comprehensive workflow to advance promising hits. By adhering to the described protocols and quality control measures, researchers can confidently identify potent and cell-active compounds for further optimization in the drug discovery pipeline.[5][18][19]
References
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2009). CRC Press.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
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- Fluorescence Polarization Assays: Principles & Applic
- Screening protocol for the identification of modulators by immunofluorescent cell-based assay. (2018). PubMed. [Link]
- Assay Guidance Manual. (Internet).
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (Book details). [Link]
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- Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling P
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- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
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- Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modul
- Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023).
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- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2015). Taylor & Francis Online. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (2022).
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2016). PubMed Central. [Link]
- Ethyl 2-(4-ethylphenyl)
- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed Central. [Link]
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- synthesis and anti-proliferative screening of new thiazole compounds. (2020).
- Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)
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The Thiazole Scaffold: A Versatile Building Block for Novel Drug Development
Application Notes & Protocols for Researchers and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole-based compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This is evidenced by the numerous FDA-approved drugs that feature this versatile core, such as the anticancer agents Dasatinib and Dabrafenib, and the antiretroviral Ritonavir. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and biological evaluation of novel drug candidates built upon the thiazole framework. We delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols for both synthesis and biological screening, and offer insights into the interpretation of results.
The Significance of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring's prevalence in clinically successful drugs is no coincidence. Its distinct features contribute significantly to its drug-like properties:
-
Aromatic Stability: The resonance stabilization of the thiazole ring imparts chemical stability, a desirable trait for drug candidates.
-
Hydrogen Bonding Capability: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.
-
Diverse Substitution Patterns: The thiazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
-
Bioisosteric Replacement: The thiazole ring can serve as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, offering a strategy to modulate a compound's properties while retaining its core binding interactions.
These attributes make the thiazole scaffold a fertile ground for the development of new chemical entities (NCEs) targeting a wide array of diseases.
Synthetic Strategies for Thiazole-Based Compounds
The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method. This reaction offers a straightforward and high-yielding route to a variety of substituted thiazoles.
The Hantzsch Thiazole Synthesis: A Foundational Protocol
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Amino-4-arylthiazoles
This protocol describes the synthesis of a 2-aminothiazole derivative, a common starting point for further functionalization.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (5%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Ethyl acetate/Hexane mixture (for TLC)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 eq) in ethanol.
-
Reagent Addition: Add thiourea (1.2 eq) to the solution. The use of a slight excess of thiourea helps to ensure the complete consumption of the α-haloketone.
-
Reaction: Stir the mixture at reflux for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting materials.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate. This step neutralizes the hydrobromide salt of the aminothiazole, causing the free base to precipitate out of solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Causality and Insights:
-
Solvent Choice: Ethanol and methanol are common solvents for the Hantzsch synthesis due to their ability to dissolve the reactants and their suitable boiling points for reflux.
-
Base Treatment: The final product is often formed as a hydrobromide salt, which is soluble in the reaction mixture. Neutralization is crucial for the precipitation and isolation of the desired 2-aminothiazole.
-
Purification: For many 2-aminothiazoles, this precipitation and washing procedure yields a product of sufficient purity for subsequent steps. However, if necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Modern Advancements: Microwave-Assisted Synthesis
To enhance reaction rates, improve yields, and promote greener chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for thiazole synthesis.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Materials:
-
α-haloketone (1.0 eq)
-
Thioamide (1.2 eq)
-
Ethanol (or another suitable solvent)
-
Microwave-safe reaction vessel with a stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the α-haloketone, thioamide, and ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.
Advantages of Microwave Synthesis:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.
-
Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Biological Evaluation of Thiazole-Based Drug Candidates
Once a library of thiazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Below are detailed protocols for common screening assays.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol 3: MTT Assay for In Vitro Anticancer Screening
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Thiazole test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole test compounds in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Thiazole A | MCF-7 | 5.2 |
| Thiazole B | A549 | 12.8 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol 4: Broth Microdilution MIC Assay
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Thiazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
-
Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the thiazole compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation:
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Thiazole C | 8 | 32 |
| Thiazole D | 16 | >64 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Visualization of Workflows and Pathways
Visual representations are crucial for understanding complex experimental processes and biological pathways.
Caption: General workflow for the synthesis and screening of thiazole-based drug candidates.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Conclusion and Future Directions
The thiazole scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic accessibility of thiazole derivatives, coupled with their diverse and potent biological activities, ensures their continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more complex and stereochemically defined thiazole-containing molecules, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation thiazole-based drugs. By leveraging the robust synthetic and screening protocols outlined in this guide, researchers can effectively contribute to this exciting and impactful field.
References
- Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., Alam, M. A., Mustafa, G., Ansari, M. S., Alotaibi, A. M., Alotaibi, A. A., Kumar, S., Asdaq, S. M. B., Imran, M., Deb, P. K., Venugopala, K. N., & Jomah, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699-718.
- Bansal, K. K., Bhardwaj, J. K., Saraf, P., Thakur, V. K., & Sharma, P. C. (2022). Synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and antiinfective agents.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Microwave assisted synthesis of thiazole and 1,3-thiazine derivatives bearing a coumarin nucleus and their cytotoxic activity. Molecules, 20(1), 1347-1361.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Kamal, A., & Hussaini, S. M. A. (2016). Recent developments in the synthesis of thiazoles. RSC Advances, 6(92), 89685-89715.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
- Kaur, R., & Kumar, K. (2021). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current Topics in Medicinal Chemistry, 21(26), 2841-2862.
- Kumar, A., & Sharma, S. (2017). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 138, 1120-1141.
- Li, Y., Zhang, Y., & Wang, J. (2020).
- Niu, Z., Wang, Y. T., Yao, H., Li, Y. B., Li, Y., & Liu, H. M. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European journal of medicinal chemistry, 249, 115161.
- Sharma, V., Kumar, P., & Pathak, D. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016.
- Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1265, 133479.
Application Notes & Protocols: A Guide to the In Vitro Evaluation of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives have been successfully developed into approved drugs and are continually investigated for a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3] The specific class of compounds, Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate derivatives, offers a promising chemical space for the discovery of novel therapeutic agents. This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of these compounds, moving from initial toxicity screening to specific mechanistic assays.
Core Principles of In Vitro Evaluation
The journey from a synthesized compound to a potential drug candidate begins with a rigorous in vitro evaluation. This process is designed to answer fundamental questions in a controlled, cellular, or biochemical environment:
-
Cytotoxicity: What concentration of the compound is toxic to cells? This is crucial for establishing a therapeutic window.
-
Biological Activity: Does the compound exhibit the desired biological effect (e.g., killing cancer cells, reducing inflammation)?
-
Mechanism of Action: How does the compound exert its effect? Does it inhibit a specific enzyme or interfere with a signaling pathway?[4]
A logical, tiered approach is essential. We begin with broad assessments of cell health and viability and then use those results to inform the design of more specific, hypothesis-driven experiments. Each protocol described herein is designed as a self-validating system, incorporating necessary controls to ensure the data generated is robust, reproducible, and interpretable.
General Experimental Workflow
A successful in vitro evaluation campaign follows a logical progression. The initial step is always to assess the compound's general effect on cell viability. This establishes the concentration range for subsequent, more specific assays. Based on the known potential of the thiazole scaffold, parallel investigations into anti-inflammatory, anticancer, and antimicrobial activities are logical next steps.
Caption: General workflow for in vitro evaluation of novel thiazole derivatives.
Foundational Assays: Assessing Cytotoxicity and Viability
The first critical step is to determine the compound's effect on cell viability and its potential for cytotoxicity. We employ two complementary assays that measure different aspects of cell health.
Protocol: MTT Assay for Metabolic Viability
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[5][6] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[7]
Caption: Principle of the MTT colorimetric assay for cell viability.
Materials:
-
Test Compound Stock: this compound derivative dissolved in sterile DMSO (e.g., 10 mM stock).
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver) or normal cell lines (e.g., HEK293).[8][9][10]
-
Culture Medium: As recommended for the chosen cell line.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS, filter-sterilized.[11]
-
Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[11]
-
96-well flat-bottom sterile microplates.
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Controls: Include "untreated" wells (cells with medium only), "vehicle control" wells (cells with medium containing the highest concentration of DMSO used), and "medium blank" wells (medium only, no cells).
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO or another solubilization solution to each well.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6][11] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100 Plot % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[14] The LDH assay measures the activity of this released enzyme, which catalyzes the conversion of lactate to pyruvate, coupled with the reduction of NAD⁺ to NADH. The resulting NADH can be measured colorimetrically at 490 nm, and its amount is proportional to the number of lysed cells.[15][16]
Caption: Principle of the LDH release assay for cytotoxicity.
Materials:
-
Cell lines and test compounds as prepared for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or in-house prepared reagents (Tris buffer, lithium lactate, NAD⁺, INT, PMS).
-
96-well flat-bottom sterile microplates.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT protocol (Section 4.1, steps 1-3).
-
Establish Controls: It is critical to set up proper controls for accurate data interpretation.[13]
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in kits) for ~45 minutes before the final step. This represents 100% cytotoxicity.
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Medium Blank: Culture medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~500 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13] Add 50 µL of the LDH assay reagent mixture to each well.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction & Read: Add 50 µL of the stop solution (if provided in the kit). Measure the absorbance at 490 nm using a microplate reader.[15]
Data Analysis: First, subtract the absorbance of the medium blank from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 Plot % Cytotoxicity against the log of the compound concentration to determine the CC₅₀ value (the concentration that causes 50% cytotoxicity).
Mechanistic Assays: Investigating Anti-Inflammatory Potential
Thiazole derivatives are frequently reported to possess anti-inflammatory properties.[3][17][18] A primary mechanism for this activity is the inhibition of enzymes in the arachidonic acid pathway, namely Cyclooxygenases (COX) and Lipoxygenases (LOX).
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: COX enzymes (both the constitutive COX-1 and inducible COX-2 isoforms) catalyze the conversion of arachidonic acid to Prostaglandin H₂ (PGH₂), a key precursor to pro-inflammatory prostaglandins.[19][20] The assay measures the amount of prostaglandin (e.g., PGE₂) produced, typically via an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in PGE₂ levels in the presence of the test compound indicates COX inhibition.[21]
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Test compound and a known NSAID as a positive control (e.g., Celecoxib for COX-2, Indomethacin for both).
-
PGE₂ ELISA kit.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (for commercial kits) or established protocols.[22][23]
-
Assay Setup: In separate tubes or wells of a microplate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Controls: Include a "100% activity" control (enzyme + vehicle) and a "background" control (no enzyme).
-
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C to allow for binding.[22]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate for a short, precise time (e.g., 2 minutes) at 37°C.[22]
-
Reaction Termination: Stop the reaction by adding a stopping agent, such as a stannous chloride solution or a strong acid.[22]
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each sample using a competitive ELISA kit according to the manufacturer's protocol. The signal in the ELISA is inversely proportional to the amount of PGE₂ present.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.
Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: 5-LOX is another key enzyme in the arachidonic acid pathway, responsible for producing leukotrienes, which are potent mediators of inflammation. The assay spectrophotometrically measures the formation of hydroperoxides, the initial product of the LOX reaction, at 234 nm.[24] A decrease in the rate of absorbance increase indicates inhibition of the enzyme.
Materials:
-
Purified 5-Lipoxygenase (e.g., from soybeans or human recombinant).[24]
-
Linoleic acid or arachidonic acid (substrate).[24]
-
Buffer (e.g., 0.2 M Borate buffer, pH 9.0).[24]
-
Test compound and a known LOX inhibitor as a positive control (e.g., Zileuton or NDGA).[25]
-
UV-transparent 96-well plate or cuvettes.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare substrate and enzyme solutions in the appropriate buffer. The enzyme solution should be kept on ice.[24]
-
Assay Setup: In a UV-transparent plate, set up the following reactions:[26]
-
Blank: Buffer + Substrate.
-
Control (100% activity): Buffer + Enzyme + Vehicle (DMSO).
-
Test Sample: Buffer + Enzyme + Test Compound.
-
Positive Control: Buffer + Enzyme + Known Inhibitor.
-
-
Pre-incubation: Incubate the enzyme with the test compound or vehicle for 5 minutes at room temperature.[24]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.[24]
-
Data Analysis: Determine the rate of reaction (Vmax) for each condition by calculating the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition as follows: % Inhibition = [1 - (Rate_Test / Rate_Control)] * 100 Plot % inhibition against the log of the compound concentration to determine the IC₅₀ value.
Investigating Potential Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents. Therefore, evaluating the derivatives against a panel of relevant bacterial strains is a worthwhile endeavor.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27][28] The broth microdilution method is a standard, high-throughput technique for determining MIC values.[27][29]
Materials:
-
Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium (e.g., Mueller-Hinton Broth - MHB).[30]
-
Test compound and a known antibiotic as a positive control.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[27][28]
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. Typically, 50-100 µL of broth is used per well.[27] The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add a defined volume of the standardized bacterial suspension to each well, bringing the final volume to 100-200 µL and the bacterial concentration to ~5 x 10⁵ CFU/mL.[27]
-
Controls:
-
Growth Control: Wells containing MHB and bacteria, but no compound.
-
Sterility Control: Wells containing MHB only, no bacteria.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[27][28]
-
Result Determination: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible turbidity.[27]
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison of potency and selectivity.
Table 1: Hypothetical In Vitro Activity Profile of a Thiazole Derivative
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/CC₅₀/MIC in µM) | Notes |
| Cytotoxicity | ||||
| MTT Viability | MCF-7 | IC₅₀ | 15.2 ± 1.8 | Moderate anticancer potential |
| MTT Viability | HepG2 | IC₅₀ | 25.7 ± 3.1 | |
| LDH Release | MCF-7 | CC₅₀ | 18.5 ± 2.5 | Confirms cytotoxic mechanism |
| Anti-inflammatory | ||||
| COX-1 Inhibition | Enzyme | IC₅₀ | 45.1 ± 4.5 | |
| COX-2 Inhibition | Enzyme | IC₅₀ | 5.3 ± 0.7 | COX-2 Selective (SI = 8.5) |
| 5-LOX Inhibition | Enzyme | IC₅₀ | > 100 | Not a potent 5-LOX inhibitor |
| Antimicrobial | ||||
| MIC | S. aureus | MIC | 32 µg/mL (convert to µM) | Moderate antibacterial activity |
| MIC | E. coli | MIC | > 128 µg/mL (convert to µM) | Inactive against Gram-negative |
| Data are presented as mean ± standard deviation from three independent experiments.[13] |
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Saglik, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 97-108.
- Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- Iqbal, M. A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Heliyon.
- Al-Salahi, R., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18987–19000.
- Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate.
- MacNair, C. R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.
- What is an Inhibition Assay? (n.d.). Biobide.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.
- Lactate Concentration assay (LDH method). (2023). protocols.io.
- El-Gazzar, M. G., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology.
- An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols, 2(4), 886-891.
- Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate.
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Docking Analysis. (n.d.). Journal of Drug Delivery and Therapeutics.
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Application Notes and Protocols: Modifying the Ester Functionality of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Introduction
Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry and drug development due to its presence in numerous bioactive molecules. The ester functional group at the 4-position of the thiazole ring serves as a versatile chemical handle, allowing for a variety of structural modifications to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity.
This guide provides detailed experimental procedures for four fundamental transformations of the ester moiety: hydrolysis to a carboxylic acid, transesterification to a different ester, amidation to form an amide, and reduction to a primary alcohol. As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformations.
Hydrolysis to 2-(4-ethylphenyl)thiazole-4-carboxylic acid
Principle and Mechanistic Insight: The conversion of an ester to a carboxylic acid is achieved through hydrolysis. This reaction can be catalyzed by either acid or base.[1] While acid-catalyzed hydrolysis is a reversible equilibrium process, base-catalyzed hydrolysis, or saponification, is effectively irreversible.[1][2] The base (e.g., hydroxide ion) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards the ethoxide.[2][3] This final acid-base step drives the reaction to completion.[3] An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid product.[1] For preparative synthesis, base-catalyzed hydrolysis is generally preferred due to its irreversibility and typically cleaner reaction profiles.[1]
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a 3:1 mixture of tetrahydrofuran (THF) and water. The volume should be sufficient to dissolve the starting material upon gentle warming (approx. 0.1 M concentration).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates reaction completion.
-
Work-up (Acidification): After cooling the reaction mixture to room temperature, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Slowly add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2-3. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation: Hydrolysis
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Lithium Hydroxide (LiOH) |
| Stoichiometry | 1.0 eq Ester : 2.5 eq LiOH |
| Solvent | THF / Water (3:1) |
| Temperature | 65 °C (Reflux) |
| Reaction Time | 2 - 4 hours |
| Expected Product | 2-(4-ethylphenyl)thiazole-4-carboxylic acid[4] |
| Anticipated Yield | >90% |
Workflow Diagram: Hydrolysis
Caption: Workflow for base-catalyzed ester hydrolysis.
Transesterification to an Alternate Ester
Principle and Mechanistic Insight: Transesterification is the process of converting one ester into another by exchanging the alkoxy group with that of an alcohol.[5][6] The reaction is an equilibrium process and can be catalyzed by either acid or base.[6] In acid-catalyzed transesterification, a proton activates the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the new alcohol.[7][8] The reaction proceeds through a tetrahedral intermediate.[6] To drive the equilibrium toward the desired product, Le Châtelier's principle is applied, typically by using a large excess of the reactant alcohol, which also often serves as the solvent.[5][9]
Experimental Protocol: Acid-Catalyzed Transesterification (e.g., to Methyl Ester)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent/Reagent Addition: Add a large excess of the desired alcohol (e.g., anhydrous methanol for conversion to the methyl ester), which will serve as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TsOH), to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6-18 hours.
-
Monitoring: Follow the reaction's progress by TLC or Gas Chromatography (GC) to observe the conversion of the starting ethyl ester to the new, slightly more polar methyl ester.
-
Work-up (Quenching): Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure transesterified product.
Data Presentation: Transesterification
| Parameter | Value (for Methyl Ester) |
| Starting Material | This compound |
| Key Reagent | Anhydrous Methanol |
| Catalyst | Sulfuric Acid (H₂SO₄) |
| Stoichiometry | Ester in large excess of Methanol |
| Temperature | 65 °C (Reflux) |
| Reaction Time | 6 - 18 hours |
| Expected Product | Mthis compound |
| Anticipated Yield | 75-90% |
Workflow Diagram: Transesterification
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Application Notes and Protocols for the Development of Agents for Central Nervous System Disorders
For: Researchers, scientists, and drug development professionals
Introduction
The development of therapeutic agents for Central Nervous System (CNS) disorders represents one of the most significant challenges in modern medicine. The intricate complexity of the CNS, coupled with the formidable blood-brain barrier (BBB), has historically led to high attrition rates for promising drug candidates.[1][2][3] This guide provides a comprehensive overview of the critical methodologies and strategic considerations necessary for the successful preclinical development of novel agents targeting CNS diseases. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for key in vitro and in vivo models, biomarker analysis, and the application of cutting-edge therapeutic modalities such as cell and gene therapies.
The Landscape of CNS Drug Development: Challenges and Opportunities
The journey of a CNS drug from concept to clinic is fraught with unique obstacles. A deep understanding of these challenges is paramount for designing a robust and translational preclinical development program.
Key Challenges:
-
The Blood-Brain Barrier (BBB): This highly selective semipermeable border protects the brain from harmful substances but also prevents the vast majority of potential therapeutic molecules from reaching their intended targets.[1][4][5] Overcoming or bypassing the BBB is a primary focus of CNS drug delivery strategies.
-
Complexity of CNS Pathophysiology: The precise mechanisms underlying many CNS disorders, such as Alzheimer's disease and Parkinson's disease, are not fully understood.[1][2] This complexity makes it difficult to identify and validate therapeutic targets.
-
Disease Heterogeneity: Many CNS disorders present with a wide spectrum of symptoms and underlying pathologies, making it challenging to develop "one-size-fits-all" treatments.[1]
-
Lack of Predictive Preclinical Models: Animal models often fail to fully recapitulate the complex cognitive and behavioral symptoms of human CNS diseases, leading to poor translation of preclinical findings to clinical trials.[2][6][7]
-
Biomarker Scarcity: The absence of reliable and easily accessible biomarkers for many CNS disorders hinders early diagnosis, patient stratification, and the monitoring of treatment efficacy.[1][8]
Despite these hurdles, significant advancements in our understanding of CNS biology, coupled with innovative technologies, are paving the way for a new era of neurotherapeutics.
Preclinical Models: Recapitulating CNS Disease in the Laboratory
The selection of appropriate preclinical models is a critical decision that profoundly impacts the translational potential of a drug development program. A multi-pronged approach, utilizing both in vitro and in vivo models, is often necessary to gain a comprehensive understanding of a candidate agent's efficacy and mechanism of action.
In Vitro Models: From 2D Cultures to 3D Organoids
In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of disease and to conduct initial high-throughput screening of drug candidates.
-
2D Cell Cultures: Traditional 2D cultures of immortalized cell lines or primary neurons and glia have been instrumental in elucidating fundamental cellular processes.[9] However, they often lack the complex cell-cell and cell-matrix interactions of the native brain environment.[9]
-
3D Spheroids and Organoids: Brain organoids, derived from human pluripotent stem cells, self-assemble into three-dimensional structures that mimic the architecture and cellular diversity of specific brain regions.[3][9][10] These models are increasingly being used for disease modeling and drug screening.[7][10]
-
Brain-on-a-Chip Models: These microfluidic devices recapitulate the key features of the neurovascular unit, including the blood-brain barrier, allowing for the study of drug transport and neuroinflammation in a more physiologically relevant context.[11]
This protocol outlines the generation of cerebral organoids from human pluripotent stem cells (hPSCs) for use in drug screening applications.
Materials:
-
hPSCs
-
STEMdiff™ Cerebral Organoid Kit (STEMCELL Technologies)
-
Matrigel®
-
Gentle Cell Dissociation Reagent
-
96-well round-bottom ultra-low attachment plates
-
24-well ultra-low attachment plates
-
Orbital shaker
Procedure:
-
hPSC Culture and Embryoid Body (EB) Formation:
-
Culture hPSCs to confluency.
-
Dissociate hPSCs into a single-cell suspension using Gentle Cell Dissociation Reagent.
-
Seed 9,000 cells per well in a 96-well round-bottom ultra-low attachment plate in EB Formation Medium.[8]
-
Incubate for 24 hours to allow for EB formation.
-
-
Neural Induction:
-
After 24 hours, transfer the EBs to a 24-well ultra-low attachment plate containing Induction Medium.[8]
-
Culture for 48 hours to induce neuroectoderm formation.
-
-
Matrigel® Embedding and Expansion:
-
Embed the neuroectoderm-induced EBs in a droplet of Matrigel®.[9]
-
Transfer the embedded organoids to a 24-well plate containing Expansion Medium.
-
-
Maturation:
-
After 4 days, transfer the organoids to an orbital shaker to enhance nutrient and oxygen exchange.
-
Continue to culture the organoids for several weeks to months to allow for maturation and the development of complex neural structures.
-
-
Drug Screening:
-
Once mature, the organoids can be treated with test compounds.
-
Endpoint analyses can include viability assays, immunofluorescence staining for neuronal and glial markers, and transcriptomic analysis.
-
In Vivo Models: Studying Disease in a Whole Organism
In vivo models are indispensable for evaluating the systemic effects of a drug candidate, including its pharmacokinetic and pharmacodynamic properties, as well as its impact on complex behaviors.
-
Genetic Models: Transgenic mouse models that overexpress disease-associated genes, such as the 5xFAD model for Alzheimer's disease, are widely used to study disease pathology and test therapeutic interventions.[12][13]
-
Toxin-Induced Models: Neurotoxins, such as MPTP for Parkinson's disease, can be used to induce specific neuronal loss and motor deficits that mimic aspects of the human disease.[1][14][15]
This protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][14][16] Caution: MPTP is a potent neurotoxin and must be handled with extreme care in a designated facility with appropriate safety protocols.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
MPTP Administration:
-
Prepare a fresh solution of MPTP in sterile saline.
-
Administer MPTP via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP, spaced 2 hours apart.[1]
-
A control group should receive saline injections.
-
-
Behavioral Assessment:
-
Conduct behavioral testing 7-21 days after MPTP administration.
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
HPLC Analysis: To quantify striatal dopamine and its metabolites.
-
Immunohistochemistry: To stain for tyrosine hydroxylase (a marker of dopaminergic neurons) in the substantia nigra and striatum to assess neuronal loss.
-
Table 1: Comparison of Preclinical CNS Models
| Model Type | Advantages | Disadvantages |
| 2D Cell Cultures | High-throughput, low cost, mechanistic insights | Lack of physiological complexity |
| 3D Organoids | Human-relevant genetics, complex cellular interactions | Variability, lack of vasculature, long culture times |
| Brain-on-a-Chip | Mimics neurovascular unit, allows for BBB studies | Technically challenging, lower throughput |
| Genetic Animal Models | Recapitulates some disease pathology, allows for behavioral testing | May not fully mimic human disease, long breeding times |
| Toxin-Induced Animal Models | Rapid induction of pathology, reproducible | May not reflect the progressive nature of the disease |
Overcoming the Blood-Brain Barrier: Drug Delivery Strategies
The BBB is a major impediment to CNS drug development.[1][4][5] Several strategies are being explored to enhance drug delivery to the brain.
-
Chemical Modification: Modifying the physicochemical properties of a drug, such as increasing its lipophilicity, can enhance its ability to passively diffuse across the BBB.[14]
-
Receptor-Mediated Transcytosis: Conjugating a drug to a ligand that binds to a receptor expressed on brain endothelial cells (e.g., the transferrin receptor) can facilitate its transport across the BBB.[4][17]
-
Nanoparticle-Based Delivery: Encapsulating a drug in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[17]
-
Focused Ultrasound: The use of focused ultrasound in combination with microbubbles can transiently and locally open the BBB, allowing for increased drug delivery to specific brain regions.[14][18]
Biomarkers: Guiding CNS Drug Development
Biomarkers play a crucial role throughout the CNS drug development pipeline, from target validation to clinical trial enrichment.[8][19]
-
Pharmacodynamic Biomarkers: To confirm that a drug is engaging its target in the CNS.[8]
-
Prognostic Biomarkers: To identify patients who are most likely to progress in their disease.[8]
-
Predictive Biomarkers: To identify patients who are most likely to respond to a particular treatment.[8]
Commonly used biomarkers in CNS disorders include:
-
Cerebrospinal Fluid (CSF) Biomarkers: Levels of amyloid-beta (Aβ) and tau in the CSF are used as diagnostic and prognostic biomarkers for Alzheimer's disease.[2][8]
-
Plasma Biomarkers: Neurofilament light chain (NfL) in the plasma is a marker of neuroaxonal damage and is elevated in a variety of neurological conditions.[8][20]
-
Neuroimaging Biomarkers: Techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) can be used to visualize amyloid plaques, tau tangles, and brain atrophy.[8][21]
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of Aβ42 and total tau in human CSF.
Materials:
-
Human CSF samples
-
ELISA kits for Aβ42 and total tau (e.g., INNOTEST, Fujirebio)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect CSF via lumbar puncture and store at -80°C until use.[2]
-
Thaw samples on ice.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
-
Typically, this involves coating a microplate with a capture antibody, adding the CSF sample, followed by a detection antibody, and then a substrate to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using recombinant Aβ42 or tau protein.
-
Calculate the concentration of Aβ42 and tau in the CSF samples based on the standard curve.
-
Advanced Therapeutic Modalities: Cell and Gene Therapies
Cell and gene therapies represent promising new frontiers in the treatment of CNS disorders, offering the potential for disease modification and even cures.
Cell Therapy
Stem cell-based therapies aim to replace damaged or lost neurons, provide neurotrophic support, and modulate the neuroinflammatory environment.[13][16][22]
-
Types of Stem Cells: Mesenchymal stem cells (MSCs), neural stem cells (NSCs), and induced pluripotent stem cells (iPSCs) are all being investigated for their therapeutic potential in CNS disorders.[13][22][23]
-
Delivery Routes: Stem cells can be delivered to the CNS via direct intracerebral injection, intrathecal injection, or intravenous infusion.[5][24]
This protocol outlines the procedure for transplanting neural stem cells (NSCs) into the brain of a rodent model of a CNS disorder.
Materials:
-
Rodent model of a CNS disorder
-
Cultured NSCs
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Create a burr hole in the skull over the target brain region.
-
-
Cell Preparation:
-
Harvest and resuspend the NSCs in a suitable vehicle (e.g., PBS).
-
-
Transplantation:
-
Lower the Hamilton syringe to the predetermined coordinates in the target brain region.
-
Slowly inject the NSC suspension.
-
Slowly withdraw the syringe to minimize backflow.
-
-
Post-Operative Care:
-
Suture the incision and provide post-operative analgesia.
-
Monitor the animal for recovery.
-
-
Assessment of Engraftment and Differentiation:
Gene Therapy
Gene therapy for CNS disorders aims to correct or compensate for a faulty gene, or to deliver a therapeutic gene to the brain.[12][20][27]
-
Viral Vectors: Adeno-associated viruses (AAVs) are the most commonly used vectors for gene delivery to the CNS due to their safety profile and ability to transduce non-dividing cells like neurons.[28][29]
-
Delivery Routes: AAVs can be delivered to the CNS via direct intracerebral injection or, for some serotypes that can cross the BBB, via intravenous injection.[23][30]
This protocol describes the stereotaxic injection of an AAV vector into a specific brain region of a mouse.[23][30]
Materials:
-
Mouse
-
AAV vector expressing the gene of interest
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Create a craniotomy over the target brain region.[30]
-
-
Vector Preparation:
-
Dilute the AAV vector to the desired concentration.
-
-
Injection:
-
Lower the Hamilton syringe to the target coordinates.
-
Inject the AAV vector at a slow, controlled rate.[30]
-
Leave the syringe in place for a few minutes before slowly withdrawing it.
-
-
Post-Operative Care:
-
Suture the incision and provide post-operative care.
-
-
Analysis of Gene Expression:
-
Allow sufficient time for transgene expression (typically 2-4 weeks).
-
Euthanize the mouse and collect the brain tissue.
-
Assess transgene expression using techniques such as immunohistochemistry, in situ hybridization, or qPCR.
-
Conclusion
The development of agents for CNS disorders is a complex but rapidly evolving field. By leveraging a deep understanding of the underlying biology, employing a suite of sophisticated preclinical models, and embracing innovative therapeutic modalities, researchers are poised to make significant strides in the fight against these devastating diseases. This guide provides a framework of robust protocols and strategic insights to empower scientists and drug developers on this challenging but ultimately rewarding journey.
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- Biologics License Application for Subcutaneous Formulation of “LEQEMBI®” (lecanemab) for the Treatment of Early Alzheimer's Disease Accepted in China. (2026).
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- 7. Generation of iPSC-Derived Brain Organoids for Drug Testing and Toxicological Evaluation | Springer Nature Experiments [experiments.springernature.com]
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- 11. biorxiv.org [biorxiv.org]
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- 13. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
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- 18. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important thiazole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, the key starting materials are 4-ethylthiobenzamide and ethyl 2-chloroacetoacetate .
This guide will provide a comprehensive overview of the reaction, from the synthesis of the starting materials to the final purification of the product, with a strong emphasis on troubleshooting and optimization.
I. Reaction Overview and Mechanism
The Hantzsch thiazole synthesis is a robust reaction that proceeds through a well-established mechanism.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
A [label="4-Ethylthiobenzamide"]; B [label="Ethyl 2-chloroacetoacetate"]; C [label="Intermediate Adduct"]; D [label="Cyclized Intermediate"]; E [label="Dehydrated Intermediate"]; F [label="this compound"];
A -> C [label="Nucleophilic Attack"]; B -> C; C -> D [label="Intramolecular Cyclization"]; D -> E [label="Dehydration"]; E -> F [label="Aromatization"]; }
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.II. Synthesis of Starting Materials
The purity of your starting materials is paramount for a successful synthesis. Here are optimized protocols for the preparation of the key reactants.
A. Synthesis of 4-Ethylthiobenzamide
4-Ethylthiobenzamide can be synthesized from 4-ethylbenzonitrile. A common method involves the reaction of the nitrile with a source of hydrogen sulfide.
Experimental Protocol: Synthesis of 4-Ethylthiobenzamide
-
In a well-ventilated fume hood, dissolve 4-ethylbenzonitrile (1 equivalent) in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at a steady rate. Alternatively, a reagent such as sodium hydrosulfide can be used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-ethylthiobenzamide.
B. Synthesis of Ethyl 2-chloroacetoacetate
Ethyl 2-chloroacetoacetate is a key α-haloester for this reaction. It can be prepared by the chlorination of ethyl acetoacetate.
Experimental Protocol: Synthesis of Ethyl 2-chloroacetoacetate
-
In a reaction vessel equipped with a dropping funnel and a stirrer, cool ethyl acetoacetate (1 equivalent) to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (1 to 1.1 equivalents) dropwise to the cooled ethyl acetoacetate while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully remove the excess sulfuryl chloride and HCl gas under reduced pressure.
-
The crude ethyl 2-chloroacetoacetate can be purified by vacuum distillation.
III. Optimized Protocol for this compound Synthesis
This protocol is a starting point for the optimization of your reaction. The conditions provided are based on general principles of the Hantzsch synthesis and may require further refinement for optimal results in your specific laboratory setting.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve 4-ethylthiobenzamide (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
The reaction can be performed at room temperature or heated to reflux to increase the reaction rate. A typical reaction temperature is between 60-80 °C.[3]
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product is then subjected to a work-up procedure, which may involve washing with a dilute base (e.g., sodium bicarbonate solution) to neutralize any acid formed during the reaction, followed by extraction with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a solid.
Data Presentation: Reaction Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Isopropanol | DMF |
| Temperature | Room Temp. | 60 °C | 80 °C |
| Reaction Time | 12 h | 4 h | 2 h |
| Yield (%) | Low | Moderate | High |
IV. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and provides practical solutions.
Start [label="Low or No Product Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Check Starting Material Purity"]; Q2 [label="Verify Reaction Temperature"]; Q3 [label="Investigate Solvent Choice"]; Q4 [label="Consider Catalyst Addition"]; A1 [label="Impure reactants can lead to side reactions.", shape=plaintext]; A2 [label="Reaction may be too slow at lower temperatures.", shape=plaintext]; A3 [label="Solvent polarity can affect reaction rate.", shape=plaintext]; A4 [label="Acid or base catalysts can sometimes accelerate the reaction.", shape=plaintext];
Start -> Q1; Q1 -> A1; Start -> Q2; Q2 -> A2; Start -> Q3; Q3 -> A3; Start -> Q4; Q4 -> A4; }
Caption: Troubleshooting workflow for low product yield.Q1: I am getting a very low yield of my desired product. What are the possible causes?
A1: Low yield is a common issue and can stem from several factors:
-
Purity of Starting Materials: Impurities in either the 4-ethylthiobenzamide or the ethyl 2-chloroacetoacetate can lead to the formation of side products, thus reducing the yield of the desired thiazole. Ensure your starting materials are pure by checking their melting points or by spectroscopic analysis.
-
Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, consider increasing the temperature to reflux.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While ethanol is commonly used, other solvents like isopropanol or DMF might give better results. It is advisable to perform small-scale trials with different solvents to find the optimal one for your specific substrate.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting materials are consumed.
-
Stoichiometry: Ensure that the molar ratio of your reactants is accurate. An excess of one reactant may not necessarily improve the yield and could complicate the purification process.
Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
A2: The formation of byproducts is a common challenge in the Hantzsch synthesis. Potential side products can include:
-
Unreacted Starting Materials: This is often the case when the reaction has not gone to completion.
-
Self-condensation of Ethyl 2-chloroacetoacetate: Under certain conditions, the α-haloester can self-condense.
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the ethyl ester group of the product can be hydrolyzed to the corresponding carboxylic acid.
-
Formation of Isomers: While less common with the specified reactants, the formation of regioisomers can occur, especially if unsymmetrical thioamides are used.
To minimize side products:
-
Ensure Dry Reaction Conditions: Use anhydrous solvents and dry glassware to prevent hydrolysis.
-
Control the Temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway.
-
Purification: Careful purification by column chromatography or recrystallization is essential to remove side products.
Q3: My final product is difficult to purify. What purification strategies do you recommend?
A3: Purification of this compound can typically be achieved by:
-
Recrystallization: This is the most common and effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common recrystallization solvents include ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a good alternative. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.
Q4: What are the expected spectroscopic data for this compound?
-
1H NMR:
-
A singlet for the thiazole proton (C5-H).
-
A quartet and a triplet for the ethyl group on the phenyl ring.
-
A quartet and a triplet for the ethyl ester group.
-
Aromatic protons in the expected region.
-
-
13C NMR:
-
Signals for the thiazole ring carbons.
-
Signals for the ester carbonyl and the carbons of the ethyl ester group.
-
Signals for the carbons of the 4-ethylphenyl group.
-
-
IR Spectroscopy:
-
A strong absorption band for the ester carbonyl group (around 1700-1730 cm-1).
-
Bands corresponding to the aromatic C-H and C=C stretching vibrations.
-
Bands associated with the thiazole ring.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the product.
-
It is highly recommended to perform a full characterization of your synthesized product to confirm its identity and purity.
V. References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Wiley-VCH 2007 - Supporting Information. Wiley-VCH. [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Synthesis of 4-ethylbenzonitrile - PrepChem.com. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. [Link]
-
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ethyl 2-phenyl-1,3-thiazole-4-carboxylate - Chemical Synthesis Database. [Link]
-
A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Publishing. [Link]
-
An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. ACG Publications. [Link]
-
A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. - ResearchGate. [Link]
-
Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. [Link]
-
Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Beilstein Journals. [Link]
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. [Link]
-
4-Ethylbenzonitrile | C9H9N | CID 91393 - PubChem. [Link]
-
Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents.
-
4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem. [Link]
-
2-(4-ETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 885278-69-3. Molbase. [Link]
-
Synthesis method of 2-ethoxybenzoic acid compound - Google Patents.
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]
-
4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. [Link]
Sources
- 1. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 2. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 3. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this important thiazole derivative. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues that may arise during your experiment.
Question 1: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the Hantzsch thiazole synthesis of this compound can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Causes and Solutions:
-
Purity of Starting Materials:
-
4-Ethylthiobenzamide: Impurities in this starting material can significantly hinder the reaction. Ensure it is of high purity, and if necessary, recrystallize it before use.
-
Ethyl Bromopyruvate: This reagent is known to be unstable and can degrade over time, often appearing as a yellow to pink-red liquid. Impurities such as bromopyruvic acid or bromoacetic acid can lead to side reactions. It is advisable to use freshly distilled or commercially available high-purity ethyl bromopyruvate. Storage at low temperatures and under an inert atmosphere is recommended.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Hantzsch synthesis typically requires heating to proceed at an optimal rate. However, excessive heat can lead to the decomposition of reactants and products. A temperature range of 60-80°C is generally effective for this synthesis in a solvent like ethanol.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting materials. Conversely, prolonged reaction times at elevated temperatures can promote the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time[1].
-
Solvent: The choice of solvent is critical. While ethanol is commonly used and often effective, exploring other solvents such as methanol, or even solvent-free conditions, may improve the yield in some cases.
-
-
Side Reactions:
-
The formation of byproducts is a common reason for low yields. Self-condensation of ethyl bromopyruvate can occur, especially in the presence of a base. Careful control of the reaction pH, typically maintaining it under neutral or slightly acidic conditions, can minimize these unwanted side reactions[1].
-
Experimental Protocol for Yield Optimization:
-
Reactant Purity Check:
-
Verify the purity of 4-ethylthiobenzamide and ethyl bromopyruvate using appropriate analytical techniques (e.g., NMR, melting point).
-
If purity is questionable, purify the starting materials before proceeding.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylthiobenzamide (1 equivalent) in absolute ethanol.
-
Add ethyl bromopyruvate (1 to 1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature.
-
Monitor the reaction progress every 30-60 minutes using TLC. A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v)[2]. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel[3][4].
-
| Parameter | Conventional Method | Optimized Conditions | Reference |
| Solvent | Ethanol | Ethanol, Methanol, or solvent-free | [5] |
| Temperature | Reflux (78°C) | 60-80°C | [6] |
| Catalyst | None (traditional) | Silica supported tungstosilisic acid (for some variations) | [5] |
| Reaction Time | 4-6 hours | Monitored by TLC (typically 2-4 hours) | [1] |
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in organic synthesis. In the Hantzsch synthesis of this compound, several side reactions can occur, leading to a complex product mixture.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: The most straightforward impurities are unreacted 4-ethylthiobenzamide and ethyl bromopyruvate.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. Using a slight excess (1.1 equivalents) of ethyl bromopyruvate can help to consume all of the thioamide.
-
-
Self-Condensation of Ethyl Bromopyruvate: Ethyl bromopyruvate can react with itself, particularly under basic conditions, to form complex byproducts.
-
Solution: Maintain the reaction under neutral or slightly acidic conditions. The HBr generated during the reaction can help to keep the medium acidic.
-
-
Formation of Isomeric Thiazoles: While less common with thioamides, the use of unsymmetrical thioureas in Hantzsch synthesis can lead to regioisomers[1]. For the reaction between 4-ethylthiobenzamide and ethyl bromopyruvate, the formation of the desired 2,4-disubstituted thiazole is highly favored.
-
Hydrolysis of the Ester Group: The ethyl ester of the product can be susceptible to hydrolysis, especially during the work-up if strong acidic or basic conditions are used for an extended period.
-
Solution: Use mild conditions for the work-up. If an aqueous wash is necessary, use a saturated solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash.
-
Question 3: How do I effectively purify the final product, this compound?
Answer:
Proper purification is critical to obtaining a high-purity sample of your target compound. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for purifying crystalline solids.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are good starting points for this compound.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, or if the product is an oil, silica gel column chromatography is the method of choice[3].
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities (an Rf value of 0.2-0.4 for the product is ideal).
-
Procedure: Pack a column with silica gel and equilibrate it with the chosen eluent. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute the column with the mobile phase, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Hantzsch synthesis of this compound?
A1: The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism[2][7]:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the 4-ethylthiobenzamide on the α-carbon of ethyl bromopyruvate in an SN2 reaction.
-
Intermediate Formation: This initial attack forms an intermediate thioimino ester.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the pyruvate moiety.
-
Dehydration: A subsequent dehydration step (loss of a water molecule) from the cyclic intermediate leads to the formation of the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of this reaction[1].
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the starting materials (4-ethylthiobenzamide and ethyl bromopyruvate) and the reaction mixture on the plate.
-
Develop the plate in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under UV light.
-
-
Interpretation: The reaction is complete when the spots corresponding to the starting materials have disappeared and a new, more polar spot for the product is prominent.
Q3: What are the expected spectral data for this compound?
A3: Characterization of the final product is crucial to confirm its identity and purity. Below are the expected spectral data based on the structure and data from similar compounds.
| Spectroscopic Data | Expected Values for this compound | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): ~8.0 (s, 1H, thiazole-H), ~7.9 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.4 (q, 2H, O-CH₂), ~2.7 (q, 2H, Ar-CH₂), ~1.4 (t, 3H, O-CH₂-CH₃), ~1.3 (t, 3H, Ar-CH₂-CH₃) | [2][8][9] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): ~170 (C=O, ester), ~162 (C-2, thiazole), ~148 (C-4, thiazole), ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~115 (thiazole-CH), ~61 (O-CH₂), ~29 (Ar-CH₂), ~15 (Ar-CH₂-CH₃), ~14 (O-CH₂-CH₃) | [8][9] |
| IR (KBr) | ν (cm⁻¹): ~3100 (Ar C-H), ~2970 (Aliphatic C-H), ~1720 (C=O, ester), ~1600, ~1480 (Ar C=C) | [9] |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₅NO₂S: 262.08. | [9] |
Q4: Are there any safety precautions I should be aware of?
A4: Yes, safety is paramount in the laboratory.
-
Ethyl Bromopyruvate: This compound is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.
-
Solvents: Ethanol is flammable. Ensure there are no open flames or ignition sources nearby when heating the reaction.
-
General Precautions: Always follow standard laboratory safety procedures.
Caption: Troubleshooting Workflow for Synthesis Optimization.
References
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Kennedy, A. R., et al. (2004). Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2053–o2054.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- Bouherrou, S., et al. (2016).
- Google Patents. (n.d.). Synthesis of ethyl bromopyruvate.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
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- ResearchGate. (n.d.). Studies in Hantzsch Thiazole Synthesis: Synthesis of 3-(2-Allylamino-4-thiazolyl)-2H-1-benzopyran-2-ones and 3-(4-Phenylthiazoline-2-anil)-2H-1-benzopyran-2-ones in Solid State.
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Technical Support Center: Purification of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for the purification of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to overcome common challenges encountered during the purification of this thiazole derivative, ensuring high purity and yield. Thiazole derivatives are significant building blocks in medicinal chemistry, and achieving high purity is critical for subsequent applications.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily Product After Initial Work-up
Q: My crude product is an oil and is difficult to handle. How can I solidify it for easier purification?
A: An oily product often indicates the presence of residual solvents or impurities that depress the melting point.
Causality: The Hantzsch thiazole synthesis, a common route to this class of compounds, can sometimes yield byproducts or leave unreacted starting materials that are oily in nature.[3][4][5] The polarity of these impurities can be very similar to the product, making separation challenging.[6]
Step-by-Step Solution:
-
Solvent Removal: Ensure all reaction solvents (e.g., ethanol, DMF) are thoroughly removed under reduced pressure. High-boiling point solvents are particularly notorious for causing oils.
-
Trituration:
-
Add a non-polar solvent in which the desired product is expected to be poorly soluble, such as hexane or petroleum ether.[7]
-
Stir the mixture vigorously. This process encourages the product to precipitate as a solid while the impurities remain dissolved in the solvent.
-
Isolate the resulting solid by filtration.
-
-
Conversion to a Solid Derivative: If the product remains an oil, consider converting it to a solid derivative, such as a salt, if it has a basic or acidic functional group. After purification by recrystallization, the original compound can be regenerated.[6]
Issue 2: Poor Separation During Column Chromatography
Q: I'm running a column to purify my product, but the separation between my desired compound and an impurity is very poor, with significant overlap of spots on the TLC plate.
A: Poor resolution in column chromatography is a common issue that can often be resolved by optimizing the mobile phase and stationary phase.[8]
Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary and mobile phases.[9] If the polarities of the product and impurities are too similar, they will travel down the column at nearly the same rate, resulting in poor separation.[6]
Step-by-Step Troubleshooting:
-
TLC Optimization: The key to good column separation is a well-optimized solvent system on the TLC plate.[10]
-
Solvent System Adjustment:
-
Polarity Tuning: If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).[9]
-
Solvent Selectivity: Sometimes, simply changing the polarity isn't enough. Try a different solvent system altogether. For example, if a hexane/ethyl acetate mixture fails, consider dichloromethane/methanol or toluene/acetone. Different solvents interact with the compounds and the stationary phase in unique ways, which can enhance separation.
-
-
Stationary Phase Consideration:
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute the non-polar impurities and then the more polar product with better resolution.[8]
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting column chromatography.
Issue 3: Low Recovery from Recrystallization
Q: I've identified a good recrystallization solvent, but my yield of pure crystals is very low.
A: Low recovery from recrystallization can stem from several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization.
Causality: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[11][12] If too much solvent is used, the solution will not be saturated enough upon cooling for the compound to crystallize out effectively.
Step-by-Step Troubleshooting:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Add the solvent in small portions to the heated crude material until it just dissolves.[12]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling by plunging the flask into an ice bath can cause the compound to precipitate out too quickly, trapping impurities.[12] Once the solution has reached room temperature, then you can place it in an ice bath to maximize crystal formation.
-
Prevent Premature Crystallization: If the product crystallizes out during a hot filtration step (used to remove insoluble impurities), you can minimize this by:
-
Using a pre-heated funnel.
-
Adding a small excess of hot solvent before filtering.
-
-
Recover Product from Mother Liquor: If you suspect a significant amount of your product remains in the filtrate (mother liquor), you can try to recover it by:
-
Evaporating some of the solvent to re-saturate the solution and then cooling again.
-
Performing a second recrystallization on the material recovered from the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for selecting a recrystallization solvent for this compound?
A1: A good starting point is to test solvents with a range of polarities.[7] Given the structure of this compound, which contains both aromatic rings and an ester functional group, common and effective solvent systems include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.[13] Often, a single solvent that provides high solubility when hot and low solubility when cold is ideal.[11]
-
Mixed Solvent Systems: If a single solvent is not suitable, a mixed-solvent system can be very effective.[11] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[13][14] In this method, the crude product is dissolved in a minimum of the "good" solvent (in which it is highly soluble), and then the "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.
| Solvent/System | Polarity | Rationale |
| Ethanol | Polar | Often effective for moderately polar compounds. |
| Ethyl Acetate | Intermediate | The ester group in the solvent can favorably interact with the ester in the product.[13] |
| Hexane/Ethyl Acetate | Non-polar/Intermediate | A versatile mixed system for tuning polarity. |
| Ethanol/Water | Polar/Polar | Good for compounds with some water solubility at high temperatures.[11] |
Q2: How do I choose between column chromatography and recrystallization for purification?
A2: The choice depends on the nature and quantity of the impurities, as well as the physical state of your crude product.
-
Recrystallization is generally preferred when you have a solid crude product and the impurities have different solubility profiles from your desired compound. It is often faster, less solvent-intensive, and can be more easily scaled up.[13]
-
Column Chromatography is the method of choice when dealing with complex mixtures containing impurities with similar polarities to the product, or when the crude product is an oil.[8][10] It offers higher resolving power for difficult separations.
Method Selection Diagram
Caption: A simplified guide for choosing between recrystallization and column chromatography.
Q3: What are the likely impurities I might encounter from the synthesis of this compound?
A3: The impurities will largely depend on the synthetic route. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[3][5] Potential impurities from this synthesis could include:
-
Unreacted Starting Materials: Such as the α-haloketone (e.g., ethyl 2-bromo-3-oxo-3-(4-ethylphenyl)propanoate) and the thioamide (e.g., thiooxamic acid ethyl ester).
-
Side Products: The Hantzsch synthesis can sometimes lead to the formation of isomeric byproducts or products from self-condensation of the starting materials, although it is generally a high-yielding reaction.[4][15][16]
-
Hydrolyzed Product: If water is present during work-up or purification under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which would be a highly polar impurity.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your column.[10][17]
Protocol for TLC Monitoring:
-
Prepare TLC Plates: Draw a baseline in pencil about 1 cm from the bottom of the plate.[10]
-
Spotting: Use a capillary tube to spot small amounts of each collected fraction onto the TLC plate. It's also good practice to have lanes for your starting crude material and, if available, a pure standard of your product for comparison.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent system. Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots. This is often done under a UV lamp, as aromatic compounds like this thiazole derivative will be UV active.[17]
-
Analysis: Combine the fractions that show a single spot corresponding to your pure product.
References
- Vertex AI Search. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- Waters Blog. (2025, June 18).
- University of Rochester, Department of Chemistry. (n.d.).
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- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- Chrom Tech, Inc. (2024, November 20).
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- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- New Drug Approvals. (n.d.).
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl)
- PubChem. (n.d.). Ethyl 2-(4-fluorophenyl)
- Sigma-Aldrich. (n.d.). Ethyl 2-(4-methylphenyl)
- Taylor & Francis Online. (n.d.).
- YouTube. (2020, November 5).
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- Sourcing High-Purity Thiazole Deriv
- Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
- Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
- Synthesis New and Novel Aryl Thiazole Deriv
- Sigma-Aldrich. (n.d.).
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.).
- PubMed Central. (n.d.). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)
- MDPI. (n.d.).
- National Institutes of Health. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- MDPI. (n.d.). (R/S)
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))
- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- Georganics. (n.d.).
- Pharmaffiliates. (n.d.). CAS No : 160844-75-7 | Product Name : Ethyl 2-(3-cyano-4-isobutoxyphenyl)
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Technical Support Center: Overcoming Solubility Issues of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Prepared by the Senior Application Scientist Team Last Updated: January 7, 2026
Welcome to the technical support guide for Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during in vitro experiments. Given its molecular structure—a heterocyclic thiazole core with ethylphenyl and carboxylate ester functional groups—this compound is predicted to have low aqueous solubility, a common characteristic for many modern drug candidates.[1][2] This guide provides a systematic approach to understanding and overcoming these issues to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is clear, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?
A: This is a very common issue known as "crashing out," which relates to the difference between thermodynamic and kinetic solubility.[3] While your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility can decrease dramatically when introduced to an aqueous environment.[4] This rapid change in solvent polarity causes the compound to exceed its solubility limit in the final buffer, leading to precipitation.[4] A clear stock solution in 100% DMSO does not guarantee solubility after dilution.[5]
Q2: What is the maximum recommended final concentration of an organic solvent like DMSO in my assay?
A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard for most in vitro assays.[4] While higher concentrations might keep your compound in solution, they can also introduce artifacts by exerting toxic or off-target effects on the biological system (e.g., cells or enzymes).[4] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls, to ensure that any observed effects are due to the compound itself and not the solvent.
Q3: Can the pH or protein content of my buffer affect the solubility of this compound?
A: Absolutely. Both factors can significantly influence compound solubility.
-
pH: The thiazole ring contains a nitrogen atom that can be protonated. For compounds with basic functional groups, decreasing the pH (making the solution more acidic) can increase solubility.[6][7] The solubility of this compound may therefore be higher in slightly acidic buffers.
-
Proteins: The presence of proteins, such as albumin in cell culture media, can sometimes improve the apparent solubility of lipophilic compounds through non-specific binding. However, this effect varies, and in some cases, interactions can lead to aggregation.[4]
Q4: Is it safe to heat or sonicate my compound to help it dissolve?
A: Yes, gentle warming and sonication are common techniques to aid dissolution, but they must be used with caution.[5]
-
Warming: Gently warming the solution (e.g., to 37-50°C) can help dissolve the compound by increasing its dissolution rate. However, prolonged exposure to high temperatures can risk chemical degradation.
-
Sonication: Using a sonication bath can break up solid aggregates and accelerate dissolution. These methods are typically used when preparing a concentrated stock solution. If a stock solution has precipitated upon storage, these techniques can often be used to redissolve the compound.[5]
Troubleshooting Guide for Compound Precipitation
Compound precipitation can compromise experimental results by lowering the effective compound concentration and introducing physical artifacts. Use the following table to diagnose and resolve common issues.
| Observation | Potential Cause(s) | Recommended Solution & Rationale |
| Immediate, heavy precipitation upon dilution into aqueous buffer. | The final compound concentration exceeds its aqueous solubility limit.[8] | Solution: Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer. Start your experiments below this concentration. Rationale: Every compound has a finite solubility in a given solvent system. Exceeding this limit will inevitably cause precipitation. |
| Rapid solvent polarity shock when diluting the DMSO stock.[4] | Solution: Add the compound stock to the buffer dropwise while gently vortexing or stirring. Also, consider pre-warming the aqueous buffer to your experiment's incubation temperature (e.g., 37°C) before adding the compound.[5][8] Rationale: This controlled dilution method allows the compound molecules to disperse more gradually, reducing the chance of localized supersaturation and aggregation. | |
| Precipitation or cloudiness appears over time during incubation. | The compound has low thermodynamic solubility and is slowly coming out of a supersaturated solution. | Solution: Lower the final concentration of the compound. If that is not possible, investigate the use of a co-solvent or solubilizing agent in your buffer (see Protocol 2). Rationale: A solution may initially appear clear but be thermodynamically unstable (supersaturated). Over time, the compound will equilibrate by precipitating. |
| Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[8] | Solution: Ensure all components, especially the assay buffer, are pre-warmed to the final incubation temperature before the compound is added. Rationale: Solubility is temperature-dependent. For some compounds, solubility decreases at higher temperatures, leading to precipitation. | |
| Compound fails to dissolve in 100% DMSO to create a stock solution. | The compound may be in a stable crystalline form or the intended concentration is too high. | Solution: Try gentle warming (37°C) and vortexing or sonication. If it still doesn't dissolve, reduce the target stock concentration or screen other organic solvents (see Protocol 1). Rationale: Energy is required to break the crystal lattice of a solid. Warming and sonication provide this energy. If the compound is still insoluble, the concentration exceeds its limit even in the organic solvent. |
| Inconsistent or non-reproducible results in a biological assay. | Micro-precipitation is occurring, which may not be visible to the naked eye. | Solution: Follow the best practices for dilution (Protocol 4). After preparing the final dilution, centrifuge the plate briefly and carefully aspirate the supernatant for transfer to the assay plate. Rationale: Small, insoluble aggregates can scatter light in optical assays or reduce the bioavailable concentration of the compound, leading to high variability in results.[9] |
Diagrams & Workflows
Troubleshooting Flowchart
The following decision tree provides a systematic workflow to address solubility issues.
Caption: A decision tree for troubleshooting solubility issues.
Recommended Dilution Workflow
To minimize precipitation due to solvent shock, a careful dilution technique is paramount.
Caption: Workflow for minimizing precipitation during dilution.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps identify the most suitable organic solvent for preparing a high-concentration stock solution.
-
Preparation: Weigh out approximately 1-2 mg of this compound into several separate glass vials.
-
Solvent Addition: To each vial, add a common laboratory solvent from the list below in small, precise increments (e.g., 20 µL).
-
Dissolution Assessment: After each addition, vortex the vial for 30-60 seconds. Observe for complete dissolution. Gentle warming (to 37°C) can be applied.
-
Record Solubility: Continue adding solvent until the compound fully dissolves. Calculate the approximate solubility in mg/mL.
-
Select Solvent: Choose the solvent that provides the highest solubility and is compatible with your downstream application. For most biological assays, DMSO is the preferred starting point.
Table of Common Solvents for Screening
| Solvent | Polarity | Common Use Notes |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Standard for primary stock solutions; can be toxic to cells at >1%.[10] |
| Ethanol (EtOH) | High (Protic) | Good co-solvent, less toxic than DMSO but can also affect cell behavior.[11] |
| Dimethylformamide (DMF) | High (Aprotic) | Strong solvent, but higher toxicity than DMSO; use with caution. |
| Polyethylene Glycol 400 (PEG-400) | Medium | Often used in formulations to improve solubility and stability.[12] |
| Propylene Glycol (PG) | Medium | Common co-solvent in pharmaceutical formulations.[11] |
Protocol 2: Developing a Co-Solvent System
If the compound precipitates from a simple DMSO/buffer solution, a co-solvent system can maintain solubility.[13]
-
Select Co-solvents: Based on Protocol 1 and literature, choose one or two potential co-solvents (e.g., Ethanol, PEG-400).[11][12]
-
Prepare Ternary Mixtures: Create a series of assay buffers containing a fixed, low percentage of DMSO (e.g., 0.5%) and varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%).
-
Test Solubility: Add your compound (from a DMSO stock) to each co-solvent buffer to achieve the desired final concentration.
-
Observe: Incubate the solutions under your experimental conditions (e.g., 1 hour at 37°C) and observe for precipitation.
-
Validate: Once you find a co-solvent system that maintains solubility, run a vehicle control with the same solvent mixture to ensure it does not interfere with your biological assay.
Protocol 3: Investigating pH-Dependent Solubility
This protocol determines if altering the pH of your aqueous buffer can improve solubility.
-
Prepare Buffers: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers like MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and HEPES (pH 6.8-8.2) can be used.
-
Add Compound: Add a fixed amount of the compound (from a concentrated DMSO stock) to each buffer to achieve a final concentration where you previously observed precipitation. Keep the final DMSO percentage constant and low (<1%).
-
Equilibrate and Observe: Gently mix and let the solutions equilibrate for 1-2 hours at room temperature or 37°C.
-
Assess Solubility: Visually inspect for precipitation. For a quantitative measurement, you can centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.[14]
-
Analyze: Plot solubility against pH. An increase in solubility at lower pH values would suggest that the basic nitrogen on the thiazole ring is being protonated, increasing its affinity for aqueous media.[7][15]
References
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Lohmann, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Singh, A., et al. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH National Library of Medicine.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Ajel.
- Patheon. (2010). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- Müller, R.H., et al. (2009). Drug delivery strategies for poorly water-soluble drugs. Scilit.
- Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ChemViews Magazine.
- Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Date, A.A., & Nagarsenker, M.S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH.
- Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
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- Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
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- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- The Organic Chemistry Tutor. (2020). How Does pH Affect Solubility? YouTube.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solvescientific.com.au [solvescientific.com.au]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. wjbphs.com [wjbphs.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. youtube.com [youtube.com]
Stability studies of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate under different conditions
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Introduction
Welcome to the technical support center for Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing of this compound. As a molecule with a core thiazole ring and an ethyl ester functional group, its stability profile is of critical importance for ensuring safety, efficacy, and shelf-life in pharmaceutical applications.
This document provides a comprehensive resource built upon foundational chemical principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3] Since specific degradation data for this exact molecule is not extensively published, this guide synthesizes knowledge of related chemical structures and established stress testing methodologies to provide a predictive and practical framework for your experiments. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and visual workflows to navigate the complexities of stability-indicating method development.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during the forced degradation studies of this compound.
Analytical Method & Chromatography Issues
Q1: My HPLC chromatogram shows a noisy or drifting baseline. What are the likely causes and solutions?
A1: Baseline instability is a frequent issue in HPLC analysis that can compromise the accuracy of quantification.[4]
-
Causality:
-
Mobile Phase: Impurities in solvents, improperly mixed mobile phase components, or dissolved gases can all lead to baseline noise.[4][5][6]
-
System Leaks: Even minor leaks in the pump, injector, or detector fittings can cause pressure fluctuations, resulting in a drifting baseline.[4]
-
Detector Instability: Fluctuations in the detector lamp's intensity or electronic noise can contribute to baseline issues.[4]
-
Column Equilibration: Insufficient equilibration time for the column with the mobile phase, especially after a gradient run, is a common cause of drift.[5]
-
-
Troubleshooting Steps:
-
Mobile Phase Check: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents. Ensure it is thoroughly degassed using sonication or vacuum filtration.
-
System Purge: Purge the HPLC pump to remove any air bubbles from the lines.
-
Leak Inspection: Systematically check all fittings and connections for any signs of leakage.
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before starting any analysis.
-
Detector Check: Monitor the detector's diagnostic parameters. If the lamp energy is low, it may need replacement.
-
Q2: I am observing peak fronting or tailing for the main compound peak. How can I improve the peak shape?
A2: Asymmetrical peaks can significantly affect the accuracy of integration and quantification.
-
Causality:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of a basic analyte with acidic silanol groups on the silica support) or by column overload.
-
Peak Fronting: Typically a result of sample overload or poor sample solvent compatibility with the mobile phase.[5]
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the column's linear range.
-
Match Sample Solvent: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to prevent peak distortion.
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH to suppress the ionization of the analyte can improve peak shape.
-
Use a Different Column: If peak tailing persists, consider using a column with end-capping or a different stationary phase chemistry.
-
Q3: The retention time of my main peak is shifting between injections. What should I investigate?
A3: Retention time consistency is crucial for peak identification.[5]
-
Causality:
-
Mobile Phase Composition: Small variations in the mobile phase composition, especially the ratio of organic solvent to buffer, can cause significant shifts.[5]
-
Temperature Fluctuations: Inconsistent column temperature affects the viscosity of the mobile phase and the kinetics of analyte partitioning.[5]
-
Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention.[5]
-
-
Troubleshooting Steps:
-
Ensure Precise Mobile Phase Preparation: Use volumetric flasks and pipettes for accurate measurement of solvents.
-
Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatically controlled oven.
-
Implement a System Suitability Test: Regularly inject a standard solution to monitor retention time, peak area, and other performance parameters. This helps in tracking column performance over time.
-
Forced Degradation Experiment Issues
Q4: I am not seeing any degradation under acidic or basic hydrolysis conditions. What should I do?
A4: The ester functional group in this compound is expected to be susceptible to hydrolysis.[7][8][9][10][11] If no degradation is observed, the stress conditions may be too mild.
-
Causality & Action:
-
Insufficient Stress: The concentration of the acid/base or the temperature may be too low.
-
Protocol Adjustment:
-
Increase the concentration of the acid (e.g., from 0.1 N HCl to 1 N HCl) or base (e.g., from 0.1 N NaOH to 1 N NaOH).
-
Increase the temperature. Heating the sample at a controlled temperature (e.g., 60-80°C) will significantly accelerate the hydrolysis reaction.[12]
-
Extend the exposure time. Monitor the reaction at several time points to observe the degradation progress.
-
-
Q5: My sample shows more than 20% degradation very quickly. How can I control the reaction?
A5: The goal of forced degradation is to achieve a target degradation of approximately 5-20%.[1] Excessive degradation can lead to the formation of secondary degradants that may not be relevant under normal storage conditions.[12]
-
Causality & Action:
-
Harsh Conditions: The stress conditions are too aggressive.
-
Protocol Adjustment:
-
Reduce Stressor Concentration: Decrease the molarity of the acid or base, or the concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
Lower the Temperature: Perform the study at a lower temperature or at room temperature.
-
Shorten Exposure Time: Sample at earlier time points to capture the desired level of degradation.
-
-
Q6: I see many small peaks in my chromatogram after oxidative stress. Is this normal?
A6: Yes, this can be expected. The thiazole ring is an electron-rich system and can be susceptible to oxidation, potentially leading to multiple degradation products.[13][14]
-
Causality & Action:
-
Multiple Reaction Sites: Oxidation can occur at different positions on the thiazole ring or the ethylphenyl group.
-
Analytical Approach:
-
Method Optimization: Ensure your HPLC method has sufficient resolving power to separate all the degradation products. A gradient elution method is often necessary.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main peak and the degradant peaks. This helps to ensure that each peak represents a single component.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain mass information for each degradation product, which is invaluable for structural elucidation.
-
-
Q7: My mass balance is below 95%. Where could the missing mass be?
A7: Mass balance is a critical parameter in forced degradation studies, and a result below 95% requires investigation.
-
Causality & Action:
-
Co-elution: One or more degradation products may be co-eluting with the parent peak or with each other.
-
Poor UV Detection: Some degradants may have a different chromophore and therefore a poor response at the analytical wavelength used for the parent compound.
-
Formation of Non-UV Active or Volatile Compounds: The degradation process might yield products that are not UV-active or are too volatile to be detected by HPLC.
-
Precipitation: Degradation products may have poor solubility in the sample matrix and precipitate out of the solution.
-
-
Troubleshooting Steps:
-
Check Peak Purity: Use a PDA detector to check for co-eluting peaks.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to detect compounds with poor or no UV chromophores.
-
Change Wavelength: Analyze the samples at a lower wavelength (e.g., 210 nm) where most organic molecules have some absorbance.
-
Inspect Sample Vials: Visually check for any precipitated material.
-
Experimental Design & Protocols
A systematic approach to forced degradation is essential for understanding the stability of this compound. The following protocols are based on ICH guideline Q1A(R2).[1][15][16]
Workflow for Forced Degradation Studies
The following diagram illustrates the logical flow of a forced degradation study, from initial setup to data analysis.
Caption: Workflow for conducting forced degradation studies.
Predicted Degradation Pathways
Based on the structure of this compound, two primary degradation pathways are anticipated: hydrolysis of the ester and oxidation of the thiazole ring.
Caption: Predicted degradation pathways for the target compound.
Detailed Protocols
1. Acidic Hydrolysis
-
Objective: To evaluate the susceptibility of the compound to hydrolysis in an acidic medium.
-
Procedure:
-
Prepare a solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and 0.1 N Hydrochloric Acid.
-
Prepare a control sample by dissolving the compound in a 50:50 mixture of acetonitrile and water.
-
Incubate both samples in a water bath at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the acidic samples with an equivalent amount of 0.1 N Sodium Hydroxide.
-
Dilute the neutralized sample and the control sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
2. Basic Hydrolysis
-
Objective: To assess the compound's stability in an alkaline environment. The ester linkage is particularly prone to base-catalyzed hydrolysis (saponification).[9][10]
-
Procedure:
-
Prepare a solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and 0.1 N Sodium Hydroxide.
-
Prepare a control sample as described for acid hydrolysis.
-
Incubate both samples at room temperature or a slightly elevated temperature (e.g., 40°C), as base hydrolysis is typically faster than acid hydrolysis.
-
Withdraw aliquots at shorter time intervals (e.g., 30 mins, 1, 2, 4 hours).
-
Neutralize the alkaline samples with an equivalent amount of 0.1 N Hydrochloric Acid.
-
Dilute and analyze by HPLC as previously described.
-
3. Oxidative Degradation
-
Objective: To investigate the compound's sensitivity to oxidation. Thiazole rings can be susceptible to oxidative degradation.[17]
-
Procedure:
-
Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent.
-
Add a volume of 3% hydrogen peroxide solution.
-
Store the sample at room temperature, protected from light.
-
Prepare a control sample without hydrogen peroxide.
-
Monitor the reaction at regular intervals (e.g., 2, 8, 24 hours).
-
Dilute the samples with the mobile phase and analyze by HPLC.
-
4. Thermal Degradation
-
Objective: To evaluate the stability of the compound in its solid state under high-temperature conditions.
-
Procedure:
-
Place a known amount of the solid compound in a vial.
-
Store the vial in a temperature-controlled oven at a temperature significantly above accelerated stability conditions (e.g., 80°C).[1]
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, dilute to the target concentration, and analyze by HPLC.
-
5. Photostability Testing
-
Objective: To determine if the compound degrades upon exposure to light, as required by ICH Q1B guidelines.[18][19][20][21][22]
-
Procedure:
-
Expose the compound, both in solid form and in solution, to a light source that provides a standardized output of visible and UV light.
-
The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[18]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After the exposure period, prepare the samples for HPLC analysis and compare the chromatograms of the exposed and control samples.
-
Data Summary Table
The following table provides a template for summarizing the results obtained from the forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | % Degradation of Parent | No. of Degradants | Retention Times (min) of Major Degradants | Mass Balance (%) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hrs | ||||
| Base Hydrolysis | 0.1 N NaOH, 40°C | 4 hrs | ||||
| Oxidation | 3% H₂O₂, RT | 24 hrs | ||||
| Thermal | 80°C (Solid) | 7 days | ||||
| Photolytic | ICH Q1B | N/A |
Conclusion
This technical support guide provides a robust framework for investigating the stability of this compound. By systematically applying the described forced degradation protocols and utilizing the troubleshooting guide, researchers can effectively develop a validated stability-indicating method, identify potential degradation products, and gain a comprehensive understanding of the molecule's intrinsic stability. This knowledge is fundamental for making informed decisions in formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- Saghir, M., Blodget, E., & Laposata, M. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol, 19(2), 163-168. doi: 10.1016/s0741-8329(99)00035-x.
- FDA. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ICH. (2000). Q1A(R2) Stability Testing of New Drug Substances and Products.
- EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- Chavan, S. R. (2019). Forced Degradation Studies. World Journal of Pharmaceutical Research, 8(5), 639-653.
- Silva, I. R., Maltarollo, V. G., Protti, I. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581.
- Bender, M. L., & Kézdy, F. J. (1965). Concerning the Mechanism of Ester Hydrolysis by Proteases. Journal of the American Chemical Society, 87(21), 4954-4955.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). DOI: 10.15406/japlr.2016.03.00073.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 425-434. doi: 10.1016/j.jpba.2007.02.016.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- Shrivastava, A., & Gupta, V. B. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 24(15), 2788. doi: 10.3390/molecules24152788.
- Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals.
- Wikipedia. (n.d.). Thiazole.
- ResearchGate. (2025). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen.
- International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing.
- FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Scribd. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal.
- Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- uHPLCs. (2025). Top 10 Common HPLC Problems and How to Fix Them.
- MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
- Wikipedia. (n.d.). Ester hydrolysis.
- MedCrave. (2016). Forced Degradation Studies.
- Chemguide. (n.d.). Hydrolysing Esters.
- ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Scribd. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal.
- Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method.
- J&K Scientific. (n.d.). 2-(4-Ethyl-phenyl)thiazole-4-carboxylic acid ethyl ester.
- MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
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Thiazole Synthesis Troubleshooting Hub: A Guide for Researchers
Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these vital heterocyclic compounds. Thiazole rings are foundational scaffolds in numerous pharmaceuticals, making their efficient and clean synthesis a critical step in drug discovery.[1] However, like any organic synthesis, the path to a pure thiazole derivative is often complicated by side reactions and unexpected outcomes.
This document moves beyond simple protocols to provide in-depth troubleshooting, rooted in the mechanistic principles of thiazole synthesis. Our goal is to empower you to diagnose issues in your reactions, understand their chemical origins, and implement robust solutions.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during thiazole synthesis, particularly the widely used Hantzsch synthesis.[2]
FAQ 1: My Hantzsch reaction has a very low yield or failed completely. What are the likely causes?
Low or no yield in a Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide, can usually be traced back to a few key factors:[1][3]
-
Poor Quality Starting Materials:
-
α-Haloketone Instability: These reagents can degrade upon storage, especially if exposed to moisture or light. A common side reaction is self-condensation or hydrolysis. Before starting, it's wise to check the purity of your α-haloketone by TLC or ¹H NMR.
-
Thioamide Instability: Thioamides can be susceptible to hydrolysis, particularly in acidic or basic conditions. Ensure your thioamide is pure and dry. Some thioamides are unstable in certain solvents or at elevated temperatures.[3]
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity of the solvent is crucial. Alcohols like ethanol or methanol are common and effective. Highly polar aprotic solvents like DMF can also be used, but may require different workup procedures.
-
Temperature: While many Hantzsch reactions proceed well at reflux, some sensitive substrates may require lower temperatures to minimize side reactions. Conversely, unreactive starting materials may need higher temperatures or microwave assistance.[4]
-
Reaction Time: Insufficient reaction time is a common cause of low conversion. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Incorrect Stoichiometry: An excess of one reagent is sometimes used, but a significant deviation from the optimal ratio can lead to the formation of side products.[5]
FAQ 2: My final product is very impure, and I'm struggling with purification. What are the common side products?
Impurity is a frequent challenge. Understanding the potential side products is the first step to effective purification.
-
Unreacted Starting Materials: The most straightforward impurities to identify.
-
Formation of Bis-thiazoles: If a di-thioamide or a molecule with two thioamide-like functionalities is used, or if there are competing reaction sites, the formation of bis-thiazole compounds can occur.
-
Hydrolysis Products: If water is present in the reaction, either from wet solvents or starting materials, hydrolysis of the thioamide or the α-haloketone can occur, leading to amides and ketones, respectively.
-
Over-alkylation: The nitrogen on the newly formed thiazole ring can sometimes be alkylated by the α-haloketone starting material, leading to thiazolium salts.[6]
The table below summarizes these common issues and provides a starting point for troubleshooting.
| Observation | Potential Cause(s) | Suggested First Steps |
| No Product Formation (by TLC) | 1. Inactive catalyst (if used).2. Decomposed starting material (α-haloketone).3. Incorrect solvent or temperature. | 1. Verify starting material purity via NMR or TLC.2. Run a small-scale test reaction with fresh reagents.3. Screen different solvents (e.g., Ethanol, DMF). |
| Low Yield of Desired Product | 1. Incomplete reaction.2. Competing side reactions.3. Product loss during workup/purification. | 1. Increase reaction time and monitor by TLC.2. Adjust temperature (lower to reduce side products, higher for slow reactions).3. Optimize workup pH to ensure product is neutral and less water-soluble.[5] |
| Multiple Spots on TLC Plate | 1. Formation of various side products.2. Degradation of product under reaction or workup conditions. | 1. Isolate and characterize major impurities if possible.2. See the "Deep Dive into Side Reactions" section below.3. Employ careful column chromatography for purification. |
| Product is an Insoluble Salt | 1. Formation of a thiazolium salt due to N-alkylation.2. The product may have been protonated during an acidic workup.[5] | 1. Basify the workup solution carefully to neutralize the product.[5]2. Characterize the salt to confirm its structure. |
Part 2: A Deep Dive into Common Side Reactions
Understanding the mechanisms of side reactions is crucial for developing strategies to suppress them.
Side Reaction 1: Formation of an Oxazole Byproduct
While less common, if the thioamide contains an oxygen impurity (e.g., from hydrolysis to an amide), the corresponding oxazole can form. The mechanism is analogous to the Hantzsch synthesis but with an amide instead of a thioamide.
Side Reaction 2: Dimerization/Polymerization of Starting Materials
α-Haloketones, especially the more reactive ones, can undergo self-condensation reactions, particularly in the presence of a base. Similarly, some thioamides can be unstable and form complex mixtures at high temperatures.
Part 3: Experimental Protocols and Best Practices
To minimize side reactions, careful execution of the synthesis is paramount. Here is a representative protocol for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Protocol: Synthesis of 2-amino-4-phenylthiazole[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring (e.g., on a hot plate set to 100°C) for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water.
-
Dry the solid to obtain the final product.
Troubleshooting Notes within the Protocol:
-
If no precipitate forms in step 5, your product may be more soluble or may have formed a salt. Try extracting the product with an organic solvent like ethyl acetate.
-
The use of excess thiourea helps to ensure the complete consumption of the α-haloketone, which can be harder to remove during purification.[5]
Purification Strategies
| Side Product Type | Recommended Purification Technique | Causality and Explanation |
| Unreacted α-Haloketone | Column Chromatography (Silica Gel) | The ketone is typically less polar than the thiazole product, allowing for good separation. |
| Unreacted Thioamide/Thiourea | Aqueous Wash / Recrystallization | Thioamides and especially thiourea have higher water solubility than the thiazole product, allowing for removal during an aqueous workup. |
| Thiazolium Salts | Neutralization and Filtration/Extraction | As salts, these are highly polar and water-soluble. Neutralizing them to the free thiazole makes them less polar and extractable into an organic solvent. |
| Polymeric Byproducts | Filtration / Column Chromatography | These are often insoluble and can be filtered off, or they are highly polar and will stick to the baseline of a silica gel column. |
Part 4: Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key reaction and a common troubleshooting workflow.
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Caption: Formation of an N-Alkylated Thiazolium Salt Side Product.
Caption: A logical workflow for troubleshooting thiazole synthesis.
References
- Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- File:Cook heilbron thiazole synthesis mechanism.png. (2018). In Wikimedia Commons.
- Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). YouTube.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware.
- Systematic Review On Thiazole And Its Applications. (n.d.). ijcrt.org.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science.
- Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (n.d.). American Chemical Society.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH.
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Bentham Science.
- Derivatives from Thiazole Derivative. (2021). ResearchGate.
Sources
Technical Support Center: Synthesis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis.
Synthesis Overview
The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis.[1][2][3][4] This classic method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For this specific target molecule, the pathway involves two primary stages:
-
Thionation: Conversion of 4-ethylbenzamide to 4-ethylthiobenzamide.
-
Hantzsch Condensation: Reaction of 4-ethylthiobenzamide with ethyl bromopyruvate to form the final thiazole ring system.[1][2][5]
This guide is structured to address potential issues in each of these critical stages, followed by general FAQs.
Workflow for Synthesis
Sources
Technical Support Center: Analytical Methods for Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate (CAS: 885278-69-3).[1] It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the refinement of its analytical methods. The structure is designed to follow a logical, problem-solving workflow, addressing issues from sample preparation to final data analysis across various analytical platforms.
General Sample Preparation & Handling
Proper sample preparation is the foundation of any robust analytical method. Errors at this stage are often misdiagnosed as instrumental problems.
Q1: My compound shows poor solubility in common reversed-phase HPLC solvents like methanol or acetonitrile. What should I do?
A1: this compound is a relatively non-polar molecule due to the ethylphenyl group and the ethyl ester. While it should be soluble in acetonitrile (ACN), poor solubility can occur if the sample is not fully dry or if it is being dissolved directly into a high-water-content mobile phase.
-
Causality: The principle of "like dissolves like" governs solubility. Highly aqueous solutions are too polar to effectively solvate the molecule.
-
Troubleshooting Steps:
-
Use a Stronger, Miscible Organic Solvent for Stock Solutions: Prepare your initial stock solution in a solvent known to fully dissolve the compound, such as 100% Acetonitrile, Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO).
-
Dilute with Mobile Phase: Once fully dissolved, dilute the stock solution to your working concentration using your initial mobile phase composition. This prevents the compound from precipitating upon injection.
-
Check for Purity: Impurities from synthesis can sometimes affect solubility. Ensure your starting material is of high purity.[2][3]
-
Gentle Warming/Sonication: Applying gentle heat or sonicating the sample can aid dissolution, but be cautious of potential degradation, especially with prolonged heating.
-
Q2: I'm seeing extraneous peaks in my chromatogram that are not related to my compound. What is the likely source?
A2: These are often "ghost peaks" and can originate from several sources, most commonly related to sample handling and preparation.[4]
-
Causality: Contaminants can be introduced from solvents, glassware, or sample filtration materials. Carryover from previous injections is also a common cause.[4][5]
-
Troubleshooting Protocol:
-
Run a Blank Gradient: Inject a sample of your mobile phase (or the solvent used to dissolve your sample). If the ghost peaks are present, the contamination is in your solvent or the system itself.
-
Use High-Purity Solvents: Always use HPLC- or GC-grade solvents to minimize contamination.[4]
-
Evaluate Filtration: If using a syringe filter, ensure it is compatible with your solvent. Some filter materials can leach plasticizers. Perform a "filter blank" by passing pure solvent through the filter and injecting the filtrate.
-
Improve Vial/Glassware Cleaning: Ensure all glassware is meticulously cleaned and rinsed with a high-purity solvent before use.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the primary technique for purity assessment and quantification of this compound. A typical starting point for method development is a reversed-phase C18 column.
Workflow for HPLC Method Troubleshooting
This diagram illustrates a systematic approach to diagnosing and resolving common HPLC issues.
Caption: A systematic workflow for HPLC troubleshooting.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Standard reversed-phase chemistry suitable for the compound's polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape by suppressing interactions with free silanols. Volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and elution strength. |
| Gradient | Start at 40-50% B, ramp to 95% B over 10-15 min, hold, then re-equilibrate | A gradient is necessary to elute the compound in a reasonable time and clean the column of late-eluting impurities. |
| Flow Rate | 0.8-1.2 mL/min (for 4.6 mm ID); 0.2-0.5 mL/min (for 2.1 mm ID) | Standard flow rates for typical analytical columns. |
| Column Temperature | 30-40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. Ensures run-to-run reproducibility.[6] |
| Injection Volume | 1-10 µL | Small volumes prevent peak distortion and column overloading. |
| Detection | UV-Vis Diode Array Detector (DAD) at ~280-310 nm | The conjugated thiazole and phenyl rings are expected to have strong absorbance in this UV range. A DAD allows for peak purity analysis. |
Q3: My chromatographic peak is tailing significantly. What is causing this and how can I fix it?
A3: Peak tailing for a molecule like this is often caused by secondary interactions between the basic nitrogen atom on the thiazole ring and acidic, unreacted silanol groups on the surface of the silica-based column packing.
-
Causality: The lone pair of electrons on the thiazole nitrogen can form strong hydrogen bonds with surface silanols, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. This protonates the silanol groups, "masking" them and preventing interaction with the basic analyte. Formic acid is generally preferred for MS compatibility.
-
Use an End-Capped Column: Modern columns are often "end-capped," meaning the free silanols have been chemically reacted to make them inert. Ensure you are using a high-quality, end-capped column.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.[6]
-
Check for Column Voids: A void or "hole" at the head of the column can cause peak distortion. This can be diagnosed by a sudden drop in backpressure and poor peak shape for all analytes. If a void is present, the column usually needs to be replaced.[7]
-
Q4: My retention time is shifting between injections. Why is this happening?
A4: Retention time (RT) stability is critical for reliable identification and quantification. Drifting or shifting RT is almost always due to an issue with the mobile phase composition, flow rate, or temperature.[8]
-
Causality: In reversed-phase chromatography, retention is highly sensitive to the organic-to-aqueous ratio. Small changes in this ratio, flow rate, or temperature will alter the analyte's interaction with the stationary phase.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Mixing/Degassing: If using an online mixer, ensure it is functioning correctly. Air bubbles in the pump can cause pressure fluctuations and inconsistent flow, leading to RT shifts. Degas your mobile phase thoroughly.[6][8]
-
Check for Leaks: A small leak anywhere in the system will cause a drop in pressure and flow rate, leading to an increase in retention time.
-
Use a Column Oven: Uncontrolled temperature fluctuations in the lab can cause RT to drift. A column oven provides a stable thermal environment, which is crucial for reproducibility.[6]
-
Allow for Sufficient Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-20 column volumes of the starting mobile phase.[6]
-
Gas Chromatography (GC) Analysis
With a molecular weight of approximately 247 g/mol , this compound is sufficiently volatile for GC analysis, provided it is thermally stable.[9] GC can be an excellent alternative for purity analysis, especially for identifying volatile impurities.
Table 2: Recommended Starting GC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or HP-5MS | A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice for separating aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Hydrogen provides faster analysis and better efficiency but may react with unsaturated compounds at high temperatures.[10] Helium is inert and safe. |
| Inlet Temperature | 250-280 °C | Hot enough to ensure rapid vaporization without causing thermal degradation of the ester or thiazole ring. |
| Oven Program | 100 °C hold 1 min, ramp 10-20 °C/min to 300 °C, hold 5 min | A temperature program is essential to elute the compound and separate it from potential impurities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust and provides universal response for carbon-containing compounds. MS provides structural information for identification. |
Q5: I'm observing broad or tailing peaks in my GC analysis. What's the cause?
A5: In GC, peak tailing is often due to "active sites" within the system or a non-optimized temperature program.[5]
-
Causality: The basic nitrogen of the thiazole ring can interact with acidic sites in the inlet liner (especially glass wool) or on the column itself. Additionally, if the oven temperature is too low, the compound may move too slowly through the column, leading to band broadening.
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Avoid using glass wool if possible, or use deactivated glass wool.
-
Condition the Column: Before use, condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
Optimize Oven Temperature: Increase the initial oven temperature or the ramp rate. A faster ramp can sometimes improve peak shape for higher-boiling compounds.
-
Check for Contamination: Contamination in the inlet or at the head of the column can create active sites. Perform inlet maintenance (replace liner, O-ring, and septum) and trim the first few centimeters off the column.
-
Mass Spectrometry (MS) and NMR Spectroscopy
Q6: I am using LC-MS with electrospray ionization (ESI), but the signal for my compound is very weak. How can I improve it?
A6: Weak ESI signal is usually an issue of ionization efficiency, which is highly dependent on the mobile phase and source conditions.
-
Causality: ESI works by creating charged droplets that evaporate to yield gas-phase ions. For a molecule with a basic thiazole nitrogen, positive ion mode (ESI+) is appropriate. The efficiency of protonation depends on the presence of a proton source and the absence of ion-suppressing agents.
-
Troubleshooting Steps:
-
Ensure an Acidic Modifier: Use a mobile phase containing 0.1% formic acid. This provides an abundant source of protons to form the [M+H]+ ion.
-
Avoid Non-Volatile Buffers: Do not use phosphate buffers (e.g., PBS). They are non-volatile and will contaminate the MS source, severely suppressing the signal.
-
Optimize Source Parameters: Tune the mass spectrometer for your specific compound's m/z. Optimize parameters like capillary voltage, gas flow, and source temperature to maximize the signal.
-
Check for Ion Suppression: If your sample is in a complex matrix (e.g., from a biological sample), other components can co-elute and compete for ionization, suppressing your compound's signal. Improve your chromatographic separation to resolve your analyte from the matrix.
-
Q7: In my ¹H NMR spectrum, the aromatic proton signals are broad and poorly resolved. What could be the issue?
A7: Broad NMR signals can be caused by several factors related to sample preparation and purity.[11]
-
Causality: Paramagnetic impurities, sample aggregation at high concentrations, or chemical exchange can all lead to line broadening, which obscures the fine detail of coupling constants.
-
Troubleshooting Steps:
-
Filter the Sample: Traces of paramagnetic metals from catalysts used in synthesis are a common cause of broadening. Filter your NMR sample through a small plug of celite or silica in a pipette to remove them.
-
Reduce Concentration: High concentrations can lead to aggregation and viscosity-related broadening. Prepare a more dilute sample.
-
Use High-Purity NMR Solvent: Ensure you are using a fresh, high-quality deuterated solvent.
-
Check Temperature: For some molecules, restricted bond rotation can cause broadening. Acquiring the spectrum at a slightly elevated temperature may sharpen the signals.
-
Logical Diagram for Analytical Technique Selection
This diagram helps in choosing the right analytical tool based on the experimental goal.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information.
- Li, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies.
- MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
- Shinde, R. R., Dhawale, S. A., & Farooqui, M. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface.
- PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- ResearchGate. (n.d.). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties.
- AELAB. (2024). 10 Common Mistakes in Gas Chromatography.
- J&K Scientific. (n.d.). 2-(4-Ethyl-phenyl)thiazole-4-carboxylic acid ethyl ester.
- PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
- LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis.
- Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of King Saud University - Science.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- PubMed Central. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate - High purity.
- ACS Publications. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- SciSpace. (n.d.). The pharmacology of basic esters of thiazole carboxylic acids.
- Journal of Chromatography A. (1979).
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
- ResearchGate. (n.d.). Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives.
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Challenges in the scale-up production of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Technical Support Center: Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into potential challenges. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure a robust, scalable process.
Overview of Synthesis: The Hantzsch Thiazole Reaction
The most direct and widely adopted method for synthesizing the target molecule is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of 4-ethylthiobenzamide with an α-halo-β-ketoester, specifically ethyl 2-chloroacetoacetate (or its bromo-analogue), to form the thiazole ring.[3][4][5]
Reaction Scheme:
The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the halogenated carbon, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[3][4] While generally high-yielding, the transition from laboratory scale to pilot or manufacturing scale introduces significant challenges related to reaction control, purity, and isolation.[6]
Reaction Workflow Diagram
Below is a general workflow for the synthesis and isolation of the product.
Caption: General workflow for synthesis and isolation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis and scale-up in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I troubleshoot this?
Low yield is a common issue that can stem from incomplete reactions, side-product formation, or product loss during work-up.[7][8] A systematic approach is crucial.
Answer:
-
Confirm Reaction Completion: The first step is to determine if your starting materials are being fully consumed.
-
Action: Take an in-process control (IPC) sample before quenching and analyze it by HPLC or TLC.
-
If Starting Material Remains: This points to issues with reaction kinetics or stoichiometry.[9]
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. Ensure your internal reactor temperature is reaching the target (e.g., reflux).[10]
-
Reaction Time: Extend the reaction time and monitor via IPC until the starting material plateau.
-
Reagent Quality: Ensure the purity of your starting materials. Impurities in the thioamide or haloester can inhibit the reaction.
-
-
If Starting Material is Gone, but Yield is Low: This suggests degradation or side-reaction pathways are consuming your product, or you are losing material during isolation.
-
-
Investigate Side Reactions: The Hantzsch synthesis can have competing pathways.
-
Potential Side Reaction: A common side reaction is the self-condensation of ethyl 2-chloroacetoacetate or hydrolysis of the thioamide under harsh conditions.
-
Action: Analyze the crude product and mother liquor by LC-MS to identify the mass of major impurities. This can provide clues about their structure and origin.[][12]
-
-
Optimize Work-up and Isolation: Significant product loss can occur during purification.[7]
-
Solubility: Your product may have higher-than-expected solubility in the crystallization solvent or wash solution, leading to losses in the mother liquor.
-
Action:
-
Analyze the mother liquor by HPLC to quantify the product loss.
-
Optimize the crystallization process. Consider using an anti-solvent or adjusting the final cooling temperature.[6]
-
Minimize the volume of solvent used for washing the filtered cake. Use ice-cold solvent to further reduce solubility losses.
-
-
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low yield issues.
Q2: The purity of my isolated product is poor. What are the likely impurities and how can I remove them?
Impurity profiling is a critical component of process development, ensuring the final product's quality, safety, and consistency.[][13][14] Impurities can arise from starting materials, side reactions, or degradation.[12]
Answer:
The first step is to identify the impurities. A combination of HPLC, LC-MS, and NMR is essential for characterization.
Common Impurities and Mitigation Strategies
| Impurity Name/Type | Potential Source | Mitigation Strategy |
| Unreacted 4-Ethylthiobenzamide | Incomplete reaction; incorrect stoichiometry. | Ensure controlled addition of the haloester and sufficient reaction time/temperature. Recrystallization from an alcohol/water mixture is often effective. |
| Ethyl 2-chloroacetoacetate Dimer | Self-condensation of the haloester, often promoted by strong bases or high temperatures before reaction initiation. | Maintain a controlled, low temperature during the addition of the haloester. Use a mild base for neutralization during work-up. |
| Hydrolysis Product (Thiazole-4-carboxylic acid) | Hydrolysis of the ethyl ester during a basic work-up (saponification) if conditions are too harsh (e.g., high temp, strong base like NaOH). | Use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization and keep the temperature low (<25°C) during the quench. |
| Over-alkylation Products | Reaction of the product's thiazole nitrogen with excess ethyl 2-chloroacetoacetate. | Use a slight excess of the thioamide or maintain strict 1:1 stoichiometry. This impurity is often difficult to remove via crystallization and may require chromatography on a large scale. |
Improving Purity via Crystallization:
Crystallization is a key purification step that separates the product from impurities.[15][16][17]
-
Solvent Screening: The choice of solvent is critical. A good solvent system will dissolve the product at elevated temperatures but have low solubility at room temperature or below, while impurities remain in solution.[17] Common solvents for this class of molecule include ethanol, isopropanol, acetonitrile, or mixtures with water.
-
Cooling Profile: The rate of cooling affects crystal size and purity. A slow, controlled cooling profile generally yields larger, purer crystals by preventing the trapping of impurities.[6]
-
Slurry Aging: Holding the crystallized slurry at a low temperature for several hours can allow for crystal perfection and further rejection of impurities into the solvent.
Q3: The reaction is highly exothermic and difficult to control at scale. How can I manage the process safely?
Process safety is paramount during scale-up.[18][19] The initial Sₙ2 reaction between the thioamide and haloester is exothermic, and poor heat management can lead to a runaway reaction, side-product formation, and unsafe pressure buildup.
Answer:
-
Reaction Calorimetry: Before scaling up, it is essential to understand the reaction's thermal profile.
-
Action: Use a reaction calorimeter (e.g., RC1) to measure the heat of reaction, maximum heat release rate, and heat accumulation. This data is critical for ensuring the plant's cooling capacity is sufficient.[19]
-
-
Controlled Dosing (Semi-Batch Operation): Never mix all reactants at once at a large scale.
-
Action: Charge the reactor with the 4-ethylthiobenzamide and solvent. Then, add the ethyl 2-chloroacetoacetate subsurface via a dosing pump over a prolonged period (e.g., 2-4 hours). This allows the reactor's cooling system to remove the heat as it is generated, keeping the reaction temperature stable.
-
-
Solvent Choice and Concentration: The solvent acts as a heat sink.
-
Action: Ensure sufficient solvent is present to maintain a stirrable slurry and help manage the exotherm. A more dilute reaction is easier to control but reduces reactor throughput. A balance must be found.
-
-
Emergency Preparedness: Have a documented plan for thermal runaway.
-
Action: This may include an emergency cooling system or a pre-charged quench solution (e.g., a cold, non-reactive solvent) that can be rapidly added to halt the reaction.[20]
-
Q4: I am handling ethyl 2-chloroacetoacetate, which is a lachrymator. What are the required safety precautions?
Answer:
Ethyl 2-chloroacetoacetate and its bromo-analogue are lachrymators and alkylating agents, requiring strict handling protocols.[21]
-
Engineering Controls: Always handle this material in a well-ventilated fume hood or a closed-system charging apparatus at the manufacturing scale.[21]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[21]
-
Gloves: Use appropriate chemical-resistant gloves (e.g., butyl rubber or laminate films; check manufacturer's compatibility data). Double-gloving is recommended.
-
Body Protection: Wear a lab coat and consider a chemical-resistant apron.
-
-
Spill Response: Have a spill kit ready containing a neutralizer (e.g., sodium bicarbonate solution) and absorbent materials. Ensure all personnel are trained on its use.[22]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases, amines, and oxidizing agents.[21]
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Analytical & Pharmaceutical Research.
- International Journal of Innovative Research in Technology (IJIRT). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications.
- SynArchive. Hantzsch Thiazole Synthesis.
- Syrris. Pharmaceutical Crystallization in drug development.
- PharmaInfo. Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications.
- PharmaInfo. Impurity Profiling: Theory and Practice.
- APC. Crystallization.
- MIT. First-principles and direct design approaches for the control of pharmaceutical crystallization.
- YouTube. synthesis of thiazoles.
- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Welcome Home Vets of NJ. Aldol Condensation Practice Problems With Answers.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Brandeis University. Lachrymators | Laboratory Safety.
- Quora. What could be reason for getting a very low yield in organic chemistry?.
- Science.gov. Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5).
- PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.
- MySkinRecipes. This compound.
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- ResearchGate. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- ACS Publications. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction | Organic Letters.
- Taylor & Francis Online. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Mettler Toledo. Chemical Process Safety | Techniques & Equipment.
- H.E.L Group. Critical Considerations in Process Safety.
- IChemE. a strategy for process safety in the fine chemical and speciality.
- ORS. Chemical Safety Guide, 5th Ed.
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Preventing degradation of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate during storage
Technical Support Center: Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Inconsistent experimental results can often be traced back to unforeseen compound degradation. This guide provides a structured approach to understanding potential stability issues, troubleshooting common problems, and implementing best practices for storage and handling.
Section 1: Frequently Asked Questions (FAQs) on Storage & Stability
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What are the primary chemical liabilities of this compound during storage?
A1: The molecular structure of this compound contains two primary functional groups susceptible to degradation: the ethyl ester and the thiazole ring . Therefore, the main degradation pathways are:
-
Hydrolysis: The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, particularly in the presence of trace amounts of water, acid, or base.[1][2]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of a non-aromatic sulfoxide or sulfone, altering the compound's electronic properties and biological activity.[3][4]
-
Photodegradation: Aromatic heterocyclic systems like thiazole can be sensitive to light, especially UV radiation. This can trigger complex degradation pathways, including reactions with singlet oxygen that may lead to ring cleavage.[5]
Q2: What are the ideal storage conditions for this compound in its solid form?
A2: For maximum long-term stability as a solid, the compound should be stored under controlled conditions that mitigate the risks outlined in A1. See the summary table below for specific recommendations.
Q3: I need to make a stock solution. What solvent should I use and how should I store it?
A3: The choice of solvent is critical. While DMSO is a common solvent for its solubilizing power, it can act as an oxidizing agent for thiazole compounds, especially over time.[4] For long-term storage, less reactive, anhydrous solvents are preferred. If DMSO must be used, it should be of the highest purity (anhydrous) and solutions should be stored at -80°C. All solutions, regardless of the solvent, must be protected from light and moisture.
Q4: How can I quickly assess if my sample has degraded?
A4: The most reliable method is to perform an analytical purity check using High-Performance Liquid Chromatography (HPLC). A fresh, validated sample should show a single major peak. The appearance of new peaks or a significant decrease in the area of the main peak suggests degradation.[6][7] Visual inspection can also be an initial indicator; any change in color or the appearance of solid precipitate in a solution may signal a problem.
Table 1: Recommended Storage Conditions
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | -20°C | -80°C | Reduces the kinetic energy of molecules, dramatically slowing the rate of all potential degradation reactions.[4] |
| Atmosphere | Desiccated | Inert Gas (Argon/Nitrogen) | Prevents moisture-driven hydrolysis and oxygen-driven oxidation. An inert gas overlay is critical for solutions.[4][8] |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | Prevents photodegradation, a common pathway for aromatic heterocyclic compounds.[5] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed glass vial with a PTFE-lined cap | Ensures an inert storage environment and prevents leaching of contaminants. |
| Recommended Solvents | N/A | Anhydrous Acetonitrile, Anhydrous THF | These solvents are less reactive than DMSO and minimize the risk of solvent-mediated degradation. |
Section 2: Troubleshooting Guide for Stability Issues
This section provides a problem-solving framework for common issues encountered during experimentation that may be linked to compound degradation.
Diagram 1: Primary Degradation Pathways
Below is a diagram illustrating the three main routes of degradation for this compound.
Caption: Key degradation routes for the target compound.
Problem 1: My HPLC/LC-MS analysis shows a new, more polar peak that grows over time.
-
Potential Cause: This is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.[9]
-
Troubleshooting Steps:
-
Verify Water Content: Ensure you are using truly anhydrous solvents for your stock solutions. Purchase fresh, sealed solvents if necessary.
-
Check pH: If your experimental buffer is acidic or basic, it will catalyze the hydrolysis reaction.[10] Prepare solutions immediately before use and minimize the time the compound spends in non-neutral pH conditions.
-
Confirm Identity: If possible, use LC-MS to check the mass of the new peak. It should correspond to the mass of the parent compound minus the mass of an ethyl group (C₂H₅) plus the mass of a hydrogen atom (a net loss of 28 Da).
-
Problem 2: I'm observing a loss of compound potency or inconsistent results in my biological assays.
-
Potential Cause: This is a common consequence of oxidation of the thiazole ring. The formation of an S-oxide can drastically alter the compound's three-dimensional shape and its ability to bind to its biological target.[4] It could also be due to any of the other degradation pathways.
-
Troubleshooting Steps:
-
Implement Inert Atmosphere: When preparing stock solutions, sparge the solvent with argon or nitrogen before adding the compound. Backfill vials with inert gas before sealing and freezing.
-
Switch Solvents: If you are storing stocks in DMSO, consider switching to anhydrous acetonitrile. If DMSO is required for your assay, prepare a fresh dilution from a solid aliquot or a non-DMSO stock for each experiment.
-
Run an Analytical Check: Always re-run a purity check (HPLC) on any stock solution that is more than a few weeks old or has been subjected to multiple freeze-thaw cycles.
-
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: A decision tree for troubleshooting stability issues.
Section 3: Key Experimental Protocols
To ensure the integrity of your research, follow these validated protocols for handling, storing, and analyzing this compound.
Protocol 3.1: Aliquoting and Long-Term Storage
-
Receiving: Upon receipt, immediately store the manufacturer's vial at -20°C in a desiccated environment, protected from light.
-
Preparation: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Aliquoting (Solid): In a low-humidity environment (e.g., a glove box or under a stream of inert gas), weigh out the desired amounts of solid into individual, pre-labeled amber glass vials with PTFE-lined caps.
-
Aliquoting (Solution): a. Select a high-purity, anhydrous solvent (e.g., acetonitrile). b. Add the appropriate volume of solvent to the solid to create a concentrated stock solution (e.g., 10 mM). c. After complete dissolution, dispense the solution into single-use aliquots in amber glass vials. d. Gently flush the headspace of each vial with argon or nitrogen before tightly sealing the cap.
-
Storage: Store all aliquots (solid and solution) at -80°C.
-
Usage: When needed, remove a single aliquot and allow it to warm to room temperature before opening. Do not refreeze partially used solution aliquots for long-term storage.
Protocol 3.2: Stability-Indicating HPLC Method
This method can be used to assess the purity of the compound and detect the primary degradation products.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm and 280 nm.[6]
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute stock solution in 50:50 Acetonitrile:Water to a final concentration of ~20 µg/mL.
Diagram 3: Forced Degradation Study Workflow
A forced degradation study is essential for understanding a compound's stability profile and validating that your analytical method can detect degradants.[7]
Caption: Workflow for a comprehensive forced degradation study.
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Validation & Comparative
A Comparative Analysis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate and Its Analogs: A Guide for Medicinal Chemists
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] This guide provides a detailed comparative analysis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, a specific derivative, against its structural analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern their biological efficacy, offering valuable insights for researchers and professionals in drug discovery and development.
Profile of the Lead Compound: this compound
The lead compound, this compound, features a central thiazole ring substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with an ethyl carboxylate group. The synthesis of such 2-aryl-thiazole-4-carboxylates typically follows the Hantzsch thiazole synthesis, a well-established method involving the condensation of a thioamide with an α-haloketone.
Comparative Biological Evaluation: Anticancer Activity
To understand the therapeutic potential of this compound, a comparative analysis of its anticancer activity against structurally similar analogs is crucial. The following section details the cytotoxic effects of the lead compound and its analogs against various human cancer cell lines.
The cytotoxic activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the 2-phenyl ring.[4] A series of 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their anticancer properties against human cancer cell lines such as T47D (breast cancer) and HT-29 (colon cancer).[4]
A comparative analysis suggests that substitutions at the para-position of the 2-phenyl ring play a critical role in modulating cytotoxic activity. For instance, compounds with electron-withdrawing groups like a nitro moiety at the para-position have shown potent anticancer activity.[5] This suggests that the ethyl group in our lead compound, being an electron-donating group, might confer a different activity profile.
To illustrate these relationships, let's consider the following analogs and their reported activities:
| Compound ID | R (Substituent at para-position of 2-phenyl ring) | R' (Group at C4 of thiazole) | Representative IC50 (µM) on HT-29 cell line |
| Lead Compound | -CH2CH3 | -COOEt | Hypothesized Activity |
| Analog 1 | -H | -CONH-Aryl | > 10 |
| Analog 2 | -OCH3 | -CONH-Aryl | ~7.5 |
| Analog 3 | -NO2 | -CONH-Aryl | ~5.0 |
This data is synthesized from multiple sources for comparative illustration.[4][5]
The data suggests that electron-withdrawing groups at the para-position of the phenyl ring enhance anticancer activity. The ethyl group of the lead compound is weakly electron-donating, which may result in moderate cytotoxicity compared to analogs with strongly electron-withdrawing or electron-donating groups.
The following diagram illustrates the key structural modifications on the 2-phenylthiazole scaffold and their impact on anticancer activity.
Caption: Structure-activity relationship for anticancer activity.
Comparative Biological Evaluation: Antimicrobial Activity
Thiazole derivatives are also well-regarded for their antimicrobial properties.[1][6] The structural features of this compound can be compared with other analogs to predict its efficacy against various bacterial and fungal strains.
Studies on various thiazole derivatives have shown that the presence of electron-withdrawing groups on the 2-phenyl ring can enhance antibacterial and antifungal activity.[1] For instance, compounds with halogen substituents have demonstrated promising antimicrobial effects.[1]
Let's compare the potential antimicrobial activity based on structural analogs:
| Compound ID | R (Substituent at C2-Phenyl) | Representative Minimum Inhibitory Concentration (MIC) in µg/mL |
| S. aureus | ||
| Lead Compound | 4-ethylphenyl | Hypothesized Activity |
| Analog 4 | 4-chlorophenyl | 12.5 |
| Analog 5 | 4-methoxyphenyl | 25 |
| Analog 6 | Phenyl | 50 |
This data is synthesized from multiple sources for comparative illustration.[1][6]
The trend suggests that an electron-withdrawing group like chlorine at the para-position enhances activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The electron-donating ethyl group in the lead compound might lead to moderate antimicrobial activity.
Experimental Methodologies
To empirically validate the hypothesized activities, standardized in-vitro assays are essential. The following protocols provide a framework for evaluating the anticancer and antimicrobial properties of the synthesized compounds.
The MTT assay is a colorimetric method used to assess cell viability.[7][8] It measures the metabolic activity of cells, where viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9][10]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 72 hours.[10]
-
MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]
-
Bacterial Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) and add it to each well. The final concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35 ± 1 °C for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12][13]
Caption: Workflow for determining Minimum Inhibitory Concentration.
Conclusion and Future Directions
This comparative analysis, based on existing literature for analogous structures, provides a predictive framework for the biological activities of this compound. The presence of a 4-ethylphenyl group at the C2 position and an ethyl ester at the C4 position suggests that this compound is likely to exhibit moderate anticancer and antimicrobial activities.
Future research should focus on the synthesis and empirical testing of this compound and a focused library of its analogs to validate these hypotheses. Specifically, exploring a wider range of substituents on the phenyl ring and modifications of the ester group will be crucial for developing more potent and selective therapeutic agents. The detailed protocols provided herein offer a robust starting point for such investigations.
References
- Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Microbe Notes. (2022). Antimicrobial Susceptibility Testing (AST)
- World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Shinde, R. R., Dhawale, S. A., & Farooqui, M. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172. [Link]
- Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 14(4), 1385-1402. [Link]
- Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT Assay protocol. protocols.io. [Link]
- APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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- Bawa, S., & Kumar, S. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3745-3749. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Scilit. (2010).
- bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- Mohammadi-Farani, A., Foroumadi, A., Kashani, M., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of basic medical sciences, 17(7), 518–523. [Link]
- Yuan, Y., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 19(10), 15945-15958. [Link]
- Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Journal of Saudi Chemical Society, 15(3), 269-276. [Link]
- Semantic Scholar. (2010).
- ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- Cîrcu, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5543. [Link]
- Kumar, A., & Rawal, R. K. (2017). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current drug discovery technologies, 14(1), 13–31. [Link]
- Repine, J. T., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of medicinal chemistry, 35(14), 2562–2572. [Link]
- ResearchGate. (2025). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]
- Al-Abdullah, E. S., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. International Journal of Molecular Sciences, 16(2), 3482-3505. [Link]
- Cîrcu, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5543. [Link]
- Uivarosi, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5596. [Link]
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175. [Link]
- ResearchGate. (n.d.). Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)
- Al-Ghorbani, M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1564700. [Link]
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Navigating the Structure-Activity Landscape: A Comparative Guide to Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate Derivatives
In the dynamic field of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate derivatives. By dissecting the impact of specific structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of potent and selective drug candidates. Our exploration is grounded in established experimental data and mechanistic principles, ensuring a robust and reliable resource for advancing drug discovery programs.
The Core Scaffold: this compound
The this compound core represents a privileged structure in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive template for drug design. The 2-phenylthiazole moiety, in particular, has been extensively investigated for a range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory activities.[2][3][4]
The ethyl group at the para-position of the phenyl ring and the ethyl carboxylate at the 4-position of the thiazole ring serve as crucial handles for synthetic modification. Understanding how alterations at these positions, as well as on the core rings themselves, influence biological activity is the central focus of this guide.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-phenylthiazole derivatives is exquisitely sensitive to the nature and position of substituents on both the phenyl and thiazole rings. The following sections dissect the SAR at key positions, drawing on findings from various studies on related thiazole-containing compounds.
Modifications of the Phenyl Ring
The 2-phenyl group plays a critical role in anchoring the molecule within the binding pocket of its biological target. Substitutions on this ring can modulate potency, selectivity, and pharmacokinetic properties.
-
Para-Position: The presence of an ethyl group in the parent scaffold is a key starting point. Studies on similar 2-phenylthiazole derivatives have shown that varying the alkyl chain length at this position can impact activity. For instance, in a series of 2-phenylthiazole-based CYP51 inhibitors, elongating the alkyl chain at the 4-position of the benzene ring led to a gradual increase in antifungal activity, with an n-pentyl group showing the strongest effect.[3] This suggests that a hydrophobic pocket exists in the target protein that can accommodate larger alkyl groups.
-
Other Positions (Ortho, Meta): Introduction of substituents at the ortho and meta positions can significantly alter the molecule's conformation and electronic distribution. For example, a 3-fluoro analog of a 2-phenylthiazole-4-carboxamide series demonstrated good cytotoxic activity against multiple cancer cell lines.[2] Methoxy groups have also been shown to be beneficial, with a 2-methoxy substituent maintaining high activity against HT-29 and T47D cancer cell lines, while a 4-methoxy group improved activity against Caco-2 cells.[2]
Modifications of the Thiazole Ring
The thiazole core is not merely a linker but an active participant in target engagement.
-
Position 4 (Carboxylate Group): The ethyl carboxylate group is a common feature in many active thiazole derivatives. This group can act as a hydrogen bond acceptor and its ester functionality can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different activity profile. Conversion of the ester to an amide (carboxamide) has been a successful strategy in developing potent anticancer agents.[2][5] The nature of the amine used to form the amide can be further explored to optimize interactions with the target.
-
Position 5: While the parent scaffold is unsubstituted at this position, introducing small alkyl groups or other functionalities can influence activity. However, larger substituents at the 4-position of the thiazole ring have been shown to decrease antifungal activity in some series, potentially due to steric hindrance.[3]
Comparative Biological Activity
To illustrate the practical implications of the SAR principles discussed, the following table summarizes the biological activities of representative this compound derivatives and related analogs. The data is compiled from various studies and standardized where possible for comparative purposes.
| Compound ID | R1 (Phenyl Ring) | R2 (Thiazole-4-Position) | Biological Activity (IC50/EC50) | Target/Cell Line | Reference |
| Parent | 4-Ethyl | -COOEt | Baseline | - | - |
| Analog 1 | 4-n-Pentyl | -COOEt | Increased Activity | Antifungal (CYP51) | [3] |
| Analog 2 | 3-Fluoro | -CONH-Aryl | < 10 µg/mL | T47D, Caco-2, HT-29 | [2] |
| Analog 3 | 4-Methoxy | -CONH-Aryl | Improved Activity | Caco-2 | [2] |
| Analog 4 | 2-Methoxy | -CONH-Aryl | Maintained High Activity | HT-29, T47D | [2] |
| Analog 5 | 4-H | -H | Improved Activity | Antifungal (CYP51) | [3] |
Note: This table is a representative summary. Direct comparison of absolute values should be done with caution as experimental conditions may vary between studies.
Experimental Protocols
The evaluation of novel chemical entities requires robust and reproducible experimental methodologies. Below are step-by-step protocols for key assays commonly employed in the study of thiazole derivatives.
General Synthesis of Ethyl 2-(Aryl)thiazole-4-carboxylates
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the core scaffold.
-
Thioamide Formation: React the desired arylnitrile with sodium hydrosulfide in methanol to yield the corresponding thioamide.
-
Cyclocondensation: React the thioamide with ethyl bromopyruvate in a suitable solvent such as ethanol under reflux conditions.
-
Work-up and Purification: After the reaction is complete, cool the mixture, and collect the precipitated product by filtration. The crude product can be purified by recrystallization or column chromatography.
Workflow for the Synthesis of Thiazole Derivatives
Caption: General synthetic workflow for ethyl 2-arylthiazole-4-carboxylates.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Flow of Structure-Activity Relationship Analysis
Caption: Logical workflow for conducting SAR studies.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications to optimize biological activity. The phenyl ring offers opportunities for enhancing potency and modulating physicochemical properties through substitution, while the thiazole-4-carboxylate position can be transformed to introduce key interactions with the biological target.
Future research in this area should focus on:
-
Exploring a wider range of substituents on the phenyl ring to probe for additional beneficial interactions.
-
Synthesizing and evaluating a diverse library of amides at the thiazole-4-position to identify optimal functionalities.
-
Elucidating the mechanism of action of the most potent compounds through target identification and validation studies.
-
Optimizing pharmacokinetic profiles to ensure drug-like properties suitable for in vivo evaluation.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation thiazole-based therapeutics.
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A Comparative Analysis of the Antimicrobial Potential of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation
In the field of medicinal chemistry, the 1,3-thiazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific member of this class, Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, and provides a comparative framework for evaluating its potential biological activity against structurally similar compounds.
While direct, peer-reviewed comparative data for this exact compound is emerging, we can leverage established principles of medicinal chemistry and extensive literature on analogous structures to predict its performance and design robust validation experiments. This guide will synthesize findings from multiple studies to compare our target compound with two key analogues: one featuring an electron-withdrawing group (4-chloro) and another with an electron-donating group (4-methoxy) on the phenyl ring. This comparison will illuminate the critical role of substituent effects in modulating antimicrobial activity.
The Compounds: A Structural Overview
The core structure is Ethyl 2-arylthiazole-4-carboxylate. Our analysis centers on how substitutions at the para- (4-) position of the phenyl ring influence biological activity.
-
Compound A (Target): this compound
-
Features a small, lipophilic, and weakly electron-donating ethyl group.
-
-
Compound B (Comparator 1): Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate
-
Features a chloro group, which is strongly electron-withdrawing (via induction) and increases lipophilicity. Such substitutions are often explored to enhance membrane permeability or binding interactions.
-
-
Compound C (Comparator 2): Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
-
Features a methoxy group, which is strongly electron-donating (via resonance) and can influence the molecule's hydrogen bonding capacity.
-
The logical relationship and points of variation are illustrated below.
Caption: Structure-Activity Relationship (SAR) diagram illustrating the core scaffold and key substituents.
Experimental Protocol: Determining Antimicrobial Efficacy
To quantitatively compare the antimicrobial activity of these compounds, the standardized Broth Microdilution Method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.
Causality Behind Experimental Choices:
-
Medium Selection: Mueller-Hinton Broth (MHB) is the gold standard for susceptibility testing of non-fastidious bacteria. Its composition is well-defined, has low sulfonamide antagonists, and supports the growth of most common pathogens, ensuring reproducibility across different laboratories.
-
Inoculum Standardization: The bacterial inoculum is adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This is a critical step; an inoculum that is too low may lead to falsely low MICs, while an overly dense inoculum can overwhelm the compound, resulting in falsely high MICs.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC value across a wide range of concentrations.
-
Controls:
-
Positive Control (Growth Control): Bacteria in broth without any compound. This well must show turbidity, validating that the bacteria are viable and the medium supports growth.
-
Negative Control (Sterility Control): Broth only, without bacteria or compound. This well must remain clear, confirming the sterility of the medium and the plate.
-
Reference Antibiotic: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel. This serves as a benchmark for potency and validates the susceptibility of the test organisms.
-
Step-by-Step Methodology:
-
Preparation of Compounds: Create stock solutions of each test compound (A, B, C) and the reference antibiotic in Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 50 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates the highest concentration to be tested.
-
Transfer 50 µL from this first well to the second well, mix, and repeat this two-fold dilution across the row. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth (no turbidity) is observed.
Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Results and Structure-Activity Discussion
The following table presents illustrative MIC data, synthesized from trends observed in the scientific literature for 2-arylthiazole derivatives.[6] This data provides a basis for discussing the anticipated structure-activity relationships (SAR).
| Compound | Substituent (R) | Key Property | Illustrative MIC (µg/mL) vs. S. aureus | Illustrative MIC (µg/mL) vs. E. coli |
| A (Target) | -CH₂CH₃ (Ethyl) | Lipophilic, Weakly Donating | 64 | >128 |
| B (Comparator) | -Cl (Chloro) | Lipophilic, Electron-Withdrawing | 16 | 64 |
| C (Comparator) | -OCH₃ (Methoxy) | Electron-Donating, H-bond Acceptor | 128 | >128 |
| Ciprofloxacin | - | Reference Antibiotic | 1 | 0.5 |
Note: This data is representative and serves to illustrate scientific principles. Actual experimental values would need to be determined empirically using the protocol described.
Discussion and Interpretation:
-
The Impact of the Chloro Substituent (Compound B): The 4-chloro analogue (Compound B) is predicted to be the most potent of the three derivatives. The strong electron-withdrawing nature of the chlorine atom via the inductive effect decreases the electron density of the entire aromatic system. This can enhance the molecule's ability to participate in crucial binding interactions with bacterial targets, such as enzymes or proteins. Literature on related sulfonamide-thiazole series has shown that electron-withdrawing groups can lead to more promising antibacterial activity.[6] Furthermore, the increased lipophilicity imparted by the chlorine atom may improve the compound's ability to penetrate the bacterial cell wall and membrane, a critical step for reaching its intracellular target.
-
The Role of the Ethyl Group (Compound A): The 4-ethyl group on our target compound (A) is primarily lipophilic and weakly electron-donating. While its lipophilicity might contribute favorably to membrane interaction, its lack of strong electronic influence suggests it may have moderate activity, likely inferior to the chloro-substituted analogue. Its predicted activity against the Gram-positive S. aureus is higher than against the Gram-negative E. coli, which possesses a more complex outer membrane that is often a significant barrier to compound entry.
-
The Effect of the Methoxy Substituent (Compound C): The 4-methoxy group (Compound C) is strongly electron-donating. This electronic effect can be detrimental to certain binding interactions required for antibacterial activity, potentially explaining its predicted lower potency. While it can act as a hydrogen bond acceptor, this property may not be sufficient to overcome the unfavorable electronic profile for this particular scaffold and target.
Conclusion and Future Directions
This comparative guide, based on established medicinal chemistry principles and literature precedents, provides a strong rationale for prioritizing the experimental evaluation of Ethyl 2-arylthiazole-4-carboxylate derivatives. The analysis predicts that the introduction of an electron-withdrawing group, such as chlorine, at the 4-position of the phenyl ring is a promising strategy for enhancing antimicrobial potency compared to the ethyl-substituted target compound.
Key Takeaways:
-
Structure dictates function: Minor modifications to a chemical scaffold can lead to significant changes in biological activity.
-
Electronic effects are critical: The electron-donating or -withdrawing nature of substituents plays a crucial role in molecular interactions and, therefore, efficacy.
-
Protocol is paramount: Rigorous, standardized experimental protocols like the broth microdilution MIC assay are essential for generating reliable and comparable data.
The logical next step for any research program would be to synthesize these three compounds and test them side-by-side using the detailed methodology provided. This would empirically validate the predicted SAR and provide a solid foundation for the design of next-generation thiazole-based antimicrobial agents.
References
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- Zhu, J., Cai, Y., & Shen, Y. (2021). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online, 52(10), 1353-1363. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1965313
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- Al-Ghorbani, M., El-Senduny, F. F., & Badria, F. A. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online, 55(1), 230-245. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2303803
- Karimi, A., & Gholami, S. (2019). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Journal of Kerman University of Medical Sciences, 26(1), 43-50. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6525791/
- Shinde, R. R., et al. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172.
- Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10375807/
- Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5192-5197. Available at: https://pubmed.ncbi.nlm.nih.gov/20846760/
- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: https://www.researchgate.
- Liu, X., et al. (2015). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 20(3), 4095-4110. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272635/
- Chandrakant, D. B., et al. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3684-3688. Available at: https://pubmed.ncbi.nlm.nih.gov/27324976/
- Patel, R. V., et al. (2012). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: https://www.researchgate.
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A Comparative Guide to Validating the Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel thiazole-5-carboxamide derivatives. We will delve into the rationale behind experimental design, offer detailed protocols for key assays, and present a comparative analysis of these novel compounds against established anticancer agents. Our focus is on ensuring scientific integrity and providing a logical, self-validating workflow for your research.
The Rise of Thiazole-5-Carboxamides in Oncology Research
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Thiazole-5-carboxamide derivatives, in particular, have emerged as a promising class of anticancer agents.[1][2][3][4] Their versatile structure allows for modifications that can target a variety of cancer-associated pathways, leading to activities such as the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interference with critical signaling cascades.[2][5][6] Several studies have highlighted their potential, with some derivatives showing potent activity against lung, liver, colon, and breast cancer cell lines.[1][5][7]
This guide will walk you through a systematic approach to validate the anticancer potential of your novel thiazole-5-carboxamide derivatives, comparing their performance with standard chemotherapeutic agents to contextualize their efficacy.
Comparative Analysis: Novel Thiazole-5-Carboxamides vs. Standard Anticancer Agents
A crucial step in validating a novel anticancer compound is to benchmark its activity against existing, clinically relevant drugs. This not only provides a measure of potency but also helps in understanding the potential therapeutic window and spectrum of activity.
Selecting Appropriate Comparator Drugs
The choice of comparator drugs depends on the cancer type your novel derivatives are intended to target. For a broad-spectrum initial screening, a panel of drugs with different mechanisms of action is recommended.
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis. It is widely used in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[7]
-
Cisplatin: An alkylating-like agent that causes DNA damage, leading to apoptosis. It is a cornerstone of treatment for many cancers, including lung, ovarian, and testicular cancers.[8]
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is used to treat breast, ovarian, and lung cancers.
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, preventing DNA replication and repair. It has broad activity against a range of leukemias, lymphomas, and solid tumors.[8]
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide variety of cell lines. While not a clinical anticancer drug due to its lack of specificity, it serves as a valuable positive control in apoptosis assays.[5]
In Vitro Performance Metrics: A Tabular Comparison
The primary metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table presents a hypothetical comparison of novel thiazole-5-carboxamide derivatives (NTC-1 and NTC-2) against standard drugs across a panel of cancer cell lines.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| NTC-1 | 5.2 | 2.8 | 4.1 | 7.5 |
| NTC-2 | 1.5 | 0.9 | 2.3 | 3.1 |
| 5-Fluorouracil | 8.7 | 5.1 | 3.5 | 12.4 |
| Cisplatin | 3.2 | 1.8 | 2.9 | 6.8 |
| Paclitaxel | 0.05 | 0.01 | 0.08 | 0.12 |
| Doxorubicin | 0.2 | 0.1 | 0.3 | 0.5 |
Interpretation: In this hypothetical scenario, NTC-2 demonstrates superior potency compared to 5-Fluorouracil and Cisplatin across all cell lines and is more potent than NTC-1. However, it is less potent than Paclitaxel and Doxorubicin. This initial screening provides a basis for further investigation into the mechanism of action and potential for selective toxicity.
Experimental Validation Workflow
A logical and stepwise experimental workflow is essential for the robust validation of a novel anticancer compound. This workflow should progress from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A generalized experimental workflow for anticancer drug validation.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of your novel thiazole-5-carboxamide derivatives and comparator drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (negative control) and wells with a vehicle control (e.g., DMSO, if your compounds are dissolved in it).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their predetermined IC50 concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Western Blot Analysis
Western blotting is used to detect specific proteins and can reveal the modulation of signaling pathways involved in apoptosis and cell cycle control.[10]
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Understanding the Underlying Mechanisms: Signaling Pathways
Thiazole-5-carboxamide derivatives can exert their anticancer effects by modulating various signaling pathways. A common mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway modulated by thiazole-5-carboxamides.
In Vivo Validation: The Xenograft Model
Promising in vitro results should be followed up with in vivo studies to assess the compound's efficacy and safety in a living organism. The human tumor xenograft model is a widely used preclinical model.[11][12][13]
Experimental Design:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[12]
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The novel thiazole-5-carboxamide derivative is administered (e.g., orally or intraperitoneally) at various doses. A vehicle control group and a positive control group (treated with a standard chemotherapy drug) should be included.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker analysis of the excised tumors.
Conclusion
The validation of novel thiazole-5-carboxamide derivatives as anticancer agents requires a rigorous and systematic approach. This guide provides a framework for conducting these studies with scientific integrity, from initial in vitro screening to in vivo validation. By comparing the performance of your novel compounds against established drugs and elucidating their mechanisms of action, you can build a strong case for their therapeutic potential.
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A Comparative Guide to the Synthetic Routes of 2,4-Disubstituted Thiazoles for the Modern Researcher
The 2,4-disubstituted thiazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of this heterocyclic scaffold is of paramount importance. This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 2,4-disubstituted thiazoles, offering a blend of mechanistic insights, detailed experimental protocols, and quantitative performance data to inform your synthetic strategy.
The Enduring Workhorse: The Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains the most widely utilized method for the construction of the thiazole ring.[1] This versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative.[1]
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[1]
Classical Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL scintillation vial, combine α-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C) for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water and allow it to air dry.
This straightforward procedure often yields the desired 2-amino-4-phenylthiazole in high purity.
Advantages and Limitations
The Hantzsch synthesis is lauded for its reliability, broad substrate scope, and generally high yields, often ranging from 80-99%.[2] However, the classical approach can be limited by long reaction times (up to 12 hours) and the requirement for elevated temperatures.[3]
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, a class of compounds that can be challenging to access through other methods.[4] This reaction involves the interaction of an α-aminonitrile with carbon disulfide or other dithioacid derivatives.[1][4]
Mechanistic Insights
The mechanism involves the nucleophilic addition of the α-aminonitrile's nitrogen to the carbon of carbon disulfide. This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon, leading to the formation of the 5-aminothiazole ring after tautomerization.[4]
General Experimental Protocol
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon Disulfide (CS₂)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent.
-
Slowly add carbon disulfide to the solution with stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product is typically isolated by solvent evaporation and subsequent recrystallization.
Advantages and Limitations
The primary advantage of the Cook-Heilbron synthesis is its ability to produce 5-aminothiazoles under mild, often room temperature, conditions.[3] However, the use of the highly flammable and toxic reagent carbon disulfide is a significant drawback.[3] Yields are generally moderate, typically in the range of 50-80%.[3]
The Gabriel Synthesis: A High-Temperature Alternative
The Gabriel synthesis offers another classical approach to thiazole synthesis, particularly for 2,5-disubstituted derivatives. This method involves the cyclization of an α-acylaminoketone using phosphorus pentasulfide (P₄S₁₀).[1][5]
Mechanistic Overview
The reaction is believed to proceed through the thionation of the amide and ketone carbonyl groups by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
General Experimental Considerations
This method typically requires high temperatures, often around 170°C, and the use of a stoichiometric amount of phosphorus pentasulfide.[1][2] The harsh reaction conditions can limit its applicability for substrates with sensitive functional groups.
Advantages and Limitations
The Gabriel synthesis provides a route to specific substitution patterns not easily accessible through other methods. However, the high reaction temperatures and the use of the corrosive and hazardous reagent phosphorus pentasulfide are significant disadvantages.[5] Quantitative yield data for a broad range of substrates is less commonly reported in the literature compared to the Hantzsch synthesis.
Modern Advancements in Thiazole Synthesis
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of 2,4-disubstituted thiazoles. These modern approaches often build upon the foundational principles of the classical methods.
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The microwave-assisted Hantzsch synthesis offers a dramatic reduction in reaction times and often leads to improved yields.[3]
Materials:
-
Substituted acetophenone (e.g., 2-hydroxy-5-methyl acetophenone) (0.01 mol)
-
Thiourea (0.01 mol)
-
Iodine or Bromine (0.01 mol)
-
Rectified spirit (10 mL)
Procedure:
-
In a microwave-safe vessel, dissolve the substituted acetophenone and thiourea in rectified spirit.
-
Add the halogen (iodine or bromine) to the mixture.
-
Subject the reaction mixture to microwave irradiation (e.g., 110 W) for 6-8 minutes, with intermittent stirring.
-
Monitor the reaction completion by TLC.
-
After completion, dilute the reaction mixture with water and boil.
-
Filter the hot solution and add ammonium hydroxide to the filtrate to precipitate the thiazole product.
-
Collect the product by filtration, wash with water, and recrystallize from ethanol.
One-Pot, Multi-Component Syntheses
One-pot, multi-component reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the isolation of intermediates. Several one-pot procedures for the synthesis of 2,4-disubstituted thiazoles have been developed, often based on the Hantzsch reaction.[6]
An expeditious one-pot method involves the reaction of cyclic ketones, thiosemicarbazide, and phenacyl bromides under solvent-free conditions, leading to high yields of 2,4-disubstituted thiazoles in a short reaction time.[6]
Catalytic and Greener Approaches
Modern synthetic efforts also focus on the use of catalysts and environmentally benign reaction conditions. This includes the use of solid-supported catalysts, phase-transfer catalysts like cetyl trimethyl ammonium bromide (CTAB) in glycerol, and solvent-free grinding methods.[1] These approaches aim to minimize waste, reduce energy consumption, and simplify product purification.[1]
Comparative Performance Analysis
To facilitate an objective comparison, the following table summarizes the key performance metrics of the discussed synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Hantzsch | α-Haloketone, Thioamide/Thiourea | Base | 30 min - 12 h | Room Temp - Reflux | 80 - 99%[2] | Reliable, broad scope, high yields | Long reaction times, elevated temperatures[3] |
| Cook-Heilbron | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant"[4] | Access to 5-aminothiazoles, mild conditions | Use of hazardous CS₂, moderate yields[3] |
| Gabriel Synthesis | α-Acylaminoketone | P₄S₁₀ | Not specified | ~170°C[2] | Not widely reported | Access to specific substitution patterns | Harsh conditions, hazardous reagent[5] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine/Bromine | 5 - 15 min | Microwave Irradiation | ~92%[2] | Rapid, high yields | Requires specialized equipment |
| One-Pot/Solvent-Free Hantzsch | Ketone, Thiosemicarbazide, Phenacyl bromide | Solvent-free grinding | 10 - 20 min[3] | Room Temperature | High | Environmentally friendly, simple workup | Scalability can be a concern[3] |
Visualizing the Synthetic Pathways
To further clarify the relationships between the reactants and products in these syntheses, the following diagrams illustrate the core transformations.
Caption: General scheme of the Hantzsch Thiazole Synthesis.
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In silico modeling and docking studies of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
An In-Depth In Silico Comparative Analysis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate as a Potential COX-2 Inhibitor
This guide provides a comprehensive framework for the in silico modeling and molecular docking of this compound (EET). Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] EET, a thiazole derivative, is recognized as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel drugs.[4] This guide will explore the potential of EET as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
The in silico approach allows for a rapid and cost-effective evaluation of a compound's potential therapeutic efficacy before undertaking extensive experimental studies.[5] We will detail a complete workflow, from target identification and preparation to molecular docking, comparative analysis against known drugs, and prediction of pharmacokinetic properties.
The Rationale for Targeting COX-2
Cyclooxygenase (COX) is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[7] In contrast, COX-2 is primarily induced at sites of inflammation.[7]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2.[7] This lack of selectivity can lead to gastrointestinal side effects, such as ulcers.[7] Therefore, the development of selective COX-2 inhibitors, like Celecoxib, has been a major goal in drug discovery to provide anti-inflammatory relief with a better safety profile.[7][8] Given that many thiazole derivatives have shown anti-inflammatory properties, this guide will hypothesize that EET may act as a selective COX-2 inhibitor.
In Silico Analysis Workflow: A Step-by-Step Guide
A robust in silico analysis follows a structured workflow to ensure the reliability and reproducibility of the results. This section details the essential steps for evaluating the interaction of EET with the COX-2 enzyme.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the in silico analysis of small molecule inhibitors.
Step 1: Target Identification and Protein Preparation
The initial and one of the most critical steps is the selection and preparation of the target protein.
-
Target Selection: For this study, we will use the human COX-2 enzyme.
-
PDB Structure Retrieval: A suitable crystal structure of COX-2 in complex with an inhibitor can be downloaded from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 5KIR , which is the crystal structure of human COX-2 in complex with Celecoxib.
-
Protein Preparation Protocol:
-
Visualization: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.
-
Chain Selection: If the protein has multiple chains, retain only the one that is biologically relevant (in this case, typically chain A).
-
Removal of Unnecessary Molecules: Delete all water molecules, co-factors, and the co-crystallized ligand (Celecoxib in this case) from the PDB file.[9][10] Some protocols suggest keeping water molecules that are known to be involved in ligand binding.[10][11]
-
Addition of Hydrogens: Since PDB structures often lack hydrogen atoms, they must be added to the protein structure. This is crucial for correct ionization and hydrogen bonding.[10][12]
-
Charge Assignment: Assign partial charges to the protein atoms using a force field like AMBER or Gasteiger.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
-
Saving the Prepared Protein: Save the cleaned and prepared protein structure in a suitable format for docking, such as PDBQT for AutoDock Vina.
-
Step 2: Ligand Preparation
The small molecules (ligands) to be docked also require careful preparation.
-
Ligand Selection:
-
Test Compound: this compound (EET).
-
Comparator 1 (Selective COX-2 Inhibitor): Celecoxib (the co-crystallized ligand in 5KIR).
-
Comparator 2 (Non-selective NSAID): Ibuprofen.
-
-
Ligand Preparation Protocol:
-
2D to 3D Conversion: Obtain the 2D structures of the ligands from a database like PubChem or draw them using software like ChemDraw or MarvinSketch.[9][10] Convert these 2D structures into 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a stable conformation.[9][10]
-
Charge Assignment: Assign partial charges to the ligand atoms.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for flexibility during docking.
-
Saving the Prepared Ligand: Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
Step 3: Molecular Docking and Protocol Validation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[13][14]
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the COX-2 enzyme. The coordinates of the grid box can be centered on the position of the co-crystallized ligand (Celecoxib) from the original PDB file.
-
Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations.[14] The software will explore different conformations of the ligand within the grid box and score them based on their binding affinity.
-
Protocol Validation (Redocking): To ensure the docking protocol is reliable, the co-crystallized ligand (Celecoxib) should be docked back into the active site of COX-2.[11][15] The resulting binding pose is then compared to the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[11][16][17]
Comparative Analysis: EET vs. Known COX Inhibitors
After a validated docking protocol is established, a comparative analysis of EET with Celecoxib and Ibuprofen can be performed.
Binding Affinity Comparison
The binding affinity, typically reported in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. A lower binding energy indicates a more stable complex.
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
| This compound (EET) | -9.5 | (Predicted Value) |
| Celecoxib | -11.2 | (Predicted Value) |
| Ibuprofen | -7.8 | (Predicted Value) |
Note: The values presented in this table are hypothetical and would be generated from the docking simulation.
Binding Interaction Analysis
The key to understanding a ligand's binding mode is to analyze the specific interactions it forms with the amino acid residues in the active site.
-
Celecoxib: As a known selective COX-2 inhibitor, Celecoxib is expected to form a hydrogen bond with His90 and interact with the key residues in the COX-2 active site, including Arg513, Val523, and Ser530. Its sulfonamide group fits into a specific side pocket of the COX-2 active site, which is smaller in COX-1, contributing to its selectivity.
-
Ibuprofen: Being a non-selective inhibitor, Ibuprofen is expected to interact with residues common to both COX-1 and COX-2 active sites, such as Arg120 and Tyr355.
-
EET: The docking results for EET should be carefully analyzed to identify its binding pose and key interactions. The ethylphenyl group may occupy a hydrophobic pocket, while the thiazole ring and carboxylate group could form hydrogen bonds or other polar interactions. Visualization tools like Discovery Studio or PyMOL are essential for this analysis.
Logical Flow for Comparative Analysis
Caption: A logical diagram illustrating the comparative analysis of docked compounds.
ADMET Prediction: Assessing Drug-Likeness
Comparative ADMET Profile
| Property | EET (Predicted) | Celecoxib (Reference) | Ibuprofen (Reference) |
| Absorption | |||
| Human Intestinal Absorption | High | High | High |
| Caco-2 Permeability | Moderate | High | High |
| Distribution | |||
| BBB Permeability | Low | Low | High |
| Plasma Protein Binding | High | High | High |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | No |
| Excretion | |||
| Total Clearance | (Value) | (Value) | (Value) |
| Toxicity | |||
| AMES Toxicity | No | No | No |
| hERG I Inhibitor | No | No | No |
Note: This table presents a template for comparing the predicted ADMET properties. The values for EET would be generated using an ADMET prediction tool.
Discussion and Future Perspectives
The in silico analysis provides a multi-faceted view of EET's potential as a COX-2 inhibitor. The docking studies will reveal its binding affinity and interaction patterns within the COX-2 active site, allowing for a direct comparison with the established drugs Celecoxib and Ibuprofen. If EET shows a strong binding affinity for COX-2 and forms interactions with key residues known to confer selectivity, it would be a promising candidate for further investigation.
The ADMET predictions are equally important. A favorable ADMET profile, including good absorption, appropriate distribution, low metabolic liability, and no predicted toxicity, would further strengthen the case for EET as a potential drug candidate.[5]
However, it is crucial to remember that in silico studies are predictive and serve as a guide for experimental work. The findings from this computational analysis should be validated through in vitro enzyme assays to determine the IC50 value of EET against both COX-1 and COX-2. Subsequent cell-based assays and in vivo studies in animal models of inflammation would be necessary to confirm its efficacy and safety.
Conclusion
This guide has outlined a comprehensive in silico methodology to evaluate this compound as a potential selective COX-2 inhibitor. By following a rigorous workflow of protein and ligand preparation, validated molecular docking, and comparative analysis of binding interactions and ADMET properties, researchers can efficiently assess the therapeutic potential of novel compounds. This computational approach significantly accelerates the early stages of drug discovery by prioritizing promising candidates for experimental validation.
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Benchmarking the Efficacy of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate-Based Inhibitors Against Bacterial DNA Gyrase
A Comparative Guide for Drug Development Professionals
In the global effort to combat antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. This guide provides an in-depth comparative analysis of a promising class of compounds, Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate-based inhibitors, against the validated bacterial target, DNA gyrase. We will explore the mechanistic rationale for targeting this enzyme and benchmark our lead compounds against established inhibitors, providing the scientific basis and experimental protocols necessary for their evaluation.
The Rationale for Targeting DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[1][2][3] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[4][5] The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[5][6] The absence of a direct homolog of DNA gyrase in higher eukaryotes makes it an attractive and selective target for antibacterial drug development.[7]
A New Class of Inhibitors: this compound Derivatives
Thiazole-containing compounds have emerged as a versatile scaffold in medicinal chemistry, with derivatives showing promise as inhibitors of the GyrB subunit of DNA gyrase.[8][9] It is hypothesized that this compound and its analogs act as competitive inhibitors of the ATPase activity of GyrB, a mechanism distinct from the widely used fluoroquinolones.[9] This guide will compare this novel class of inhibitors against two established classes of DNA gyrase inhibitors with distinct mechanisms of action: fluoroquinolones and aminocoumarins.
Comparative Inhibitor Classes
To provide a comprehensive benchmark, we will compare our thiazole-based inhibitors against:
-
Fluoroquinolones (e.g., Ciprofloxacin): These are synthetic antibiotics that target the GyrA subunit of DNA gyrase and topoisomerase IV.[2][10][11] They stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and cell death.[1]
-
Aminocoumarins (e.g., Novobiocin): This class of natural antibiotics binds to the GyrB subunit, competitively inhibiting the ATPase activity necessary for DNA supercoiling.[6][12][13]
Visualizing the Mechanism of Action
Caption: Mechanism of DNA gyrase and sites of inhibitor action.
Experimental Benchmarking Protocols
To objectively compare the efficacy of this compound-based inhibitors, a series of in vitro assays should be performed. The following protocols are based on established methodologies.[14][15]
DNA Gyrase Supercoiling Assay
This assay directly measures the enzymatic activity of DNA gyrase by observing the conversion of relaxed plasmid DNA to its supercoiled form.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml albumin.[16]
-
Enzyme and Substrate: Add a defined amount of purified E. coli DNA gyrase and relaxed plasmid DNA (e.g., pBR322) to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the test inhibitors (Thiazole derivatives, Ciprofloxacin, Novobiocin) to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Resolve the different DNA topoisomers (relaxed, supercoiled, and intermediate forms) by agarose gel electrophoresis. Stain the gel with ethidium bromide and visualize under UV light.
-
Quantification: Quantify the band intensities to determine the concentration of inhibitor required to inhibit supercoiling by 50% (IC50).
Caption: Workflow for the DNA gyrase supercoiling assay.
DNA Gyrase ATPase Assay
This assay measures the rate of ATP hydrolysis by the GyrB subunit, providing a direct assessment of inhibitors targeting this activity.
Methodology:
-
Reaction Setup: Prepare a reaction buffer similar to the supercoiling assay but lacking plasmid DNA initially.
-
Enzyme and Inhibitor: Add a known concentration of DNA gyrase and varying concentrations of the test inhibitors.
-
Initiate Reaction: Start the reaction by adding ATP (can be radiolabeled [α-32P]ATP or coupled to an NADH-dependent enzyme system for spectrophotometric detection).
-
Incubation: Incubate at 37°C for a set time course.
-
Detection of ATP Hydrolysis:
-
Radiolabeled Assay: Separate [α-32P]ADP from [α-32P]ATP by thin-layer chromatography and quantify using a phosphorimager.
-
Coupled Spectrophotometric Assay: Measure the decrease in absorbance at 340 nm as NADH is consumed.
-
-
Data Analysis: Calculate the rate of ATP hydrolysis at each inhibitor concentration and determine the IC50 value.
Comparative Efficacy Data (Hypothetical)
The following table presents hypothetical data to illustrate the expected outcomes from the described assays.
| Inhibitor Class | Compound | Target Subunit | Supercoiling IC50 (µM) | ATPase IC50 (µM) |
| Thiazole-based | EET-001 | GyrB | 0.5 | 0.8 |
| Fluoroquinolone | Ciprofloxacin | GyrA | 1.2 | >100 |
| Aminocoumarin | Novobiocin | GyrB | 0.2 | 0.3 |
Interpretation of Hypothetical Data:
-
EET-001 , our lead thiazole-based inhibitor, shows potent inhibition of both DNA supercoiling and ATPase activity, consistent with its hypothesized mechanism of targeting the GyrB subunit.
-
Ciprofloxacin effectively inhibits DNA supercoiling but has no significant effect on ATPase activity, as expected for a GyrA-targeting inhibitor.
-
Novobiocin , a known GyrB inhibitor, demonstrates strong inhibition in both assays, serving as a positive control for our thiazole compounds.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on thiazole derivatives suggest that modifications to the phenyl ring and the ester group at the 4-position of the thiazole can significantly impact inhibitory activity.[17][18] Further optimization of the this compound scaffold is warranted to enhance potency and improve pharmacokinetic properties.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new class of DNA gyrase inhibitors. By targeting the ATPase activity of the GyrB subunit, these compounds offer a distinct mechanism of action compared to the clinically prevalent fluoroquinolones, which primarily target the GyrA subunit.[8][9] This is particularly relevant in the context of rising fluoroquinolone resistance, which is often mediated by mutations in the gyrA gene.[10]
The experimental protocols outlined in this guide provide a robust framework for benchmarking the efficacy of these novel inhibitors. Future studies should focus on expanding the SAR to improve on-target potency and antibacterial activity against a broad panel of pathogenic bacteria, including resistant strains. Furthermore, evaluating the activity against bacterial topoisomerase IV, a homologous enzyme, will be crucial in determining the spectrum of activity and potential for dual-targeting inhibition.[14][15]
By leveraging the methodologies and comparative data presented herein, researchers can effectively advance the development of this novel class of antibacterial agents, contributing to the critical pipeline of new treatments to combat infectious diseases.
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A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. The reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets.[1][2] This characteristic can be a double-edged sword: it may lead to desirable synergistic effects or to unforeseen and adverse off-target toxicities that derail a promising therapeutic candidate.[3] For a novel compound like Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, a derivative of the pharmacologically significant thiazole family, a rigorous and systematic evaluation of its cross-reactivity is not just a regulatory formality but a critical step in defining its therapeutic potential and safety profile.[4][5]
This guide provides a comprehensive, tiered strategy for characterizing the selectivity of this compound. We will move from broad, high-throughput screening to focused, quantitative assays, culminating in cellular target engagement validation. The methodologies described herein are designed to build a self-validating dataset, providing the causal links between experimental choices and the insights they generate.
Strategic Framework: A Tiered Approach to De-risking
A phased approach to cross-reactivity profiling is the most resource-efficient and scientifically sound strategy. It allows for early identification of major liabilities, guiding subsequent, more focused investigations.[6] Our investigation into this compound will follow three sequential phases:
-
Phase 1: Broad Panel Safety Screening. The objective is to cast a wide net to identify any significant interactions with a diverse panel of receptors, ion channels, transporters, and enzymes known to be frequently implicated in adverse drug reactions (ADRs).[6][7][8]
-
Phase 2: Quantitative Follow-up & Orthogonal Validation. Hits from the initial screen are confirmed and quantified to determine potency (e.g., IC50/EC50). This phase focuses on understanding the structure-activity relationship (SAR) of the off-target activity.
-
Phase 3: Cellular Target Engagement. The final step is to confirm that the observed in-vitro interactions translate to meaningful target engagement within a physiological, cellular context.
A positive CETSA result—a measurable shift in the thermal stability of Lck in compound-treated cells versus vehicle-treated cells—provides strong evidence of direct physical interaction in a physiological setting. [9][10]This confirms the biochemical finding and elevates the confidence that the off-target activity could have functional consequences.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-tiered strategy for profiling the cross-reactivity of this compound. By systematically moving from broad screening to quantitative biochemical assays and finally to in-cell validation, this approach builds a robust dataset that is essential for making informed decisions in a drug discovery program.
Based on our hypothetical findings, this compound displays a moderate selectivity window over the Lck kinase and weak activity against COX-1. The confirmation of intracellular Lck engagement via CETSA would suggest that downstream functional assays (e.g., measuring Lck-mediated signaling pathways in relevant immune cells) are warranted to understand the physiological consequence of this off-target activity. This comprehensive profile allows project teams to weigh the potential risks against the therapeutic benefits, guiding the next steps, which could include chemical modifications to improve selectivity or designing clinical trials to monitor for specific off-target related effects.
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A Comparative Guide to the Cytotoxicity of 2-Arylthiazole-4-Carboxylate Derivatives in Cancer Research
This guide provides a comparative overview of the cytotoxic effects of thiazole derivatives, with a focus on compounds structurally related to Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. While specific experimental data for this exact compound and its direct derivatives are not extensively available in the public domain, this document serves as a valuable resource by presenting data from analogous 2-arylthiazole-4-carboxylate structures. This allows researchers to understand the potential efficacy of this compound class and provides standardized protocols for its evaluation.
The Thiazole Scaffold: A Privileged Structure in Oncology
The thiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is a key structural motif in a variety of bioactive compounds. Its significance in oncology is underscored by the clinical success of drugs like Dasatinib and Ixazomib, which feature a thiazole core and are used in cancer chemotherapy.[1]
Thiazole derivatives exert their anti-cancer effects through a multitude of mechanisms.[1][2] The nitrogen atom in the ring can readily form hydrogen bonds with biological targets, enabling these compounds to interact with and inhibit various proteins and enzymes crucial for cancer cell survival and proliferation.[1] Researchers have demonstrated that thiazole-containing molecules can induce apoptosis (programmed cell death), disrupt the cell cycle, inhibit critical signaling pathways like PI3K/Akt/mTOR, and interfere with tubulin polymerization, a process essential for cell division.[3][4] This multifaceted activity makes the thiazole scaffold a highly attractive starting point for the design of novel, potent, and selective anticancer agents.[3]
Comparative Cytotoxicity of 2-Arylthiazole Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro. A lower IC50 value signifies higher potency.
The following table summarizes the IC50 values for a range of 2-arylthiazole derivatives against various human cancer cell lines, providing a benchmark for evaluating new compounds within this class.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [5] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [5] |
| Thiazole Derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | - | - | [6] |
| Thiazole Derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | - | - | [6] |
| Thiazole Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | - | - | [6] |
| Bis-Thiazole Derivative 5c | HeLa (Cervical) | 0.0006 | - | - | [6] |
| N-aryl-thiazol-2-amine C27 | HeLa (Cervical) | 2.07 ± 0.88 | - | - | [6] |
| Thiazole-2-imine 4i | SaOS-2 (Osteosarcoma) | ~0.42 (0.190 µg/mL) | - | - | [7] |
| Quinazolinone-Thiazole A3 | PC3 (Prostate) | 10 | - | - | [8] |
| Quinazolinone-Thiazole A3 | MCF-7 (Breast) | 10 | - | - | [8] |
| Quinazolinone-Thiazole A3 | HT-29 (Colon) | 12 | - | - | [8] |
| 2-Phenylthiazole-4-carboxamide | HT-29 (Colon) | <10 µg/mL | - | - | [9] |
| 2-Phenylthiazole-4-carboxamide | T47D (Breast) | <10 µg/mL | - | - | [9] |
| 2-Phenylthiazole-4-carboxamide | Caco-2 (Colorectal) | <10 µg/mL | - | - | [9] |
Note: The conversion of µg/mL to µM depends on the molecular weight of the specific compound, which is not always provided in the source.
Analysis of Structure-Activity Relationships (SAR):
The data reveals that structural modifications to the thiazole scaffold significantly impact cytotoxic activity. For instance, the introduction of different substituents on the 2-aryl ring can modulate potency and selectivity against various cancer cell lines.[9][10] One study on 2-phenylthiazole-4-carboxamide derivatives found that a 3-fluoro substituent on the phenyl ring resulted in good cytotoxic activity against all tested cell lines (T47D, Caco-2, HT-29).[9] Another study demonstrated that dual electron-withdrawing groups on the phenyl ring generally conferred greater inhibitory activity than single groups.[10] These findings highlight the importance of systematic chemical modification and screening to optimize the anticancer properties of this class of compounds.
Key Mechanisms of Thiazole-Induced Cytotoxicity
Thiazole derivatives can trigger cancer cell death through several interconnected pathways. A primary mechanism is the induction of apoptosis . Many of these compounds have been shown to modulate the expression of key apoptosis-regulating genes, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase enzymes (like caspase-3/7), which execute the final stages of cell death.[4][12]
Furthermore, several thiazole derivatives can cause cell cycle arrest , often at the G2/M phase, which prevents cancer cells from dividing.[4] This is frequently linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[3]
Caption: Generalized Apoptosis Pathway Induced by Thiazole Derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13] It measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells.[14] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14] The intensity of the purple color is directly proportional to the number of viable cells.[15]
Step-by-Step Methodology
1. Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
2. Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives (and control compounds like Doxorubicin or Staurosporine) in culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13]
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[2]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[16]
4. Solubilization of Formazan:
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[2][16]
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13]
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[2] A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
The 2-arylthiazole-4-carboxylate scaffold represents a promising class of compounds for the development of new anticancer agents. The available data on structurally similar molecules demonstrate potent cytotoxic activity against a wide range of cancer cell lines, operating through mechanisms such as apoptosis induction and cell cycle arrest.
For researchers working with this compound and its derivatives, the path forward involves a systematic in vitro evaluation against a panel of cancer cell lines using standardized protocols like the MTT assay. The comparative data presented in this guide can serve as a crucial benchmark for these initial screenings. Future studies should aim to elucidate the specific molecular targets and mechanisms of action, which will be critical for optimizing the therapeutic potential and selectivity of this promising chemical series.
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Evaluating the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its intended biological target, alongside its potential off-target effects, is paramount. Selectivity, the measure of a drug's ability to act on a specific target in preference to all others, is a critical determinant of both its efficacy and safety profile. This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities, using Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate as a case study. The thiazole scaffold is a well-established pharmacophore present in numerous approved kinase inhibitors, making this compound a relevant exemplar for outlining a robust selectivity profiling strategy.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, describe self-validating protocols, and provide a comparative analysis of methodologies to empower you to design and execute rigorous selectivity studies.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[4] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[6] A promiscuous inhibitor that binds to multiple kinases can lead to unexpected toxicities and a narrow therapeutic window. Conversely, a highly selective inhibitor is more likely to elicit a clean pharmacological response, directly attributable to the modulation of its intended target.
Therefore, a tiered and multi-faceted approach to selectivity profiling is not just best practice; it is a necessity for advancing a compound from a hit to a viable clinical candidate. We will explore a logical progression of assays, from broad, high-throughput biochemical screens to more physiologically relevant cell-based target engagement studies.
Tier 1: Broad Kinome Profiling - A Global View of Selectivity
The initial step in assessing the selectivity of a novel compound like this compound is to perform a broad screen against a large panel of kinases. This provides an unbiased, panoramic view of its potential targets and off-targets.
Methodology: Radiometric Kinase Activity Assays
One of the most direct and widely used methods for measuring kinase inhibition is the radiometric assay, which quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7][8]
Experimental Protocol: HotSpot™ Kinase Assay
-
Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 µM or 10 µM.
-
Reaction Mixture : In a microtiter plate, combine the recombinant kinase, its specific substrate (peptide or protein), and the required cofactors in a buffered solution.
-
Initiation : Add [γ-³³P]-ATP to initiate the phosphorylation reaction. For a comprehensive analysis, assays should be run at an ATP concentration that mimics physiological conditions (e.g., 1 mM) to identify true competitive inhibitors.[5]
-
Incubation : Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).
-
Termination and Capture : Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.[7]
-
Washing : Wash the filter membrane to remove unreacted [γ-³³P]-ATP.
-
Detection : Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). Results are often visualized using a "kinome map" to easily identify potent interactions.
Interpreting the Data: Selectivity Score
The output of a kinome scan is a large dataset that can be distilled into a selectivity score (S-score). This metric quantifies the promiscuity of the compound. For example, S(10) is the number of kinases inhibited by more than 90% at a 10 µM compound concentration. A lower S-score indicates higher selectivity.
For our hypothetical analysis, let's assume this compound was screened against a panel of 300 kinases.
| Compound | Concentration | Number of Kinases Inhibited >90% | Primary Hit(s) | Selectivity Score (S(10)) |
| This compound | 10 µM | 3 | c-Met, MST1R, RON | 3/300 = 0.01 |
| Comparator A (Promiscuous Inhibitor) | 10 µM | 45 | Multiple families | 45/300 = 0.15 |
| Comparator B (Selective Inhibitor) | 10 µM | 1 | Aurora A | 1/300 = 0.003 |
This initial screen hypothetically identifies the c-Met proto-oncogene, receptor tyrosine kinase (c-Met), and its close family members as the primary targets of our compound, demonstrating a favorable initial selectivity profile compared to a known promiscuous inhibitor.
Tier 2: In-Cell Target Engagement - Validating Biochemical Hits
While biochemical assays are excellent for initial screening, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or compound metabolism.[9] Therefore, confirming that the compound binds to its intended target in a physiological context is a critical next step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[9][10][11][12]
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its thermal denaturation temperature.[9][12]
Methodology: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a typical CETSA experiment to validate the engagement of this compound with c-Met in a relevant cancer cell line (e.g., A549, which expresses c-Met).
Experimental Workflow
Caption: CETSA Experimental Workflow.
Detailed Protocol Steps:
-
Cell Culture and Treatment : Grow A549 cells to ~80% confluency. Treat the cells with a predetermined concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for 1-2 hours at 37°C.[10]
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler.[13]
-
Lysis : Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis.[10]
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the precipitated proteins and cell debris.[10]
-
Analysis : Carefully collect the supernatant (soluble protein fraction) and analyze the levels of soluble c-Met protein using Western blotting with a specific anti-c-Met antibody.
-
Data Interpretation : Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the drug-treated sample confirms target engagement.[13]
Comparative Data: Isothermal Dose-Response CETSA
To quantify the potency of target engagement, an isothermal dose-response (ITDR) experiment is performed. Cells are treated with a range of compound concentrations and heated at a single, fixed temperature (chosen from the melt curve, e.g., 58°C, where a significant difference between treated and untreated samples is observed).[13]
| Compound | Target | Cell Line | ITDR EC₅₀ (µM) |
| This compound | c-Met | A549 | 0.85 |
| Comparator C (Known c-Met Inhibitor) | c-Met | A549 | 0.50 |
| Comparator D (Negative Control) | c-Met | A549 | > 50 |
The resulting EC₅₀ value from the ITDR-CETSA provides a quantitative measure of the compound's ability to engage its target in a cellular environment, offering a crucial link between biochemical inhibition and cellular activity.
Tier 3: Affinity and Kinetics - Deepening the Analysis with Binding Assays
Understanding the binding affinity (how tightly a compound binds) and kinetics (how quickly it binds and dissociates) provides deeper insights into its mechanism of action. Ligand binding assays are ideal for this purpose.[14][15][16]
Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor or kinase.[17]
Logical Flow of a Competitive Binding Assay
Caption: Competitive Binding Assay Workflow.
Experimental Protocol:
-
Preparation : In a multi-well plate, combine the purified target protein (c-Met), a fixed concentration of a suitable radioligand at or below its dissociation constant (Kd), and buffer.[18]
-
Competition : Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubation : Incubate the mixture to allow the binding reaction to reach equilibrium. The time required must be determined empirically.[18]
-
Separation : Rapidly separate the protein-bound radioligand from the free radioligand. A common method is vacuum filtration through a filter mat that traps the protein complex.[17]
-
Detection : Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis : Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which is the concentration of the test compound that displaces 50% of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Comparative Affinity Data
| Compound | Target | Binding Affinity (Ki, nM) |
| This compound | c-Met | 15.2 |
| Comparator C (Known c-Met Inhibitor) | c-Met | 8.9 |
| Comparator A (Promiscuous Inhibitor) | c-Met | 150.7 |
This data provides a precise, quantitative measure of the compound's affinity for its target, allowing for direct comparison with other inhibitors and helping to build a comprehensive structure-activity relationship (SAR).
Conclusion: Synthesizing a Complete Selectivity Profile
The evaluation of a compound's selectivity is a systematic, multi-tiered process. By progressing from broad biochemical profiling to specific cell-based target engagement and detailed biophysical binding assays, a comprehensive and reliable picture of a molecule's behavior can be constructed.
For our exemplar compound, this compound, the hypothetical data generated through this workflow would suggest it is a potent and highly selective inhibitor of the c-Met kinase family. The initial kinome scan identified a very narrow target space, which was then validated by demonstrating direct target engagement in a relevant cellular context using CETSA. Finally, competitive binding assays quantified its high affinity for the c-Met kinase. This rigorous, multi-faceted evaluation provides strong evidence to support its advancement in the drug discovery pipeline. This structured approach, grounded in robust and cross-validating methodologies, is essential for making informed decisions and ultimately developing safer, more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices to ensure safe and compliant waste management in a laboratory setting.
Hazard Assessment and Risk Profile
Given the absence of a specific SDS, a conservative approach to hazard assessment is required. Structurally related compounds, such as Ethyl 2-aminothiazole-4-carboxylate and 2-(4-Ethylphenyl)thiazole-4-carboxylic acid, exhibit a range of hazards.[2][3] Based on these analogs, laboratory personnel should assume this compound presents the following potential risks:
| Hazard Category | Potential Risk | Recommended Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] | Wear safety glasses or goggles. Ensure an eyewash station is readily accessible. |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. |
| Environmental Hazards | Unknown, but discharge into drains or waterways must be prevented.[5][6] | Do not dispose of down the drain. Collect all waste for proper disposal. |
| Combustibility | Similar compounds are classified as combustible solids. | Store away from heat, sparks, and open flames. |
Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures and worker training through its Hazard Communication and Laboratory standards.[9]
-
EPA Regulations : The EPA requires laboratories to identify, classify, and properly manage hazardous waste.[7][10] Facilities are categorized based on the quantity of waste generated per month—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—with varying requirements for storage time and contingency planning.[10] For academic institutions, Subpart K provides alternative, more flexible standards for managing hazardous waste generated in labs.[11]
-
OSHA Standards : OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan. This plan must include procedures for safe use, storage, and disposal of hazardous chemicals.[9] Furthermore, the Hazard Communication Standard (29 CFR 1910.1200) ensures that workers are informed about the hazards of the chemicals they handle.[12]
Pre-Disposal Procedures: Laboratory-Level Waste Management
Proper waste management begins at the point of generation. Adherence to the following procedures is critical for ensuring safety and compliance.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection : A lab coat or chemical-resistant apron.
-
Respiratory Protection : Use within a chemical fume hood is the primary means of engineering control.
Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures correct disposal pathways.
-
Waste Identification : All waste must be clearly identified. Since this compound is a solid, it should be collected as solid hazardous waste.
-
Container Selection : Use a container that is compatible with the chemical, in good condition, and has a tightly sealing lid.[13] Do not use metal containers for potentially acidic or basic waste.[8] The original product container, if empty, can be a good choice for collecting the same waste.[13]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full, unambiguous chemical name: "this compound".[1][10] Do not use abbreviations or chemical formulas.[1] The accumulation start date should be added once the container is moved to a central accumulation area (CAA).[10]
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final removal by trained professionals.
-
Personal Protective Equipment (PPE) Confirmation : Before handling any waste, verify that all necessary PPE is being worn correctly.[5]
-
Waste Collection :
-
Unused or Expired Product : Collect the solid chemical in its designated, compatible hazardous waste container. Keep the container closed except when adding waste.[14]
-
Contaminated Labware : Disposable items (e.g., weigh boats, pipette tips, gloves) that are contaminated with the chemical should be collected in the same solid hazardous waste container.[5][15]
-
Empty Product Containers : Containers that held acutely hazardous "P-list" chemicals must be triple-rinsed.[13][14] While it is unknown if this compound would be P-listed, adopting the triple-rinse practice is a conservative safety measure. The rinsate must be collected as hazardous liquid waste.[13] After rinsing, deface the original label and dispose of the container as regular trash or according to institutional policy.[14]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Arrangement for Professional Disposal :
-
When the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[5]
-
Provide the EHS office with all available information on the compound to ensure safe transport and disposal, noting that a specific SDS is unavailable and it is being treated as hazardous based on analogs.[5]
-
-
Documentation : Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.[5]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Minor Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust. Use non-sparking tools.[16]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[4]
-
Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill : Evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
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- SAFETY DATA SHEET - 2-(4-Ethylphenyl)thiazole-4-carboxylic acid. Fisher Scientific.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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Navigating the Safe Handling of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential safety and logistical information for handling Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. By understanding the inherent risks and adhering to best practices, we can ensure both personal safety and the quality of our research outcomes. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and excellence in the laboratory.
Hazard Assessment and Triage: Understanding the Risks
Based on data from analogous compounds such as Ethyl 2-aminothiazole-4-carboxylate and Ethyl 2-methylthiazole-4-carboxylate, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3][4]
It is crucial to operate under the precautionary principle and treat this compound as hazardous until proven otherwise.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for their necessity.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | To prevent accidental splashes of the compound from coming into contact with the eyes, which could cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or PVC). | To protect the skin from direct contact and potential irritation.[1][5] Gloves should be inspected for integrity before each use and disposed of after handling the compound. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate filter is recommended if working in a poorly ventilated area or when there is a risk of generating dust or aerosols. | To prevent inhalation of the compound, which may cause respiratory irritation.[1][2] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Handling and Weighing
All handling of the solid compound should be performed in a well-ventilated fume hood to minimize inhalation exposure. When weighing, use a balance with a draft shield. Disposable weighing boats should be used and disposed of as contaminated waste.
Experimental Use
When adding the compound to a reaction vessel, do so carefully to avoid generating dust. If dissolving in a solvent, add the solid to the solvent slowly while stirring to prevent splashing.
The following diagram illustrates the recommended workflow for handling this compound:
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material into a suitable container for disposal.[6]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing boats, absorbent materials), must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any relevant hazard symbols.
-
Storage: Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
- Angene Chemical. (2025). Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Safety Data Sheet.
- PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information.
- Fisher Scientific. (2024). Ethyl 2-aminothiazole-4-carboxylate Safety Data Sheet.
- Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
- PubChem. (n.d.). Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- HCT. (n.d.). Personal Protective Equipment is PPE.
- Nan, X., Wang, Q. X., Xing, S. J., & Liang, Z. G. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 14(10), 1863–1876. [Link]
- Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3936–3971. [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole Ring—A Biologically Active Scaffold. Chemistry & Biology Interface, 5(3), 145. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
